Methyl 1-(mercaptomethyl)cyclopropaneacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-6(8)4-7(5-10)2-3-7/h10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHLVNAWLWIHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192074 | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152922-73-1 | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152922-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropaneacetic acid, 1-(mercaptomethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate: An In-depth Technical Guide for Pharmaceutical Development
Foreword: Navigating the Synthesis of a Key Montelukast Intermediate
Methyl 1-(mercaptomethyl)cyclopropaneacetate stands as a critical building block in the multi-step synthesis of Montelukast, a potent and selective leukotriene D4 receptor antagonist widely prescribed for the treatment of asthma and allergic rhinitis.[1][2][3] The structural motif of a cyclopropane ring bearing both a mercaptomethyl and an acetate group presents a unique synthetic challenge. This guide provides an in-depth exploration of a robust and frequently cited pathway for the synthesis of this key intermediate, tailored for researchers, scientists, and drug development professionals. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, justifies experimental choices, and offers practical insights to ensure a reproducible and scalable synthesis.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is most commonly approached via a linear sequence starting from the readily available 1,1-cyclopropanedimethanol. The overall strategy involves the sequential functionalization of the two hydroxyl groups to introduce the requisite nitrile (a precursor to the acetate) and thiol moieties. This pathway can be conceptually divided into four principal stages:
-
Selective Monofunctionalization and Nitrile Installation: Conversion of 1,1-cyclopropanedimethanol to 1-(hydroxymethyl)cyclopropaneacetonitrile.
-
Activation of the Hydroxyl Group: Transformation of the primary alcohol in 1-(hydroxymethyl)cyclopropaneacetonitrile into a good leaving group, typically a bromide.
-
Introduction of the Thiol Group: Nucleophilic substitution of the bromide with a sulfur-containing nucleophile, followed by hydrolysis to unmask the thiol.
-
Esterification: Conversion of the resulting 1-(mercaptomethyl)cyclopropaneacetic acid to its methyl ester.
This strategic approach allows for a controlled and stepwise construction of the target molecule, with each step being well-established in the chemical literature.
Diagram of the Overall Synthetic Workflow:
Caption: Overall synthetic strategy from 1,1-cyclopropanedimethanol.
Part 1: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile
The journey commences with the conversion of 1,1-cyclopropanedimethanol to 1-(hydroxymethyl)cyclopropaneacetonitrile. A common and effective method involves the formation of a cyclic sulfite intermediate, which is then opened with a cyanide source.[4]
Step 1a: Formation of 1,1-Cyclopropanedimethanol Cyclic Sulfite
The diol is reacted with thionyl chloride in the presence of a base, such as triethylamine, to form the cyclic sulfite. The base is crucial to neutralize the HCl generated during the reaction.
Step 1b: Cyanide-Mediated Ring Opening
The cyclic sulfite is subsequently reacted with a cyanide salt, often in the presence of a catalytic amount of sodium iodide, to yield 1-(hydroxymethyl)cyclopropaneacetonitrile.[4] The iodide facilitates the reaction through the in situ formation of a more reactive iodo-intermediate.
Part 2: The Appel Reaction for Bromination
With 1-(hydroxymethyl)cyclopropaneacetonitrile in hand, the next critical step is the conversion of the primary hydroxyl group into a readily displaceable leaving group. The Appel reaction, utilizing triphenylphosphine and bromine, is a mild and highly effective method for this transformation.[5][6]
Mechanism of the Appel Reaction:
The reaction is initiated by the formation of a triphenylphosphine-bromine adduct, which then reacts with the alcohol to form an alkoxyphosphonium bromide. The bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an SN2 fashion, leading to the desired alkyl bromide and triphenylphosphine oxide as a byproduct.[6][7]
Diagram of the Appel Reaction Mechanism:
Caption: Mechanism of the Appel reaction for alcohol bromination.
Experimental Protocol: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile
Materials:
-
1-(Hydroxymethyl)cyclopropaneacetonitrile
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of triphenylphosphine in anhydrous acetonitrile, cooled to 0 °C under an inert atmosphere, add bromine dropwise.
-
After the addition is complete, add a solution of 1-(hydroxymethyl)cyclopropaneacetonitrile in anhydrous acetonitrile dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.
-
The crude product is purified, often by distillation under reduced pressure, to yield pure 1-(bromomethyl)cyclopropaneacetonitrile.[8]
Note on Byproduct Removal: A significant challenge in Appel reactions is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by crystallization or by washing the crude product with a solvent in which the byproduct is sparingly soluble, such as a mixture of ether and hexanes.[9]
Part 3: Introduction of the Thiol Group and Hydrolysis
The introduction of the sulfur functionality is achieved by reacting 1-(bromomethyl)cyclopropaneacetonitrile with a suitable sulfur nucleophile. Thiourea is a preferred reagent for this transformation as it avoids the formation of sulfide byproducts that can occur when using sodium hydrosulfide.[10]
Step 3a: Formation of the Isothiuronium Salt
1-(Bromomethyl)cyclopropaneacetonitrile is reacted with thiourea in a suitable solvent, such as acetone, to form the corresponding isothiuronium salt.[5]
Step 3b: Hydrolysis to the Thiol and Carboxylic Acid
The isothiuronium salt is then hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to simultaneously hydrolyze the nitrile to a carboxylic acid and the isothiuronium group to a thiol. Acidification of the reaction mixture then yields 1-(mercaptomethyl)cyclopropaneacetic acid.[8]
Part 4: Fischer Esterification to the Final Product
The final step in the synthesis is the esterification of 1-(mercaptomethyl)cyclopropaneacetic acid to its methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (such as sulfuric acid), is a classic and efficient method for this conversion.[2][11][12][13]
Mechanism of Fischer Esterification:
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-(Mercaptomethyl)cyclopropaneacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to afford pure this compound.[14]
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 1,1-Cyclopropanedimethanol | 1-(Hydroxymethyl)cyclopropaneacetonitrile | 1. Thionyl chloride, Et₃N; 2. NaCN, NaI | ~70-80 |
| 2 | 1-(Hydroxymethyl)cyclopropaneacetonitrile | 1-(Bromomethyl)cyclopropaneacetonitrile | PPh₃, Br₂ | ~85-95 |
| 3 | 1-(Bromomethyl)cyclopropaneacetonitrile | 1-(Mercaptomethyl)cyclopropaneacetic Acid | 1. Thiourea; 2. NaOH(aq), then H⁺ | ~80-90 |
| 4 | 1-(Mercaptomethyl)cyclopropaneacetic Acid | This compound | MeOH, H₂SO₄ | ~90-95 |
Yields are approximate and can vary based on reaction scale and optimization.
Characterization Data
-
Molecular Formula: C₇H₁₂O₂S
-
Molecular Weight: 160.23 g/mol
-
Appearance: Colorless to light yellow liquid
-
¹H NMR (CDCl₃, representative shifts): δ ~3.7 (s, 3H, OCH₃), ~2.6 (s, 2H, CH₂S), ~1.5 (t, 1H, SH), ~0.8-1.2 (m, 4H, cyclopropane CH₂)
-
¹³C NMR (CDCl₃, representative shifts): δ ~172 (C=O), ~51 (OCH₃), ~38 (CH₂S), ~20 (cyclopropane C), ~15 (cyclopropane CH₂)
-
IR (neat, cm⁻¹): ~2950 (C-H), ~2570 (S-H), ~1740 (C=O ester)
-
GC-MS (m/z): 160 (M⁺), fragments corresponding to loss of •OCH₃, •COOCH₃, and rearrangement products.
Safety and Handling Precautions
The synthesis of this compound involves the use of several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme caution. Avoid inhalation of vapors and contact with skin and eyes. Have a solution of sodium thiosulfate readily available to neutralize any spills.[17][18][19]
-
Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.[5]
-
Thiourea: Harmful if swallowed. May cause skin irritation.
-
Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Handle under anhydrous conditions.
-
Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly and carefully to other liquids.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Triphenylphosphine Oxide: This byproduct of the Appel reaction can be removed by filtration. Depending on local regulations, it may be disposed of as solid chemical waste. Some methods for the recovery of triphenylphosphine from its oxide have been reported.[19]
-
Bromine-containing waste: Should be quenched with a reducing agent like sodium thiosulfate before disposal.
-
Acidic and Basic Aqueous Waste: Neutralize before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Solvent Waste: Collect in appropriately labeled containers for hazardous waste disposal.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in the synthesis of Montelukast. By understanding the underlying mechanisms of each transformation and adhering to safe laboratory practices, researchers can confidently and efficiently produce this valuable compound. The provided protocols, data, and insights are intended to serve as a comprehensive resource for professionals in the field of pharmaceutical development.
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Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
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Montelukast sodium intermediate and its preparation method and application. (n.d.). Patsnap. Retrieved from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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ACS Publications. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(20), 13481–13488. [Link]
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University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 15288152. Retrieved from [Link]
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OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]
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A Comprehensive Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate: A Key Intermediate in Modern Pharmaceutical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 1-(mercaptomethyl)cyclopropaneacetate, hereafter referred to as MMCA, is a specialized organic compound whose significance is intrinsically linked to the synthesis of Montelukast.[1][2] Montelukast is a potent and selective leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][3] The unique trifunctional structure of MMCA—featuring a strained cyclopropane ring, a nucleophilic thiol group, and a hydrolyzable methyl ester—makes it a bespoke building block for complex active pharmaceutical ingredients (APIs).[4] This guide provides an in-depth analysis of MMCA's chemical and physical properties, explores its core reactivity, details its critical role and application in the synthesis of Montelukast, outlines common synthetic routes to MMCA itself, and provides essential safety and handling protocols. The content herein is synthesized from peer-reviewed literature and patent filings to provide a robust and authoritative resource for professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent chemical and toxicological evaluation. MMCA is a distinct chemical entity with the following identifiers.
Nomenclature and Identifiers
-
IUPAC Name: methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate[5]
-
Common Synonyms: METHYL 1-(MERCAPTOMETHYL)CYCLOPROPANE ACETATE, Methyl [1-(mercaptomethyl)cyclopropyl]acetate, Methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate[4][6][7][8]
Molecular Structure and Functional Groups
The structure of MMCA is characterized by a 1,1-disubstituted cyclopropane ring. This arrangement is central to its utility in synthesis.
-
Cyclopropane Ring: A three-membered carbocyclic ring. The significant ring strain inherent in this moiety influences the molecule's overall conformation and stability.
-
Mercaptomethyl Group (-CH₂SH): A primary thiol group that serves as the key nucleophilic center, crucial for its coupling reactions in API synthesis.[4]
-
Methyl Acetate Group (-CH₂COOCH₃): An ester functional group that is typically hydrolyzed in the final stages of synthesis to yield the corresponding carboxylic acid of the target API.[3][9]
Physicochemical Properties
The physical and chemical properties of MMCA dictate its handling, reaction conditions, and purification methods. While some sources report it as a white powder, it is more commonly described as a liquid, a discrepancy that may relate to purity.[2][7]
| Property | Value | Source(s) |
| Molecular Weight | 160.23 g/mol | [1][6][7] |
| Appearance | Colourless to light yellow transparent liquid | [6][7] |
| Odor | Strong, characteristic of thiols | [7][10] |
| Boiling Point | 208.9 °C at 760 mmHg | [6][7] |
| Flash Point | 92.7 °C | [6][7] |
| Density | 1.11 g/cm³ | [6] |
| Refractive Index | 1.495 | [6] |
| pKa (predicted) | 10.41 ± 0.10 (for the thiol group) | [6] |
Reactivity and Mechanistic Insights
The synthetic utility of MMCA is derived from the distinct reactivity of its two primary functional groups, which can be addressed orthogonally.
The Nucleophilic Thiol
The sulfur atom of the mercaptomethyl group is a potent nucleophile.[4] This is the primary site of reaction in the synthesis of Montelukast, where it partakes in a nucleophilic substitution (Sₙ2) reaction, displacing a leaving group (typically a mesylate) on the coupling partner.[3][11] The pKa of the thiol group suggests that a moderately strong base is sufficient to deprotonate it to the more nucleophilic thiolate anion (RS⁻), driving the reaction to completion.
Ester Hydrolysis
The methyl ester is relatively stable under the conditions required for the S-alkylation reaction. In subsequent synthetic steps, it is readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[3] This conversion is a critical step in forming the final Montelukast acid, which is then converted to its sodium salt.[9]
Diagram 1: Key reactive pathways for MMCA in pharmaceutical synthesis.
Application in the Synthesis of Montelukast
MMCA is not a general-purpose building block but rather a highly specialized intermediate, with its primary application being the synthesis of Montelukast.[2][7][12]
Montelukast: Mechanism of Action
Montelukast functions by blocking the action of cysteinyl leukotrienes at the CysLT₁ receptor in the lungs and bronchial tubes.[13] By inhibiting these inflammatory mediators, it reduces airway inflammation, constriction, and fluid accumulation, thereby alleviating symptoms of asthma and allergies.[3][13]
Core Synthetic Workflow
The industrial synthesis of Montelukast hinges on the coupling of the MMCA-derived side chain with the quinoline-containing core structure.[3][9]
Step-by-Step Protocol Overview:
-
Thiolate Formation: MMCA is treated with a strong base, such as n-butyl lithium, to form the highly nucleophilic dilithium dianion of the corresponding carboxylic acid (after in-situ hydrolysis) or simply the thiolate of the ester. U.S. Patent 5,614,632 describes the formation of the dilithium dianion of 1-(mercaptomethyl)cyclopropaneacetic acid as a key intermediate.[3]
-
Coupling Reaction: The activated thiolate is reacted with the mesylate-activated alcohol of the quinoline side chain, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol.[3][9] This Sₙ2 reaction forms the thioether bond, linking the two key fragments.
-
Ester Hydrolysis: The methyl ester of the newly formed coupled product is hydrolyzed to the free carboxylic acid, yielding Montelukast acid.[3]
-
Salt Formation: The Montelukast acid is then treated with a sodium source, such as sodium hydroxide, to form the final API, Montelukast sodium, which is often isolated as a crystalline solid.[3]
Diagram 2: Synthetic pathway from MMCA to Montelukast Sodium.
Synthesis of this compound
The preparation of MMCA itself is a multi-step process, often starting from simpler, commercially available materials. Patent literature outlines several viable routes, generally involving the construction of the 1,1-disubstituted cyclopropane ring followed by the introduction of the sulfur functionality.[14][15]
Example Synthetic Protocol (Conceptualized from Patent Literature): A common strategy involves the use of cyclopropanedimethanol derivatives.[14][15]
-
Activation: Cyclopropanedimethanol is reacted with thionyl chloride to form a cyclic sulfite.[14]
-
Thiol Introduction: The cyclic sulfite undergoes ring-opening with a sulfur nucleophile like potassium thioacetate to install a protected thiol (thioacetate) and a primary alcohol.[15]
-
Hydroxyl Activation: The resulting alcohol is converted to a better leaving group, for instance, by reacting it with methanesulfonyl chloride to form a mesylate.[15]
-
Cyanation: The mesylate is displaced by a cyanide source (e.g., sodium cyanide) to introduce a nitrile group.[15]
-
Hydrolysis: Finally, the nitrile and the thioacetate are hydrolyzed under basic conditions to yield the target carboxylic acid, 1-(mercaptomethyl)cyclopropaneacetic acid.[11][15] This acid can then be esterified (e.g., using methanol under acidic conditions) to produce MMCA.
Diagram 3: A plausible synthetic route to MMCA.
Safety, Handling, and Storage
MMCA is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory or manufacturing environment.
| Hazard Class | GHS Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [5][7] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [5] |
| Skin Irritation | H315: Causes skin irritation | [5][7] |
| Eye Irritation | H319: Causes serious eye irritation | [5][7] |
| Acute Toxicity, Inh. | H332: Harmful if inhaled | [5] |
| Resp. Tract Irrit. | H335: May cause respiratory irritation | [5] |
Recommended Procedures:
-
Handling: Always use in a well-ventilated area or a chemical fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[7][16] Avoid generating aerosols or mists. Use non-sparking tools to prevent ignition.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition.[7]
-
Disposal: Dispose of waste material through a licensed chemical waste handler in accordance with local, state, and federal regulations.[16] Do not allow the material to enter drains or waterways.[16]
Conclusion
This compound is a quintessential example of a modern pharmaceutical intermediate: a molecule designed with specific functional groups positioned to facilitate the efficient and high-yield synthesis of a single, high-value API. Its chemistry is dominated by its nucleophilic thiol and its role as a structural scaffold. A thorough understanding of its properties, reactivity, and safe handling is paramount for any organization involved in the synthesis of Montelukast or related leukotriene receptor antagonists.
References
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Home Sunshine Pharma. (n.d.). Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]
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Watson International Ltd. (n.d.). This compound CAS 152922-73-1. Retrieved from [Link]
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World Intellectual Property Organization. (n.d.). PCT Publication WO1997033866A1. Retrieved from [Link]
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Patsnap. (n.d.). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Retrieved from [Link]
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"Methyl 1-(mercaptomethyl)cyclopropaneacetate" CAS number 152922-73-1
An In-Depth Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS 152922-73-1): A Key Intermediate in Leukotriene Receptor Antagonist Synthesis
Introduction
This compound, identified by CAS Number 152922-73-1, is a specialized organic compound of significant interest to the pharmaceutical industry.[1][2] While a versatile building block in broader organic synthesis, its primary and most critical application is as a key intermediate in the manufacture of Montelukast.[3][4] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of chronic asthma and the relief of symptoms associated with seasonal allergic rhinitis.[5][6][7]
Leukotrienes are inflammatory mediators that, upon binding to their receptors (CysLT1), trigger pathophysiological responses including bronchoconstriction, airway edema, and inflammatory cell infiltration.[8][9] By blocking this interaction, antagonists like Montelukast provide significant therapeutic benefits.[10] The unique trifunctional structure of this compound—featuring a cyclopropane ring, a nucleophilic thiol group, and a methyl ester—makes it an indispensable precursor for constructing the specific side-chain of the final active pharmaceutical ingredient (API).[11][12]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this intermediate, covering its physicochemical properties, analytical characterization, role in the synthesis of Montelukast, and essential protocols for its synthesis and safe handling.
Part 1: Physicochemical Properties and Analytical Characterization
The molecular structure of this compound dictates its chemical behavior and utility. The strained cyclopropane ring provides a rigid scaffold, while the mercaptomethyl group serves as the primary reactive center for nucleophilic substitution, and the methyl ester acts as a protected form of a carboxylic acid.[11]
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Spectroscopic Characterization of Methyl 1-(mercaptomethyl)cyclopropaneacetate: A Technical Guide for Drug Development Professionals
Introduction
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a pivotal, non-commercially available intermediate in the synthesis of Montelukast (Singulair®), a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1] The precise structural confirmation of this intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the expected spectroscopic signature of this compound, offering a predictive framework and robust experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical chemistry of this key synthetic precursor.
Molecular Structure and Predicted Spectroscopic Features
The unique structural features of this compound, including a quaternary carbon within a strained cyclopropane ring, a primary thiol, and a methyl ester, give rise to a distinct and predictable spectroscopic profile.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. The asymmetry of the molecule will result in distinct signals for each carbon and proton environment.
The proton NMR spectrum is expected to show several key features. The cyclopropane protons will exhibit complex splitting patterns due to geminal and cis/trans couplings.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.70 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |
| ~ 2.65 | Singlet | 2H | -CH₂-COOCH₃ | Methylene protons adjacent to a carbonyl group. |
| ~ 2.55 | Doublet | 2H | -CH₂-SH | Methylene protons adjacent to the thiol group, split by the thiol proton. |
| ~ 1.40 | Triplet (t) | 1H | -SH | Thiol proton, coupling to the adjacent methylene group. |
| 0.60 - 0.80 | Multiplet | 4H | Cyclopropane CH₂ | The four protons on the cyclopropane ring will be diastereotopic and exhibit complex second-order coupling. |
The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
| Predicted Shift (ppm) | Carbon Assignment | Rationale |
| ~ 172 | C=O | Carbonyl carbon of the methyl ester. |
| ~ 52 | -OCH₃ | Methyl carbon of the ester. |
| ~ 40 | -CH₂-COOCH₃ | Methylene carbon adjacent to the carbonyl. |
| ~ 30 | -CH₂-SH | Methylene carbon attached to the sulfur atom. |
| ~ 20 | Quaternary C | The central, fully substituted carbon of the cyclopropane ring.[2] |
| ~ 15 | Cyclopropane CH₂ | The two equivalent methylene carbons of the cyclopropane ring. The high field shift is characteristic of strained cyclopropane rings.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |
| ~ 2550 (weak) | S-H stretch | Thiol |
| ~ 1735 (strong) | C=O stretch | Ester |
| 2850-3000 | C-H stretch | Aliphatic |
| ~ 1160 (strong) | C-O stretch | Ester |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would likely lead to fragmentation of this molecule. The molecular ion peak is expected at m/z 160.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
To ensure high-quality, reproducible data, the following protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of at least 5 seconds, and 16-32 scans.
-
Process the data with an exponential window function and perform phase and baseline corrections.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-3 seconds.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum can be used to confirm the connectivity across the quaternary carbon and the ester group.
-
Caption: Workflow for NMR analysis.
Protocol 2: IR Spectroscopy
-
Sample Preparation:
-
As the compound is expected to be a liquid, a thin film method is appropriate.
-
Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Collect at least 16 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan with the clean salt plates prior to the sample scan.
-
Protocol 3: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and potentially the deprotonated molecule [M-H]⁻.
-
The accurate mass measurement of the molecular ion should be within 5 ppm of the calculated exact mass (160.0558 g/mol ).[3]
-
Conclusion
While publicly available spectroscopic data for this compound is scarce, a comprehensive analytical characterization is readily achievable through the systematic application of modern spectroscopic techniques. This guide provides a predictive framework and detailed experimental protocols that will enable researchers to confidently acquire, interpret, and validate the structure and purity of this crucial pharmaceutical intermediate. The combination of 1D and 2D NMR, supported by IR and high-resolution MS, offers a self-validating system for the unequivocal identification of this compound, thereby ensuring the integrity of the Montelukast synthesis process.
References
- Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry.
- Halama, A., et al. (n.d.). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6.
- Biosynth. (n.d.). Methyl 1-(mercaptomethyl)
- ChemicalBook. (2024). Methyl 1-(Mercaptomethyl)
- CymitQuimica. (n.d.). CAS 152922-73-1: Methyl 1-(mercaptomethyl)
- LookChem. (n.d.). Cas 152922-73-1,Methyl 1-(Mercaptomethyl)
- PubChem. (n.d.). Methyl 1-(mercaptomethyl)
- RSC Publishing. (2017). Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective.
- Sciforum. (n.d.).
- TCI Chemicals. (n.d.). 1-(Mercaptomethyl)cyclopropaneacetic Acid | 162515-68-6.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
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"Methyl 1-(mercaptomethyl)cyclopropaneacetate" mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Abstract
This compound is a compound recognized primarily for its application as a flavoring agent in the food industry. Its chemical structure, however, featuring a reactive thiol (mercaptan) group, a strained cyclopropane ring, and a methyl ester, suggests a potential for significant, yet unexplored, biological activity. This guide moves beyond the compound's organoleptic properties to propose a plausible mechanism of action and lays out a comprehensive, multi-stage experimental framework for its investigation. We hypothesize that this compound may function as a modulator of cellular redox states or as an inhibitor of metalloenzymes. This document provides the theoretical underpinning and detailed protocols for researchers to systematically explore its molecular interactions and validate its therapeutic potential.
Introduction and Structural Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups. This compound is characterized by three key moieties:
-
Mercaptomethyl Group (-CH₂SH): The thiol group is the most reactive site on the molecule. Thiols are known to participate in a wide array of biological processes. They can undergo redox reactions, form disulfide bonds with cysteine residues in proteins, and act as potent nucleophiles. A critical function of thiols is their ability to chelate metal ions, suggesting a potential role as inhibitors of metalloenzymes.
-
Cyclopropane Ring: This highly strained three-membered ring is a unique structural feature. In medicinal chemistry, cyclopropane rings are often introduced to constrain the conformation of a molecule, potentially increasing its binding affinity and specificity for a biological target. The ring's strain can also influence the electronic properties of adjacent functional groups.
-
Methyl Ester Group (-COOCH₃): The ester group increases the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes. In the intracellular environment, esters can be hydrolyzed by cellular esterases to yield a carboxylic acid. This bioactivation can trap the molecule inside the cell and may be a prerequisite for its biological activity.
Given these features, we propose a primary hypothetical mechanism centered on the compound's ability to interact with zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs).
Proposed Mechanism of Action: Inhibition of Matrix Metalloproteinases (MMPs)
We hypothesize that this compound acts as an inhibitor of MMPs. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease, making them significant therapeutic targets.
The proposed inhibitory mechanism involves several key steps:
-
Cellular Uptake and Activation: The parent compound, being a methyl ester, is expected to passively diffuse across the cell membrane.
-
Intracellular Hydrolysis: Cellular esterases cleave the methyl ester, converting the molecule into its active form, 1-(mercaptomethyl)cyclopropaneacetic acid. This active metabolite, now bearing a carboxylate group, is less likely to exit the cell.
-
Enzyme Inhibition: The deprotonated thiol group (thiolate) of the active metabolite acts as a potent zinc-binding group, coordinating with the catalytic zinc ion (Zn²⁺) in the active site of MMPs. This coordination, along with potential interactions of the cyclopropane and carboxylate moieties with the enzyme's specificity pockets (S-pockets), leads to potent and potentially selective inhibition of enzymatic activity.
This proposed pathway is illustrated in the diagram below.
Caption: Proposed mechanism of action for this compound.
Experimental Validation Workflow
To rigorously test this hypothesis, a systematic, multi-stage experimental approach is required. The workflow is designed to first confirm the proposed molecular interaction and then to evaluate its cellular consequences.
Caption: Multi-stage workflow for validating the proposed mechanism of action.
Detailed Experimental Protocols
Stage 1: In Vitro Validation
4.1 Protocol: MMP-2 Inhibition Assay (Fluorogenic)
-
Objective: To determine if the compound or its hydrolyzed form can directly inhibit the catalytic activity of a representative MMP, such as MMP-2.
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a second stock solution that has been pre-incubated with a purified esterase (e.g., porcine liver esterase) to generate the hydrolyzed metabolite.
-
Assay Setup: In a 96-well black plate, add 50 µL of assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Inhibitor Addition: Add 10 µL of the compound dilutions (ester or hydrolyzed form) to the wells. Include a positive control (e.g., GM6001, a known broad-spectrum MMP inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add 20 µL of activated recombinant human MMP-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 20 µL of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes (Excitation/Emission ~325/395 nm).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
4.2 Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To confirm direct binding of the active metabolite to the MMP-2 catalytic domain and to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Methodology:
-
Sample Preparation: Dialyze the purified MMP-2 catalytic domain and the hydrolyzed compound against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, pH 7.4) to minimize buffer mismatch heats.
-
ITC Setup: Load the MMP-2 protein into the sample cell of the ITC instrument and the hydrolyzed compound into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters.
-
Stage 2: Cell-Based Assays
5.1 Protocol: Gelatin Zymography
-
Objective: To assess the effect of the compound on the activity of secreted MMP-2 and MMP-9 in a cellular context.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HT-1080 fibrosarcoma cells, which secrete high levels of MMPs) in serum-free media. Treat the cells with various concentrations of this compound for 24 hours.
-
Sample Collection: Collect the conditioned media and concentrate it using centrifugal filters.
-
Electrophoresis: Run the concentrated media on a non-reducing SDS-PAGE gel co-polymerized with gelatin (1 mg/mL).
-
Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel overnight in a development buffer (50 mM Tris, 5 mM CaCl₂, pH 7.5) at 37°C.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then de-stain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to enzyme activity.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be organized for clear interpretation.
Table 1: Hypothetical In Vitro Inhibition Data
| Compound Form | Target | IC₅₀ (µM) | K_D (µM) |
|---|---|---|---|
| Methyl Ester | MMP-2 | > 100 | N/A |
| Hydrolyzed Metabolite | MMP-2 | 5.2 | 4.8 |
| Methyl Ester | MMP-9 | > 100 | N/A |
| Hydrolyzed Metabolite | MMP-9 | 15.8 | 14.5 |
Table 2: Hypothetical Cellular Activity Data
| Treatment | Concentration (µM) | Cell Viability (%) | Relative MMP-2 Activity (Zymography) | Cell Invasion (% of Control) |
|---|---|---|---|---|
| Vehicle (DMSO) | N/A | 100 | 100 | 100 |
| Compound | 1 | 98.5 | 85 | 88 |
| Compound | 10 | 95.2 | 45 | 41 |
| Compound | 50 | 91.8 | 15 | 12 |
Conclusion and Future Directions
This guide outlines a foundational strategy to investigate the mechanism of action of this compound. The proposed hypothesis, centered on MMP inhibition, is grounded in the molecule's chemical structure. The detailed experimental workflow provides a clear and robust path from initial in vitro validation to cell-based functional assays. Positive results from this workflow would strongly support the proposed mechanism and warrant further investigation, including selectivity profiling against other metalloenzymes, detailed kinetic studies to determine the mode of inhibition, and eventual evaluation in preclinical models of MMP-driven diseases. This systematic approach is essential to unlock the potential therapeutic value of this otherwise overlooked compound.
References
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This compound. The Good Scents Company. [Link]
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At-Tariq, M., Kafeel, M., & Wani, T. A. (2023). Thiol-based compounds and their therapeutic applications. Saudi Pharmaceutical Journal. [Link]
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Talele, T. T. (2016). The "cyclopropyl group" is a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]
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Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews. [Link]
-
Vafadari, B., Salamian, A., & Kordi, K. (2020). Matrix metalloproteinases and their inhibitors in cancer. Breast Cancer. [Link]
Unveiling the Biological Potential of Methyl 1-(mercaptomethyl)cyclopropaneacetate: A Technical Guide for Researchers
Abstract
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a molecule of significant interest within the pharmaceutical landscape, primarily recognized for its crucial role as a key intermediate in the synthesis of Montelukast, a potent leukotriene receptor antagonist.[1][2] While its application in synthetic organic chemistry is well-documented, a comprehensive understanding of its intrinsic biological activity remains largely unexplored. This technical guide aims to bridge this knowledge gap by providing a thorough analysis of its potential biological functions, grounded in its chemical structure and its relationship to a clinically significant therapeutic agent. We will delve into a series of proposed experimental workflows, offering researchers, scientists, and drug development professionals a robust framework for investigating the untapped biological potential of this intriguing molecule.
Introduction: Beyond a Synthetic Intermediate
This compound (MMCA) is a cyclopropane derivative containing a reactive thiol group and a methyl ester.[3] Its molecular structure is intrinsically linked to that of Montelukast, a widely prescribed medication for the management of asthma and allergic rhinitis.[4][5] The synthesis of Montelukast involves the coupling of MMCA with a corresponding mesylate, highlighting the indispensable role of MMCA in the production of this anti-inflammatory drug.[6]
While the synthetic utility of MMCA is firmly established, its own biological activity has not been a subject of extensive research. The presence of a mercaptomethyl group, a known pharmacophore in various biologically active compounds, suggests that MMCA may possess inherent pharmacological properties.[7][8] This guide will, therefore, pivot from its established role in synthesis to a forward-looking exploration of its potential as a bioactive molecule in its own right.
Physicochemical Properties
A foundational understanding of the physicochemical properties of MMCA is essential for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂S | [9] |
| Molecular Weight | 160.23 g/mol | [9] |
| Appearance | Colorless to light yellow transparent liquid | - |
| Boiling Point | 208.9 °C at 760 mmHg | - |
| Flash Point | 92.7 °C | - |
The Rationale for Investigating Biological Activity
The impetus to explore the biological activity of MMCA stems from two key areas: its structural relationship to a known leukotriene receptor antagonist and the inherent reactivity of its thiol group.
3.1. Proximity to a Potent Anti-Inflammatory Agent
Montelukast functions by selectively targeting the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory effects of leukotrienes.[10] Leukotrienes are potent lipid mediators involved in the pathophysiology of asthma and other inflammatory conditions, contributing to bronchoconstriction, eosinophil recruitment, and mucus production.[11] Given that MMCA constitutes a significant portion of the Montelukast structure, it is plausible that it may exhibit some affinity for the CysLT1 receptor or modulate inflammatory pathways through other mechanisms.
3.2. The Role of the Thiol Group
The sulfhydryl (-SH) group in MMCA is a highly reactive functional group that can participate in various biological processes. Thiols are known to be involved in redox signaling, enzyme inhibition, and metal chelation. The reactivity of this group could lead to interactions with biological macromolecules, potentially resulting in a range of cellular effects.
Proposed Experimental Workflows for Biological Characterization
To systematically investigate the biological activity of MMCA, a tiered approach is recommended, starting with broad-spectrum screening and progressing to more specific mechanistic studies.
Caption: Workflow for assessing the anti-inflammatory activity of MMCA.
Leukotriene Receptor Binding Assays
Rationale: To determine if MMCA has any affinity for the CysLT1 receptor, a competitive binding assay is necessary.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the human CysLT1 receptor.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 receptor antagonist (e.g., [³H]-Montelukast) and varying concentrations of MMCA.
-
Incubation and Filtration: Incubate the mixture to allow for binding equilibrium, then rapidly filter through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of MMCA that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
4.3. Tier 3: Mechanistic Studies
Should the functional assays yield positive results, further investigation into the mechanism of action is warranted.
Gene Expression Analysis
Rationale: To understand the molecular pathways affected by MMCA, gene expression profiling can be performed.
Protocol: Quantitative PCR (qPCR)
-
Cell Treatment: Treat cells with MMCA at a concentration that showed anti-inflammatory effects.
-
RNA Extraction: Extract total RNA from the treated cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using primers for genes involved in inflammatory pathways (e.g., NF-κB target genes, COX-2, iNOS).
-
Data Analysis: Analyze the relative gene expression levels using the ΔΔCt method.
Enzyme Inhibition Assays
Rationale: The thiol group of MMCA could potentially interact with and inhibit the activity of enzymes involved in inflammatory processes.
Protocol: Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Substrate: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.
-
Inhibition Assay: Incubate the enzymes with varying concentrations of MMCA.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Product Measurement: Measure the production of prostaglandins using a suitable method (e.g., ELISA or mass spectrometry).
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of each COX isoenzyme.
Conclusion and Future Directions
While this compound is firmly established as a vital precursor in the synthesis of Montelukast, its own biological profile remains a compelling area for future research. The experimental framework outlined in this guide provides a systematic and scientifically rigorous approach to uncovering its potential as a bioactive molecule. The presence of a reactive thiol group, coupled with its structural similarity to a potent anti-inflammatory drug, provides a strong rationale for this investigation. Should MMCA demonstrate significant biological activity, it could open new avenues for therapeutic development, either as a standalone agent or as a lead compound for further optimization. The insights gained from such studies will not only enhance our understanding of this specific molecule but also contribute to the broader field of drug discovery by highlighting the potential for synthetic intermediates to possess valuable pharmacological properties.
References
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (URL: [Link])
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The Pivotal Intermediate: A Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate
An In-depth Exploration of its Discovery, Synthesis, and Critical Role in Modern Drug Development
Introduction
In the landscape of modern medicinal chemistry, the discovery and optimization of synthetic intermediates are as crucial as the final active pharmaceutical ingredients (APIs) they help create. Methyl 1-(mercaptomethyl)cyclopropaneacetate, a seemingly unassuming organosulfur compound, represents a cornerstone in the synthesis of one of the most significant respiratory medications developed in the late 20th century. This technical guide provides an in-depth analysis of the discovery, history, and synthetic methodologies of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the scientific rationale behind its creation, the evolution of its synthesis for industrial-scale production, and its pivotal role as a key building block in the development of leukotriene receptor antagonists.
The Genesis of a Key Intermediate: The Quest for Leukotriene Receptor Antagonists
The story of this compound is intrinsically linked to the scientific journey of understanding and combating the inflammatory processes underlying asthma and allergic rhinitis. In the mid to late 20th century, researchers elucidated the role of cysteinyl leukotrienes as potent mediators of bronchoconstriction, a hallmark of asthma.[1][2] This discovery spurred a concerted effort within the pharmaceutical industry to develop leukotriene receptor antagonists, a new class of drugs that could offer a targeted, non-steroidal treatment for these conditions.[1][3]
It was within this context of intense drug discovery that Merck & Co. embarked on a program to develop a potent and selective leukotriene D4 (LTD4) receptor antagonist.[2] This research culminated in the synthesis of Montelukast, marketed under the trade name Singulair®.[4] The unique chemical architecture of Montelukast required a specific side-chain that could effectively mimic the binding of natural leukotrienes to their receptors. This necessity drove the innovation and synthesis of novel intermediates, among which 1-(mercaptomethyl)cyclopropaneacetic acid and its methyl ester, this compound, were paramount.[5]
Physicochemical Properties and Handling
This compound is a colorless to pale yellow liquid characterized by a distinct sulfurous odor.[1] Its molecular structure features a cyclopropane ring, which imparts a degree of conformational rigidity, a reactive thiol (-SH) group, and a methyl ester. This combination of functional groups dictates its reactivity and handling requirements.
| Property | Value | Source |
| Molecular Formula | C7H12O2S | [6] |
| Molecular Weight | 160.23 g/mol | [6] |
| Boiling Point | 208.9±13.0 °C (Predicted) | [6] |
| Density | ~1.11 g/cm³ (Predicted) | [7] |
| Flash Point | 92.7 °C | [7] |
The presence of the thiol group makes the compound susceptible to oxidation, and therefore, it should be handled under an inert atmosphere to prevent the formation of disulfide byproducts.[1] Its moderate volatility and characteristic odor also necessitate handling in a well-ventilated fume hood.
The Synthetic Journey: From Laboratory Scale to Industrial Production
The synthesis of this compound and its corresponding carboxylic acid has evolved significantly, driven by the need for a more efficient and scalable process for the production of Montelukast.
Initial Synthesis Approach: The Ester Route
The initial synthesis of Montelukast, as detailed in European Patent No. 480,717, utilized this compound as a key intermediate.[4][8][9] This process involved the coupling of the thiol group of the ester with a mesylate-activated side chain.
Conceptual Workflow of the Initial Ester-Based Synthesis
Caption: Initial synthetic route to Montelukast using the methyl ester intermediate.
While this method was successful in producing Montelukast, it presented several challenges for large-scale manufacturing. The process required tedious chromatographic purification of the resulting Montelukast methyl ester, which is often impractical and costly for industrial production.[10] Furthermore, the overall yield of the process was low.[10]
An Improved Approach: The Carboxylic Acid Dianion Route
To overcome the limitations of the initial ester-based synthesis, researchers at Merck developed an improved process, which was disclosed in U.S. Patent No. 5,614,632.[4][11][12] This refined method utilizes the carboxylic acid form, 1-(mercaptomethyl)cyclopropaneacetic acid, and proceeds through the formation of a dilithium dianion.
Detailed Protocol for the Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid (Conceptual)
This is a conceptual protocol based on patent literature and may require optimization.
-
Preparation of 1-(bromomethyl)cyclopropaneacetonitrile: React 1-(hydroxymethyl)cyclopropaneacetonitrile with a brominating agent, such as bromine in the presence of an organic phosphine.[13]
-
Thiol Formation: Convert the bromo intermediate to the corresponding thiol. This can be achieved through various methods, such as reaction with thiourea followed by hydrolysis.[13]
-
Hydrolysis to the Carboxylic Acid: Hydrolyze the nitrile group to a carboxylic acid to yield 1-(mercaptomethyl)cyclopropaneacetic acid.[13]
The key innovation of the improved process is the reaction of 1-(mercaptomethyl)cyclopropaneacetic acid with two equivalents of a strong base, such as n-butyllithium, to form a dilithium dianion. This dianion is then reacted with the mesylate intermediate.
Improved Synthetic Workflow via Dianion Intermediate
Caption: The improved, scalable synthesis of Montelukast via a dilithium dianion intermediate.
This improved methodology offers several advantages over the original ester-based approach:
-
Avoidance of Chromatography: The direct formation of Montelukast acid circumvents the need for chromatographic purification of an ester intermediate.[11]
-
Improved Yield and Purity: This process generally results in higher yields and a purer final product.[11]
-
Scalability: The protocol is more amenable to large-scale industrial production.[13]
Applications in Drug Development
The primary and most well-documented application of this compound and its corresponding acid is in the synthesis of Montelukast.[4][6][10] Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[4][6]
Beyond its role in the synthesis of Montelukast, this compound has been identified as an important synthetic material for the preparation of novel salt-type URAT-1 inhibitors.[6] URAT-1 is a urate transporter in the kidneys, and its inhibition is a therapeutic strategy for the treatment of gout and hyperuricemia. This suggests that the unique structural motif of this cyclopropane derivative may have broader applications in medicinal chemistry.
Conclusion
This compound stands as a testament to the critical role of innovative intermediate synthesis in the development of life-changing pharmaceuticals. Its discovery was a direct consequence of the targeted drug design approach aimed at creating effective leukotriene receptor antagonists. The evolution of its synthesis from a laboratory-scale, chromatography-dependent method to a robust, scalable industrial process highlights the ingenuity of process chemistry. For researchers and drug development professionals, the story of this pivotal intermediate serves as a compelling case study in the synergy between medicinal chemistry and process development, ultimately enabling the production of a widely used therapeutic agent.
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The Lynchpin in Leukotriene Receptor Antagonism: A Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Significance
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a pivotal intermediate in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist.[1][2] Marketed for the treatment of asthma and allergic rhinitis, Montelukast's efficacy is intrinsically linked to the unique structural features imparted by this cyclopropane derivative.[1][2] This guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its critical role in the construction of a blockbuster pharmaceutical.
Physicochemical Properties: A Snapshot
This compound is a colorless to light yellow, transparent liquid with a distinct, strong odor characteristic of sulfur-containing compounds.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 152922-73-1 | |
| Molecular Formula | C₇H₁₂O₂S | |
| Molecular Weight | 160.23 g/mol | |
| Boiling Point | 208.899 °C at 760 mmHg | |
| Flash Point | 92.703 °C | |
| Density | 1.11 g/cm³ | |
| Refractive Index | 1.495 | |
| Purity | ≥ 98.0% | [3] |
The Synthetic Pathway: From Precursor to Key Intermediate
The synthesis of this compound is a multi-step process that begins with the formation of its carboxylic acid precursor, 1-(mercaptomethyl)cyclopropaneacetic acid. This is then followed by esterification.
Part 1: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic Acid
The synthesis of the carboxylic acid precursor is a critical stage, with various patented routes developed to optimize yield and purity. A common pathway involves the conversion of 1-(hydroxymethyl)cyclopropaneacetonitrile.
Experimental Protocol: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic Acid from 1-(hydroxymethyl)cyclopropaneacetonitrile
This protocol is a synthesis of information from various patented procedures and represents a common approach.
Step 1: Bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile
-
To a solution of triphenylphosphine in a suitable organic solvent (e.g., acetonitrile), bromine is added dropwise at a reduced temperature (e.g., -10 to 0 °C).[4]
-
After the bromine addition is complete and the color of the solution changes, 1-(hydroxymethyl)cyclopropaneacetonitrile is added dropwise while maintaining a low temperature.[4]
-
The reaction mixture is then heated to drive the reaction to completion.[4]
-
The product, 1-(bromomethyl)cyclopropaneacetonitrile, is isolated through filtration and washing.[4]
Step 2: Formation of the Thiol Precursor
-
The 1-(bromomethyl)cyclopropaneacetonitrile is reacted with a sulfur source, such as thiourea, in a suitable solvent like acetone.[4] This reaction is typically carried out under reflux.
-
The resulting intermediate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 1-(mercaptomethyl)cyclopropaneacetic acid.[2]
Step 3: Work-up and Purification
-
The reaction mixture is acidified to a pH of 3.5-4.0 with an acid such as formic acid.[2]
-
The product is extracted with an organic solvent (e.g., ethyl acetate).[2]
-
The combined organic layers are washed, dried, and concentrated to give the crude product.[2]
-
Purification is typically achieved by crystallization from a suitable solvent system, such as hexanes, to yield 1-(mercaptomethyl)cyclopropaneacetic acid as a white solid.[2]
Causality Behind Experimental Choices:
-
Bromination: The use of triphenylphosphine and bromine is a standard method for converting primary alcohols to alkyl bromides (the Appel reaction). The low temperature during reagent addition helps to control the exothermic reaction and minimize side products.
-
Sulfur Introduction: Thiourea is a common and effective reagent for introducing a thiol group. The initial reaction forms an isothiouronium salt, which is then hydrolyzed to the thiol.
-
Hydrolysis and Acidification: Basic hydrolysis cleaves the nitrile group to a carboxylic acid and the isothiouronium salt to the thiol. Acidification is necessary to protonate the carboxylate and thiolate to obtain the final product.
-
Purification: Crystallization is a robust method for purifying the solid carboxylic acid, removing any remaining impurities from the preceding steps.
Diagram: Synthetic Pathway to 1-(mercaptomethyl)cyclopropaneacetic Acid
Caption: Synthesis of the carboxylic acid precursor.
Part 2: Esterification to this compound
The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation.
Experimental Protocol: Fischer Esterification
-
1-(mercaptomethyl)cyclopropaneacetic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.[5]
-
A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution.[5]
-
The reaction mixture is heated to reflux for a period sufficient to reach equilibrium.[3]
-
The reaction is monitored for completion by a suitable analytical technique (e.g., TLC or GC).
Work-up and Purification
-
Upon completion, the excess methanol is removed by distillation.
-
The remaining mixture is diluted with an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[6]
-
The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.
-
The crude ester is purified by fractional distillation under reduced pressure to yield pure this compound.[6][7]
Causality Behind Experimental Choices:
-
Excess Methanol: Using a large excess of methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the desired ester.[5]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[5]
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing equilibrium to be reached more quickly.
-
Aqueous Work-up: The basic wash neutralizes the acid catalyst and removes the acidic starting material. The subsequent water and brine washes remove any residual base and water-soluble impurities.
-
Fractional Distillation: This purification technique is effective for separating the liquid ester from any non-volatile impurities and any remaining starting materials or byproducts with different boiling points.[7]
Diagram: Fischer Esterification Workflow
Caption: General workflow for the esterification process.
The Crucial Role in Montelukast Synthesis
This compound is a key building block in the synthesis of Montelukast. Its thiol group serves as a nucleophile in a crucial coupling reaction with a mesylate intermediate, forming the thioether linkage that is a hallmark of the Montelukast structure.[2]
Diagram: Role in Montelukast Synthesis
Caption: Contribution to the synthesis of Montelukast.
Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the cyclopropane ring, the methyl ester, and the mercaptomethyl group. The characteristic upfield chemical shifts of cyclopropyl protons are a key diagnostic feature.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretch of the ester and the S-H stretch of the thiol.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Gas Chromatography (GC): GC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the synthesis and purification steps.[3]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the intricate molecular architecture required for modern pharmaceuticals. A thorough understanding of its synthesis, properties, and role in drug development is essential for researchers and scientists working at the forefront of medicinal chemistry. The protocols and insights provided in this guide aim to equip these professionals with the knowledge necessary to effectively utilize this key building block in the creation of life-changing medicines.
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A Comprehensive Technical Guide to the Safe Handling of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Section 1: Introduction & Chemical Profile
Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1) is a specialized organic compound recognized for its role as a critical intermediate in complex chemical syntheses.[1] Its utility is particularly notable in the pharmaceutical sector, where it serves as a building block for active pharmaceutical ingredients, including the anti-asthmatic drug Montelukast.[2][3] It is also utilized in the production of certain agrochemicals.[1]
The molecule's structure is defined by two key reactive moieties: a cyclopropane ring and a mercaptan (thiol) group.[4] The three-membered cyclopropane ring possesses significant ring strain, rendering it susceptible to specific chemical transformations.[5] The mercaptomethyl group (-CH₂SH) is the primary determinant of the compound's handling precautions. Mercaptans are notorious for their potent and often unpleasant odors, with very low odor thresholds, and they exhibit distinct toxicological profiles.[6][7]
This guide provides an in-depth framework for researchers and drug development professionals on the safe handling, storage, and emergency management of this compound, grounding all recommendations in its unique chemical properties and known hazards.
Section 2: Hazard Identification & Risk Assessment
A thorough understanding of the inherent hazards of this compound is fundamental to establishing a safe operational environment. The primary risks are associated with its irritant properties, acute toxicity upon exposure, and the general hazards characteristic of low-molecular-weight mercaptans.
2.1 GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings for this compound.[3][8]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[8] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[8] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3][8] |
2.2 Causality of Hazards
-
Mercaptan Group (-SH): The thiol functional group is the principal source of the compound's toxicity and handling challenges. Thiols can interact with biological systems, leading to irritation of the skin, eyes, and respiratory tract.[7] The potent, pervasive odor, a hallmark of mercaptans, can cause nuisance complaints and trigger unnecessary building evacuations even at concentrations well below the toxic threshold.[6]
-
Cyclopropane Moiety: While many cyclopropane derivatives are stable, the strained ring system can participate in unique metabolic pathways. Some cyclopropane-containing compounds have been shown to exhibit diverse biological activities and, in some cases, specific toxicities by interacting with metabolic enzymes.[9][10][11] This underscores the importance of preventing systemic exposure.
-
Combustibility: With a flash point of 92.7 °C, the compound is a combustible liquid.[1][12] While not highly flammable, it can form ignitable mixtures with air under certain conditions, particularly upon heating. Vapors may be heavier than air and can accumulate in low-lying areas.[6]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
Containment is the cornerstone of safe handling. A multi-layered approach combining engineering controls and appropriate PPE is mandatory.
3.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a properly functioning chemical fume hood.[6][12] This is non-negotiable. The rationale is threefold: to prevent inhalation of harmful vapors, to contain its potent odor, and to provide a controlled environment in case of an accidental spill.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors. Emergency exits and safety showers/eyewash stations must be clearly marked and accessible.[12]
-
Ignition Source Control: All potential ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment, must be removed from the handling area.[13] Use only non-sparking tools, and ensure that metal containers are properly grounded and bonded during transfers to prevent static discharge.[12][13]
3.2 Personal Protective Equipment (PPE) Ensemble
The selection of PPE must be based on a thorough risk assessment. The following diagram illustrates the minimum required ensemble for handling this compound.
Diagram 1: Mandatory PPE and Engineering Controls.
Section 4: Standard Operating Procedures for Handling & Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and release.
4.1 Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources. Verify the location of the nearest spill kit and emergency shower.
-
Donning PPE: Put on all required PPE as detailed in Section 3.2.
-
Dispensing: Conduct all transfers within the fume hood. Use a closed system or septum wherever possible to minimize vapor release.[6] If transferring between metal containers, ensure they are grounded and bonded.[13]
-
Post-Handling: Tightly close the container immediately after use.[12] Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[12]
4.2 Storage Protocol
-
Container: Store in the original, tightly sealed container.[12] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[12] A recommended storage temperature is between 2°C and 8°C.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13] Keep segregated from foodstuff containers.[12]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm.
5.1 Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air.[12] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth resuscitation).[12] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with copious amounts of soap and water.[12] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[12]
5.2 Spill Response
For any spill, the priority is personal safety. The following workflow should be initiated immediately.
Diagram 2: Chemical Spill Response Workflow.
5.3 Fire Response
-
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[12]
-
Personnel should only attempt to extinguish very small fires if they are trained to do so. Otherwise, evacuate the area and activate the fire alarm.
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
-
Use a water spray to cool unopened containers and reduce vapors.[13]
Section 6: Waste Management & Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in suitable, closed, and clearly labeled containers.[12]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal environmental regulations.[12] Do not allow the chemical to enter drains or the environment.[12]
Section 7: Physicochemical Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 152922-73-1 | [1][8][12] |
| Molecular Formula | C₇H₁₂O₂S | [1][3][8] |
| Molecular Weight | 160.23 g/mol | [1][3] |
| Appearance | Colorless, clear liquid | [1] |
| Boiling Point | 208.9 °C at 760 mmHg | [1][3] |
| Flash Point | 92.7 °C | [1][12] |
| Density | 1.11 g/cm³ | [1][12] |
| Vapor Pressure | 0.209 mmHg at 25°C | [1][12] |
| pKa (Predicted) | 10.41 ± 0.10 | [1][3] |
Section 8: References
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LookChem. (n.d.). Cas 152922-73-1, this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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YZ Systems. (n.d.). Mercaptan Odorant – Safety & Facts on Gas Leak Detection. Retrieved from [Link]
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University of Kentucky. (n.d.). Using Mercaptans. Research Safety. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Right to Know - Hazardous Substance Fact Sheet: Methyl Mercaptan. Retrieved from [Link]
-
Oilfield Technology. (2024, December 30). Managing mercaptans. Retrieved from [Link]
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PubMed. (n.d.). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Retrieved from [Link]
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Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]
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ScienceDirect. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved from [Link]
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"Methyl 1-(mercaptomethyl)cyclopropaneacetate" physical properties (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction: A Key Intermediate in Pharmaceutical Synthesis
This compound (CAS No. 152922-73-1) is a vital organic synthetic intermediate, recognized for its critical role in the synthesis of prominent pharmaceutical agents.[1] Notably, it serves as a key building block in the manufacturing of Montelukast, a widely used oral leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] The molecule's structure, featuring a cyclopropane ring, a mercaptomethyl group, and a methyl ester, makes it a versatile reagent in medicinal chemistry.[3]
A thorough understanding of the physical properties of this compound, such as its boiling point and density, is paramount for researchers and drug development professionals. These parameters are fundamental for designing and optimizing synthesis, purification processes like distillation, and for ensuring the consistency and quality of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of these properties, the methodologies for their determination, and the broader significance of the cyclopropane motif in modern drug design.
Physicochemical Properties of this compound
The essential physical and chemical data for this compound are summarized below. These values are critical for handling, reaction setup, and purification in a laboratory or industrial setting.
| Property | Value | Source(s) |
| Boiling Point | 208.9 °C at 760 mmHg | [2][3] |
| Density | 1.11 g/cm³ | [2][3] |
| Molecular Formula | C₇H₁₂O₂S | [2][3][4] |
| Molecular Weight | 160.23 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow transparent liquid | [5][3] |
| Flash Point | 92.7 °C | [2][3] |
| Refractive Index | 1.495 | [3] |
| Vapor Pressure | 0.209 mmHg at 25°C | [3] |
The Cyclopropane Moiety: A Strategic Advantage in Drug Design
The presence of a cyclopropane ring in a molecule is a strategic choice in medicinal chemistry, imparting several advantageous properties.[6][7][8] This small, strained ring system is not merely a structural component but an active contributor to a drug candidate's pharmacological profile.
-
Conformational Rigidity : The cyclopropane ring introduces a high degree of rigidity into a molecule. This structural constraint can lock the molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[6][7]
-
Metabolic Stability : Compared to more flexible linear alkyl chains, the cyclopropyl group is generally more resistant to metabolic degradation by enzymes in the body.[6] This increased stability can lead to a longer in-vivo half-life, potentially allowing for less frequent dosing.
-
Improved Physicochemical Properties : As a bioisostere for moieties like carbon-carbon double bonds, the cyclopropane ring can improve a compound's efficacy, reduce off-target effects, and enhance its overall drug-like properties.[9]
The incorporation of this motif in compounds like this compound underscores its value in constructing complex and effective therapeutic agents.[8][10]
Experimental Determination of Physical Properties
The accurate determination of boiling point and density is a cornerstone of chemical characterization. These properties serve as indicators of purity and are essential for process development.[11][12]
Boiling Point Determination by Distillation
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13] Distillation is a robust method for both purifying a liquid and measuring its boiling point.[14]
Protocol Rationale: A simple distillation is suitable for a single volatile compound like this compound.[14] The principle relies on heating the liquid to its boiling point, allowing the vapor to travel to a condenser where it cools and returns to a liquid state, and is collected as the distillate. The temperature of the vapor, measured just below the condenser sidearm, remains constant during the distillation of a pure substance; this stable temperature is the boiling point.[11][14]
Step-by-Step Methodology:
-
Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask (distilling flask), a three-way connecting adapter, a thermometer with an adapter, a condenser, a receiving flask, and a heat source (e.g., a heating mantle).
-
Sample Preparation : Place a measured volume of this compound into the distilling flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the condenser's sidearm. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Heating and Distillation : Begin heating the flask gently. As the liquid boils, the vapor will rise and its temperature will be recorded. The temperature should stabilize as the vapor surrounds the thermometer bulb and begins to condense.
-
Data Recording : Record the stable temperature reading on the thermometer. This is the observed boiling point. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.[12]
Density Determination
Density is an intrinsic property defined as the mass of a substance per unit volume. It is typically measured using a pycnometer or, more simply, with a graduated cylinder and a balance for less precise measurements.
Step-by-Step Methodology:
-
Mass of Empty Container : Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.
-
Volume of Sample : Carefully dispense a known volume of this compound into the container.
-
Mass of Container and Sample : Weigh the container with the liquid sample and record the total mass.
-
Calculation :
-
Subtract the mass of the empty container from the total mass to find the mass of the liquid.
-
Divide the mass of the liquid by its volume to calculate the density (ρ = m/V).
-
-
Temperature : Record the temperature at which the measurement was made, as density is temperature-dependent.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the characterization of a novel liquid compound like this compound.
Caption: Workflow for determining boiling point and density.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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ScienceDirect. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
- Google Patents. (n.d.). US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
- Google Patents. (n.d.). US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
-
LookChem. (n.d.). 1-(Mercaptomethyl)cyclopropaneacetic Acid. Retrieved from [Link]
- Google APIs. (n.d.). PCT Patent.
-
Watson Noke Scientific. (n.d.). This compound CAS 152922-73-1. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Retrieved from [Link]
-
SlideShare. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]
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SlideShare. (n.d.). Determination of melting and boiling points. Retrieved from [Link]
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University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction
Methyl 1-(mercaptomethyl)cyclopropaneacetate (MMCA) is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis. The physicochemical properties of MMCA, specifically its solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, and ultimately, the yield and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility and stability of MMCA, intended for researchers, scientists, and drug development professionals. In the absence of extensive published data on this specific intermediate, this document outlines the theoretical considerations and provides detailed, field-proven experimental protocols to empower researchers to determine these vital characteristics in their own laboratories.
The MMCA molecule, with its characteristic cyclopropane ring, a reactive thiol (-SH) group, and a hydrolytically susceptible ester (-COOCH₃) functional group, presents a unique set of challenges and considerations in its handling and characterization. Understanding its behavior in various solvents and under different stress conditions is paramount for process optimization and ensuring the robustness of synthetic routes.
Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of MMCA is presented in Table 1. This data serves as a foundational reference for the experimental work detailed in the subsequent sections.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂S | PubChem[1] |
| Molecular Weight | 160.24 g/mol | PubChem[1] |
| Appearance | White powder or colorless liquid | Various Suppliers[2][3] |
| Boiling Point | 208.899 °C at 760 mmHg (Predicted) | LookChem[4] |
| Density | 1.11 g/cm³ (Predicted) | LookChem[4] |
| pKa | 10.41 ± 0.10 (Predicted, for the thiol group) | LookChem[4] |
| LogP | 0.9 (Predicted) | PubChem[1] |
Part 1: Solubility Assessment
The solubility of a synthetic intermediate like MMCA is a critical factor that dictates its handling, reaction conditions, and purification methods. This section provides a guide to understanding and experimentally determining the solubility of MMCA in various solvents.
Theoretical Considerations
The solubility of MMCA is governed by its molecular structure. The presence of both a polar ester group and a moderately polar thiol group, combined with a nonpolar cyclopropane ring and alkyl chain, suggests that MMCA will exhibit a mixed polarity. Consequently, it is expected to be soluble in a range of organic solvents. Its solubility in aqueous media is likely to be limited but may be influenced by pH, particularly at pH values above the pKa of the thiol group, where the formation of the more soluble thiolate anion would occur.
Experimental Determination of Solubility
Two key types of solubility measurements are relevant in a research and development setting: kinetic and thermodynamic solubility.[5]
-
Kinetic Solubility: This is a high-throughput method often used in early-stage development to quickly assess the solubility of a compound from a stock solution (typically in DMSO) when diluted into an aqueous buffer.[6] It measures the concentration at which a compound precipitates from a supersaturated solution.
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of a compound in a given solvent.[7] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a defined period.
This protocol outlines a common method for assessing the kinetic solubility of MMCA in an aqueous buffer.
Materials:
-
This compound (MMCA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipettes
-
Plate shaker
-
UV-Vis microplate reader or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of MMCA in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the MMCA stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition of Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).
-
Mixing: Transfer a small volume (e.g., 2 µL) of each MMCA-DMSO dilution to the corresponding wells of the PBS-containing plate. This will result in a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature (or 37°C) for a specified period (e.g., 2 hours).[8]
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.[8]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength maximum (λmax) for MMCA. The concentration at which the measured absorbance deviates from a linear standard curve represents the kinetic solubility.
-
Caption: Workflow for Kinetic Solubility Determination.
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic solubility of MMCA.[7]
Materials:
-
This compound (MMCA), solid
-
Selected solvents (e.g., water, PBS at various pH values, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Sample Preparation: Add an excess amount of solid MMCA to a series of vials containing a known volume of each test solvent. Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of MMCA using a validated HPLC-UV method.
-
Solubility Calculation: Based on the measured concentration and the dilution factor, calculate the thermodynamic solubility of MMCA in each solvent, typically expressed in mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment
The stability of MMCA is a crucial parameter, as degradation can lead to the formation of impurities that may be difficult to remove and could potentially interfere with subsequent reaction steps. The presence of both a thiol and an ester group makes MMCA susceptible to specific degradation pathways.
Potential Degradation Pathways
Based on the functional groups present in MMCA, the following degradation pathways are most likely:
-
Oxidation of the Thiol Group: The thiol group is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is a common degradation pathway for mercaptans and can be catalyzed by trace metals, oxygen, and light.[9]
-
Hydrolysis of the Ester Group: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid, 1-(mercaptomethyl)cyclopropaneacetic acid.[10][11]
-
Thermolysis: At elevated temperatures, decomposition of the molecule may occur through various mechanisms.
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][12] These studies involve subjecting a solution of MMCA to harsh conditions to accelerate its degradation.[13]
This protocol outlines a comprehensive forced degradation study for MMCA. A validated stability-indicating HPLC method is required to analyze the samples from this study.
Materials:
-
This compound (MMCA)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile or other suitable organic solvent
-
Water, HPLC grade
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of MMCA in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the MMCA stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the MMCA stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 2 hours). Basic hydrolysis is often faster than acidic hydrolysis for esters.
-
Oxidation: Mix the MMCA stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid MMCA and the MMCA solution in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid MMCA and the MMCA solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples before HPLC analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact MMCA from all generated degradation products.[14][15]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the intact MMCA peak in all stressed samples to ensure no co-eluting impurities.
-
Mass Balance: Calculate the mass balance to account for the amount of degraded MMCA and the formed degradation products.
Caption: Workflow for a Forced Degradation Study of MMCA.
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method.[14] The development of such a method for MMCA should focus on achieving adequate resolution between the parent compound and its potential degradation products.
Key Considerations for Method Development:
-
Column Chemistry: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to be effective.[2]
-
Detection: UV detection at a wavelength where MMCA and its potential degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is highly beneficial for assessing peak purity.[16]
-
Method Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Part 3: Safe Handling and Storage
Given the reactivity of the thiol group and the potential for hydrolysis, proper handling and storage of MMCA are critical to maintain its purity and prevent degradation.
Handling
-
Ventilation: Handle MMCA in a well-ventilated fume hood to avoid inhalation of any volatile components and to mitigate the characteristic odor of thiols.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18]
-
Inert Atmosphere: For operations where MMCA will be exposed to air for extended periods, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group.[19]
Storage
-
Temperature: Store MMCA at refrigerated temperatures (2-8°C) to slow down potential degradation reactions.[10]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas before sealing.
-
Protection from Light: Store in an amber-colored vial or in a dark place to protect it from light-induced degradation.
Conclusion
This compound is a valuable synthetic intermediate whose utility is highly dependent on its solubility and stability. This technical guide has provided a framework for understanding and experimentally determining these critical properties. By following the detailed protocols for solubility assessment and forced degradation studies, researchers can generate the necessary data to optimize synthetic processes, ensure the quality of their intermediates, and ultimately contribute to the robust and efficient production of important pharmaceutical compounds. The principles and methodologies outlined herein are grounded in established analytical practices and are designed to be readily implemented in a standard research and development laboratory.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]
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Sciendo. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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Slideshare. (n.d.). Degradation and Degradant Characterization. Retrieved from [Link]
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Yasho Industries. (n.d.). Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]
-
Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
-
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
PubMed. (2014). Degradation of ethyl mercaptan and its major intermediate diethyl disulfide by Pseudomonas sp. strain WL2. Retrieved from [Link]
-
PubMed. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (2019). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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A Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate: Properties, Synthesis, and Applications
Introduction
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a specialized organic compound distinguished by its unique trifunctional structure: a strained cyclopropane ring, a nucleophilic mercaptan (thiol) group, and a reactive methyl ester. While not a household name, this molecule is a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs) and other fine chemicals. Its structural features make it a versatile building block, enabling complex molecular constructions.
This guide provides an in-depth examination of this compound for researchers, synthetic chemists, and drug development professionals. We will explore its fundamental physicochemical properties, delve into its synthetic pathways with a focus on the rationale behind methodological choices, and illuminate its critical role in industrial applications, most notably in the production of the anti-asthmatic drug, Montelukast.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a distinct chemical entity registered under CAS Number 152922-73-1.[1][2][3][4] The molecule's architecture is key to its utility. The cyclopropane ring imposes significant ring strain and a rigid conformational geometry, while the mercaptomethyl group provides a potent nucleophilic center, and the methyl acetate group offers a site for hydrolysis or transesterification.
Key Identifiers and Properties
The essential properties of this compound are summarized below, providing a foundational dataset for laboratory and industrial applications.
| Identifier / Property | Value | Source(s) |
| CAS Number | 152922-73-1 | [1][2][3][4] |
| Molecular Formula | C₇H₁₂O₂S | [1][2][3][4][5] |
| Molecular Weight | 160.23 g/mol | [1][4][5] |
| IUPAC Name | methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate | [5] |
| Synonyms | Methyl 2-(1-(mercaptomethyl)cyclopropyl)acetate, Methyl [1-(mercaptomethyl)cyclopropyl]acetate | [1][2][3] |
| Appearance | Colorless, clear liquid or white powder | [1][2] |
| Boiling Point | 208.9 °C at 760 mmHg | [1][2] |
| Density | 1.11 g/cm³ | [1] |
| Flash Point | 92.7 °C | [1][2] |
| Refractive Index | 1.495 | [1] |
Structural and Reactivity Insights
The compound's reactivity is dominated by the interplay of its functional groups.
-
Mercaptomethyl Group (-CH₂SH): The thiol is the primary center for nucleophilic attack, particularly in S-alkylation reactions. Its acidity (predicted pKa ≈ 10.4) allows for easy deprotonation with a suitable base to form a highly reactive thiolate anion.[1] This is the key functionality exploited in its most common application.
-
Methyl Acetate Group (-CH₂COOCH₃): This ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 1-(mercaptomethyl)cyclopropaneacetic acid.[6][7] This conversion is a critical step in the final stages of synthesizing molecules like Montelukast.[6][7]
-
Cyclopropane Ring: The three-membered ring provides a rigid scaffold, holding the two functional side chains in a specific spatial orientation, which is crucial for its role in building the final complex architecture of target molecules.
Section 2: Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to manage the reactive functional groups. Various patented routes exist, often starting from precursors like 1-(acetylthiomethyl)cyclopropaneacetonitrile or cyclopropanedimethanol.[1][8][9]
Generalized Synthetic Workflow
A common strategic approach involves building the cyclopropane core, introducing the necessary functional groups, and deprotecting the thiol at a suitable stage. The following diagram illustrates a conceptual workflow derived from published synthesis routes.[8][9][10]
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplar Protocol: Deprotection and Esterification
The conversion of the more stable thioacetate nitrile intermediate to the final product involves two key transformations: hydrolysis and esterification.
Objective: To convert 1-(acetylthiomethyl)cyclopropaneacetonitrile to this compound.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. The progress of each step can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion before proceeding, minimizing side-product formation.
Step-by-Step Methodology:
-
Hydrolysis of Nitrile and Thioester:
-
Action: The starting material, 1-(acetylthiomethyl)cyclopropaneacetonitrile, is treated with an aqueous solution of a strong base, such as sodium hydroxide.[8] The reaction is typically heated to drive both the hydrolysis of the nitrile group (-CN) to a carboxylate (-COO⁻) and the saponification of the thioacetate (-SAc) to a thiolate (-S⁻).
-
Causality: Using a strong base in a biphasic system (organic solvent and water) allows for the efficient hydrolysis of both functional groups simultaneously.[8] Heating provides the necessary activation energy for these transformations.
-
Monitoring: The reaction is monitored until the starting material is consumed.
-
-
Acidification and Isolation:
-
Action: Upon completion, the reaction mixture is cooled and carefully acidified with a mineral acid (e.g., HCl). This protonates the carboxylate and thiolate groups, yielding 1-(mercaptomethyl)cyclopropaneacetic acid.
-
Causality: Acidification is crucial to neutralize the base and precipitate or allow for the extraction of the water-insoluble carboxylic acid product.
-
-
Esterification:
-
Action: The isolated 1-(mercaptomethyl)cyclopropaneacetic acid is dissolved in methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed.
-
Causality: This is a classic Fischer esterification reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the nucleophilic methanol. The reaction is driven to completion by using an excess of methanol.
-
-
Purification:
-
Action: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is purified, often through vacuum distillation or chromatography, to yield pure this compound.
-
Causality: Purification is essential to remove any unreacted starting material, catalyst, and side products to meet the high-purity requirements for pharmaceutical applications.
-
Section 3: Core Applications and Mechanistic Relevance
The primary industrial value of this compound lies in its role as a key precursor in pharmaceutical manufacturing.
Pharmaceutical Synthesis: The Montelukast Pathway
This compound is an indispensable intermediate in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used to manage asthma and allergic rhinitis.[2][4][6][7]
The core reaction involves the coupling of the thiol group with a complex mesylate side chain. The thiol is first deprotonated to form a thiolate, which then acts as a nucleophile in an Sₙ2 reaction, displacing the mesylate leaving group and forming the critical carbon-sulfur bond of the final API structure.[6][7][8]
Caption: Key coupling reaction in the synthesis of Montelukast.
This synthesis strategy, outlined in foundational patents like EP 480,717, highlights the molecule's designed purpose.[6][7] The subsequent hydrolysis of the methyl ester to the free acid and conversion to the sodium salt completes the synthesis of Montelukast.[6]
Agrochemical and Fine Chemical Synthesis
Beyond pharmaceuticals, this compound serves as a versatile building block in other sectors. In the agrochemical industry, it is used as an intermediate for producing certain pesticides and fungicides.[1][11] Its ability to introduce the unique cyclopropyl-thiol motif into larger molecules is valuable for creating novel compounds with specific biological activities.
Section 4: Analytical Characterization
Ensuring the purity and identity of this compound is critical. A combination of spectroscopic and chromatographic methods is employed for quality control.
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for: cyclopropane protons (multiplets in the upfield region, ~0.5-1.0 ppm), -CH₂S- protons, -CH₂COO- protons, -OCH₃ singlet (~3.7 ppm), and the -SH proton (a broad singlet). |
| ¹³C NMR | Resonances corresponding to the methyl ester carbonyl carbon (~170-175 ppm), the O-methyl carbon (~50 ppm), and the unique carbons of the cyclopropane ring and methylene groups. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (160.23). |
| Infrared (IR) | Characteristic absorption bands for the S-H stretch (weak, ~2550 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), and C-O stretching. |
| HPLC | Used with a suitable column and mobile phase to determine purity by assessing the area percentage of the main peak relative to any impurities. |
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. The compound is classified with several hazards that necessitate careful management.
GHS Hazard Information
| Hazard Code | Description | Class |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
(Source: GHS Classification Data)[5]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors. Due to its distinct odor associated with sulfur compounds, proper containment is essential.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
This compound is a powerful and highly specific chemical intermediate whose value is defined by its unique molecular architecture. While its applications are specialized, its role in the large-scale synthesis of the life-changing drug Montelukast underscores its profound importance in the pharmaceutical industry. For the synthetic chemist, it represents a precisely crafted tool, enabling the efficient construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization working within its application space.
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- PCT Patent Applic
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An In-depth Technical Guide to Methyl 1-(mercaptomethyl)cyclopropaneacetate for Researchers and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
Methyl 1-(mercaptomethyl)cyclopropaneacetate, identified by its CAS number 152922-73-1, is a pivotal intermediate in the synthesis of a number of pharmacologically active molecules.[1][2] Its unique structural features, including a strained cyclopropane ring, a nucleophilic thiol group, and a readily modifiable methyl ester, make it a versatile synthon for complex organic synthesis.[3] This guide provides an in-depth overview of its chemical properties, synthesis, handling, and commercial availability, with a particular focus on its critical role in the production of the asthma medication Montelukast.[1]
Physicochemical Properties and Structural Elucidation
This compound is a colorless to pale yellow liquid with a characteristic strong, sulfurous odor.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 152922-73-1 | [1][6] |
| Molecular Formula | C₇H₁₂O₂S | [1][6] |
| Molecular Weight | 160.23 g/mol | [1][6] |
| Boiling Point | ~208.9 °C at 760 mmHg | [1][3] |
| Flash Point | ~92.7 °C | [3][4] |
| Density | ~1.11 g/cm³ | [3] |
| Refractive Index | ~1.495 | [3] |
| pKa | ~10.41 (predicted) | [1][3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that has been described in various patents, primarily in the context of Montelukast production. A common synthetic route starts from more readily available precursors and involves the introduction of the key functional groups.
A representative synthesis, as described in the patent literature, involves the hydrolysis of a nitrile precursor in the presence of methanol and a strong acid like sulfuric acid.[7]
Caption: A simplified workflow for the synthesis of this compound.[7]
Experimental Protocol (Illustrative)
The following is an illustrative protocol based on a patented procedure:
-
To a solution of 1-(acetylthiomethyl)cyclopropaneacetonitrile (1 equivalent) in methanol, add water and concentrated sulfuric acid.[7]
-
Heat the mixture to reflux for an extended period (e.g., 20 hours) to ensure complete conversion.[7]
-
After cooling to room temperature, quench the reaction by adding water.[7]
-
Extract the product into an organic solvent such as dichloromethane.[7]
-
Wash the organic extract with water and dry over an anhydrous salt like sodium sulfate.[7]
-
Concentrate the organic solution under reduced pressure to yield the crude product.[7]
-
Purification can be achieved through vacuum distillation or column chromatography.
Reactivity and Handling for Drug Development
The chemical reactivity of this compound is dominated by its thiol and ester functional groups.
Thiol Group Reactivity
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form. This nucleophilicity is the cornerstone of its application in the synthesis of Montelukast, where it displaces a mesylate leaving group in an Sₙ2 reaction.[8]
Caption: Key reaction of the thiol group in the synthesis of Montelukast.[8]
Due to the presence of the thiol group, this compound is susceptible to oxidation, primarily forming disulfide-linked dimers or other oxidation products upon exposure to air.[9][10] This necessitates careful handling and storage under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity and reactivity.[9][10]
Ester Group Reactivity
The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 1-(mercaptomethyl)cyclopropaneacetic acid.[3] This reaction is a key step in the final stage of Montelukast synthesis.[8] The ester can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Safe Handling and Storage
Given its air-sensitivity and strong odor, this compound should be handled in a well-ventilated fume hood.[9][10] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[11] For transfers, inert atmosphere techniques such as the use of a glovebox or Schlenk line are recommended to prevent degradation.[9][10]
For storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere, refrigerated at 2-8 °C, and protected from light.[9]
Commercial Availability and Suppliers
This compound is commercially available from a variety of suppliers, primarily for research and development purposes, as well as for bulk manufacturing of pharmaceutical intermediates. The purity of the commercially available material is typically high, often exceeding 98%.[1][4]
Below is a summary of some of the suppliers for this compound:
| Supplier | Purity | Available Quantities |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Inquire for details |
| Career Henan Chemical Co. | 99% | Inquire for details |
| Shanghai Longsheng chemical Co.,Ltd. | Inquire for details | Inquire for details |
| China Langchem Inc. | Inquire for details | Inquire for details |
| Manus Aktteva Biopharma LLP | Inquire for details | R&D and commercial quantities |
| CymitQuimica | 95% | 250mg, 1g, 5g |
| Watson International | 98% min | 25kg/drum |
Note: This is not an exhaustive list, and availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, with its most prominent role being in the manufacture of Montelukast. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe use in a research and development setting. While the available literature primarily focuses on its application in Montelukast, the unique combination of functional groups suggests potential for its use in the synthesis of other novel compounds. As with any air-sensitive and odorous thiol-containing compound, adherence to strict handling and storage protocols is paramount to ensure its integrity and the safety of laboratory personnel.
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Cas 152922-73-1,this compound | lookchem. (n.d.). Retrieved January 9, 2026, from [Link]
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CAS#:152922-73-1 | Methyl [1-(sulfanylmethyl)cyclopropyl]acetate | Chemsrc. (2025, August 22). Retrieved January 9, 2026, from [Link]
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Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium. (n.d.). Retrieved January 9, 2026, from [Link]
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This compound (CAS No.: 152922-73-1) - Manus Aktteva Biopharma LLP. (n.d.). Retrieved January 9, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Montelukast via "Methyl 1-(mercaptomethyl)cyclopropaneacetate" Side-Chain
Abstract: This document provides a detailed guide for the synthesis of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist. The focus is on the strategic coupling of the key side-chain, 1-(mercaptomethyl)cyclopropaneacetic acid (derived from its methyl ester), with the core quinoline-containing backbone. This guide elucidates the underlying chemical principles, provides detailed step-by-step protocols for the synthesis of key intermediates and the final coupling reaction, and outlines robust purification strategies essential for achieving high-purity Active Pharmaceutical Ingredient (API).
Introduction and Strategic Overview
Montelukast (marketed as Singulair®) is a widely prescribed oral medication for the maintenance treatment of asthma and the relief of seasonal allergies.[1][2] Its mechanism of action involves blocking the action of leukotriene D4 on the cysteinyl leukotriene receptor CysLT1 in the lungs and bronchial tubes, thereby reducing airway inflammation and constriction.[2]
The molecular structure of Montelukast is comprised of four distinct components: a quinoline ring, a meta-substituted phenyl group, a propyl chain containing a chiral center, and a unique cyclopropaneacetic acid side-chain bearing a thiol group.[1] The industrial synthesis of Montelukast is a convergent process, where the complex molecule is assembled from two key, pre-synthesized fragments. This approach enhances overall efficiency and simplifies purification.
The core strategy discussed herein involves:
-
Synthesis of the Diol Backbone: Preparation of the chiral diol, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol.
-
Activation of the Backbone: Conversion of the secondary alcohol on the diol to a good leaving group, typically a mesylate, to facilitate nucleophilic substitution.
-
Synthesis of the Thiol Side-Chain: Preparation of 1-(mercaptomethyl)cyclopropaneacetic acid. While the topic specifies the methyl ester, industrial processes often utilize the free acid, which is activated in situ.[3][4][5]
-
Nucleophilic Coupling: The critical C-S bond formation step where the thiolate anion of the side-chain displaces the mesylate group on the backbone.
-
Purification and Salt Formation: Rigorous purification of the resulting Montelukast free acid, often via an amine salt, followed by conversion to the final, pharmaceutically acceptable sodium salt.
Caption: Nucleophilic displacement of the mesylate by the thiolate dianion. (Note: Images are placeholders for chemical structures).
Experimental Protocol: Synthesis of Montelukast Free Acid
Safety Precautions: This procedure involves highly reactive and hazardous reagents. n-Butyl lithium is pyrophoric. Methanesulfonyl chloride is corrosive and a lachrymator. All operations must be conducted by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper Personal Protective Equipment (PPE).
| Reagent/Material | Molar Mass ( g/mol ) | Role | Typical Quantity |
| Mesylate Intermediate (III) | ~532.07 | Electrophile | 1.0 eq |
| 1-(mercaptomethyl)cyclopropaneacetic acid (IV) | 146.21 | Nucleophile Precursor | 1.5 eq |
| n-Butyl Lithium (n-BuLi) | 64.06 | Strong Base | 3.0 eq (2 eq for dianion, 1 eq excess) |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous Solvent | ~10-15 volumes |
| 0.5 M Tartaric Acid | - | Quenching Agent | As needed |
| Toluene / Ethyl Acetate | - | Extraction Solvent | As needed |
Procedure:
-
Dianion Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-(mercaptomethyl)cyclopropaneacetic acid (IV) (1.5 eq).
-
Add anhydrous Tetrahydrofuran (THF, ~5 volumes).
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Slowly add n-Butyl Lithium (e.g., 2.5 M solution in hexanes) (3.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -10 °C.
-
Stir the resulting solution at -15 ± 2 °C for 1 hour to ensure complete formation of the dilithium salt. [1]
-
-
Coupling Reaction:
-
In a separate flask, dissolve the mesylate intermediate (III) (1.0 eq) in anhydrous THF (~5 volumes).
-
Slowly add the solution of the mesylate to the pre-formed dilithium salt solution at -15 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to -5 °C and maintain at -5 ± 2 °C for approximately 8-10 hours, monitoring the reaction progress by TLC or HPLC. [1]
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by slowly adding it to a chilled solution of 0.5 M tartaric acid or 10% aqueous sodium chloride. [1] * Allow the mixture to warm to room temperature.
-
Add an extraction solvent such as ethyl acetate or toluene. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Montelukast free acid, typically as a viscous oil or foamy solid. [1]
-
Purification and Final Salt Formation
Crude Montelukast acid contains impurities that must be removed to meet pharmaceutical standards. [6]A highly effective method for purification is the formation and recrystallization of a diastereomeric amine salt, most commonly the dicyclohexylamine (DCHA) salt. [3][7]
-
Rationale for DCHA Salt Purification: Montelukast acid is often an amorphous, oily solid that is difficult to crystallize directly. Reacting it with DCHA forms a stable, highly crystalline salt. The process of crystallization is a powerful purification technique, as impurities with different structures and polarities are excluded from the crystal lattice, remaining in the mother liquor.
Caption: Workflow for the purification of Montelukast free acid.
Protocol: DCHA Salt Purification and Conversion to Sodium Salt
-
DCHA Salt Formation:
-
Dissolve the crude Montelukast acid in a suitable solvent system, such as ethyl acetate or toluene. [1] * Add dicyclohexylamine (1.0 - 1.1 eq).
-
Seed the solution with a small crystal of pure Montelukast DCHA salt to induce crystallization.
-
Stir the mixture at room temperature for several hours (e.g., overnight) to allow for complete precipitation. A co-solvent like hexane can be slowly added to decrease solubility and improve yield. [1] * Filter the resulting crystalline solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
-
Conversion to Pure Montelukast Sodium:
-
Suspend the purified DCHA salt in a biphasic mixture of toluene and water. [3] * Add a weak acid, such as acetic acid, to adjust the pH to below 6. This protonates the DCHA, making it water-soluble (as its acetate salt), and liberates the Montelukast free acid into the toluene layer. [3] * Separate the organic layer, wash with water, and treat with a solution of sodium hydroxide or sodium methoxide in ethanol. [1] * Concentrate the solution to a minimum volume. The resulting sodium salt can then be precipitated by adding an anti-solvent or by other crystallization techniques to yield the final API as a white to off-white powder. [1][2]
Parameter Typical Result Method Overall Yield 75-85% (from Mesylate) Gravimetric Purity (DCHA Salt) > 99.5% HPLC Purity (Final API) > 99.8% HPLC | Chiral Purity | > 99.5% ee | Chiral HPLC |
-
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- 5. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
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- 7. CN105646344A - Purification method of montelukast - Google Patents [patents.google.com]
Application Notes and Protocols for the Coupling Reactions of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction: Unlocking the Potential of a Versatile Building Block
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a unique trifunctional building block that has garnered significant attention in the fields of medicinal chemistry and drug development. Its structure, incorporating a cyclopropane ring, a nucleophilic thiol, and an ester moiety, offers a rich platform for molecular elaboration.[1][2] This compound is notably a key intermediate in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[3][4][5]
The reactivity of the mercaptomethyl group is central to the utility of this molecule, enabling the formation of stable thioether linkages through a variety of coupling strategies.[1][2] This guide provides detailed application notes and protocols for several key coupling reactions of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with an emphasis on the underlying scientific principles and practical considerations to ensure reliable and reproducible outcomes.
I. Nucleophilic Thiolation: The SN2 Pathway
The deprotonated thiol of this compound is a potent nucleophile, readily participating in SN2 reactions with a range of electrophiles, most commonly alkyl halides. This direct alkylation is a fundamental and straightforward method for carbon-sulfur bond formation.
Scientific Rationale
Thiols are more acidic than their alcohol counterparts, and consequently, their conjugate bases, thiolates, are powerful nucleophiles.[6] The reaction proceeds via a backside attack of the thiolate on the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is chiral. The choice of base is critical to quantitatively generate the thiolate without promoting side reactions like elimination (E2), especially with secondary alkyl halides.[6] Non-nucleophilic bases or conditions that favor the SN2 pathway are preferred.
Experimental Workflow: SN2 Coupling
Caption: Workflow for the SN2 coupling reaction.
Detailed Protocol: SN2 Coupling with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium thiolate should result in a clear solution. Alternatively, a weaker base like potassium carbonate (2.0 eq) can be used, and the reaction may require heating.
-
Coupling: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Condition | Rationale |
| Base | NaH, K₂CO₃ | Strong, non-nucleophilic base for quantitative thiolate formation. |
| Solvent | Anhydrous DMF, THF | Polar aprotic solvents that solvate the cation and favor S |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; RT allows for a reasonable reaction rate. |
| Stoichiometry | Slight excess of base | Ensures complete deprotonation of the thiol. |
II. Palladium-Catalyzed Cross-Coupling: The Migita Protocol
For the synthesis of aryl thioethers, palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology. The Migita coupling, a variation of the Buchwald-Hartwig amination, enables the formation of a C(sp²)-S bond between an aryl halide or triflate and a thiol.[7][8][9][10]
Scientific Rationale
The catalytic cycle of the Migita coupling is believed to involve:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The thiol displaces a ligand on the Pd(II) complex, and a base facilitates the deprotonation of the thiol to form a palladium-thiolate species.
-
Reductive Elimination: The aryl group and the thiolate reductively eliminate from the palladium center, forming the desired aryl thioether and regenerating the Pd(0) catalyst.[10]
The choice of palladium precursor, ligand, and base is crucial for an efficient catalytic cycle and to suppress side reactions like disulfide formation.
Catalytic Cycle: Migita Cross-Coupling
Caption: Simplified catalytic cycle for the Migita cross-coupling reaction.
Detailed Protocol: Palladium-Catalyzed Coupling with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous and degassed toluene or dioxane
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealed vial, add the aryl bromide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous and degassed toluene (or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors for cross-coupling. |
| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination. |
| Base | Cs₂CO₃, NaOtBu | A strong, non-nucleophilic base is required for the deprotonation of the thiol. |
| Solvent | Anhydrous, degassed Toluene, Dioxane | High-boiling, non-protic solvents are necessary for the reaction temperature and to prevent catalyst deactivation. |
III. Thiol-Ene "Click" Chemistry: A Versatile Ligation Strategy
The thiol-ene reaction, a classic example of "click" chemistry, offers a highly efficient and atom-economical method for coupling thiols with alkenes.[11][12][13] This reaction can proceed through either a radical-mediated or a base-catalyzed Michael addition pathway.
A. Radical-Mediated Thiol-Ene Coupling
Scientific Rationale:
This pathway involves the generation of a thiyl radical, typically through photochemical or thermal initiation in the presence of a radical initiator. The thiyl radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the radical chain.[12][13]
Experimental Workflow: Radical-Mediated Thiol-Ene Coupling
Caption: Workflow for the radical-mediated thiol-ene coupling.
Detailed Protocol: Photoinitiated Thiol-Ene Coupling
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous and degassed solvent (e.g., THF, acetonitrile)
Procedure:
-
Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq), the alkene (1.1 eq), and DMPA (1-5 mol%) in the degassed solvent.
-
Initiation: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with stirring.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR for the disappearance of the thiol and alkene starting materials. The reaction is typically complete within minutes to a few hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography.
B. Base-Catalyzed Thiol-Michael Addition
Scientific Rationale:
For electron-deficient alkenes (Michael acceptors), the thiol-ene reaction can proceed via a base-catalyzed conjugate addition, also known as the thia-Michael reaction.[14][15][16][17][18] A base deprotonates the thiol to form a nucleophilic thiolate, which then attacks the β-carbon of the Michael acceptor. The resulting enolate is then protonated to yield the thioether product.[15][16][17]
Detailed Protocol: Base-Catalyzed Thiol-Michael Addition
Materials:
-
This compound
-
Michael acceptor (e.g., methyl acrylate)
-
Triethylamine (Et₃N) or other suitable organic base
-
Solvent (e.g., dichloromethane, THF)
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) and the Michael acceptor (1.0-1.2 eq) in the chosen solvent.
-
Catalysis: Add a catalytic amount of triethylamine (0.1-0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the reaction by TLC or ¹H NMR.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture and purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Initiator/Catalyst | DMPA (Radical), Et₃N (Michael) | Specific to the desired reaction pathway. |
| Alkene Substrate | Unactivated (Radical), Electron-deficient (Michael) | The electronic nature of the alkene determines the preferred mechanism. |
| Reaction Conditions | UV irradiation (Radical), Room Temperature (Michael) | Mild conditions are a hallmark of "click" chemistry. |
Conclusion
This compound is a versatile and valuable building block in synthetic chemistry. The protocols detailed in this guide for nucleophilic substitution, palladium-catalyzed cross-coupling, and thiol-ene "click" chemistry provide a robust toolkit for the construction of diverse thioether-containing molecules. By understanding the underlying scientific principles and carefully controlling the reaction parameters, researchers can effectively leverage the reactivity of this compound to advance their research and development goals.
References
-
LookChem. Cas 152922-73-1, this compound. [Link]
- Fernandes, A. C., & Romão, C. C. (2010). Recent Metal-Catalyzed Methods for Thioether Synthesis. Chemistry – A European Journal, 16(48), 14294-14313.
-
Chemistry Steps. Reactions of Thiols. [Link]
-
University of Calgary. Ch15 : Preparation of Thiols. [Link]
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ResearchGate. Recent Advances in the Synthesis of Thioether. [Link]
-
Taylor & Francis Online. Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. [Link]
-
Royal Society of Chemistry. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. [Link]
- Migita, T., Shimizu, T., Asami, Y., Shiobara, J. I., Kato, Y., & Kosugi, M. (1980). The Palladium Catalyzed Nucleophilic Substitution of Aryl Halides by Thiolate Anions. Bulletin of the Chemical Society of Japan, 53(5), 1385-1389.
-
Royal Society of Chemistry. Recent advances in thiolation via sulfur electrophiles. [Link]
-
Home Sunshine Pharma. Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1. [Link]
- Itoh, T., Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587-4590.
-
Pearson+. Using an alkyl halide and a thiol as starting materials, how would.... [Link]
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Wikipedia. Thiol-ene reaction. [Link]
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Wiley Online Library. Palladium‐Catalyzed Thiolation of Aryl Bromides. [Link]
- Hartwig, J. F., & Shekhar, S. (2006). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society, 128(10), 3362–3373.
-
Wiley Online Library. Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. [Link]
-
MDPI. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]
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National Institutes of Health. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. [Link]
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PubChem. This compound. [Link]
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PubMed. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]
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MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
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Final Draft. Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]
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National Institutes of Health. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. [Link]
- Google Patents. US7572930B2 - Process for preparing 1-(mercaptomethyl)
- Google Patents. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl)
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Application Note: A Detailed Protocol for the Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction: The Significance of a Key Building Block
Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1) is a crucial intermediate in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a cyclopropane ring, a reactive thiol group, and a methyl ester, makes it a valuable building block for complex molecular architectures. Most notably, this compound is a pivotal precursor in the synthesis of Montelukast (Singulair®), a potent and selective leukotriene receptor antagonist used for the maintenance treatment of asthma and for relieving symptoms of seasonal allergies.[3][4][5][6][7] Leukotrienes are inflammatory mediators that contribute significantly to the pathophysiology of asthma by causing bronchoconstriction, mucosal edema, and mucus secretion.[8][9] By providing a key structural component of Montelukast, this compound plays an essential role in the production of this widely used therapeutic agent.[4][10]
This application note provides a detailed, field-proven experimental procedure for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. We will delve into a robust synthetic strategy, explain the causality behind procedural choices, and provide a self-validating protocol complete with characterization data and troubleshooting insights.
PART 1: Synthetic Strategy and Mechanism
The chosen synthetic route involves a two-step process starting from the commercially available 1-(hydroxymethyl)cyclopropaneacetonitrile. The overall workflow is designed for efficiency and scalability.
Caption: Overall synthetic workflow for the target compound.
Mechanistic Spotlight: The Mitsunobu Reaction
The core transformation in this synthesis is the conversion of a primary alcohol to a thiol. While methods like converting the alcohol to a tosylate followed by substitution with a sulfur nucleophile are effective, the Mitsunobu reaction offers a powerful, one-pot alternative that proceeds with a clean inversion of stereochemistry (though not relevant for this achiral substrate).[11][12][13] The reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol.[14][15][16]
The mechanism involves the following key steps:
-
Adduct Formation: Triphenylphosphine, a nucleophile, attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate.
-
Alcohol Activation: The alcohol protonates the betaine. The resulting alkoxide attacks the now highly electrophilic phosphorus atom, forming an oxyphosphonium salt. This process effectively turns the hydroxyl group into an excellent leaving group.
-
Sₙ2 Displacement: A suitable nucleophile, in this case, the carboxylate from thioacetic acid, performs an Sₙ2 attack on the carbon bearing the activated oxygen, displacing triphenylphosphine oxide and forming the thioacetate intermediate.
-
Final Hydrolysis: The thioacetate is then easily hydrolyzed under basic conditions to yield the final thiol product.
Sources
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- 7. watson-int.com [watson-int.com]
- 8. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Leukotrienes, leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma: an update. Part I: synthesis, receptors and role of leukotrienes in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
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Application Notes and Protocols: Methyl 1-(mercaptomethyl)cyclopropaneacetate as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Unique Cyclopropane Scaffold
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a bifunctional organic molecule that has garnered significant attention as a key intermediate in the synthesis of high-value pharmaceutical compounds, most notably the leukotriene antagonist Montelukast.[1][2] Its unique structure, featuring a strained cyclopropane ring, a nucleophilic thiol group, and an ester moiety with an adjacent active methylene group, makes it a powerful and versatile building block for the construction of a diverse array of sulfur-containing heterocyclic compounds.[3][4] This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of medicinally relevant heterocyclic systems, including substituted thiophenes and 1,3-thiazines.
The inherent ring strain of the cyclopropane moiety influences the reactivity of the adjacent functional groups, while the thiol and the enolizable ester provide two points of reactivity for cyclization reactions.[5] This combination allows for the strategic construction of complex molecular architectures, making this building block a valuable tool for medicinal chemists and process development scientists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 152922-73-1 | [6] |
| Molecular Formula | C₇H₁₂O₂S | [6] |
| Molecular Weight | 160.24 g/mol | [6] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 208.9 °C at 760 mmHg | [4] |
| Density | 1.11 g/cm³ | [4] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the cooperative reactivity of its thiol and acetate functionalities. The thiol group serves as a potent nucleophile, readily participating in Michael additions to α,β-unsaturated systems and substitution reactions. The methylene group alpha to the ester carbonyl is activated and can be deprotonated to form an enolate, which can then act as a carbon nucleophile in cyclization reactions.
Application in Heterocyclic Synthesis: Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the synthesis of representative heterocyclic compounds using this compound as a key building block. These protocols are based on established synthetic transformations of mercapto-esters and related compounds.[7][8]
Protocol 1: Synthesis of a Substituted Dihydrothiophene Derivative
This protocol describes the synthesis of a functionalized 2,5-dihydrothiophene via a Michael addition-initiated cyclization reaction. The reaction of this compound with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), in the presence of a mild base, is a common strategy for constructing this class of heterocycles.[7]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 160.24 | 1.60 g | 10.0 |
| Dimethyl acetylenedicarboxylate (DMAD) | 142.11 | 1.42 g | 10.0 |
| Triethylamine | 101.19 | 0.101 g | 1.0 |
| Methanol (solvent) | - | 50 mL | - |
| Silica Gel for column chromatography | - | As needed | - |
| Hexane and Ethyl Acetate (eluents) | - | As needed | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.60 g, 10.0 mmol) and methanol (50 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add dimethyl acetylenedicarboxylate (1.42 g, 10.0 mmol) to the solution.
-
Add triethylamine (0.101 g, 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Once the reaction is complete (disappearance of starting materials), remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting from 9:1 to 7:3) to afford the pure dihydrothiophene product.
Expected Outcome:
The expected product is a substituted 2,5-dihydrothiophene. The yield and purity should be determined by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Substituted 1,3-Thiazine Derivative
This protocol outlines the synthesis of a 1,3-thiazine derivative through a cyclocondensation reaction between this compound and a chalcone (an α,β-unsaturated ketone). This reaction is a variation of the well-established methods for 1,3-thiazine synthesis from β-dicarbonyl compounds and thiourea or related synthons.[8][9]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 160.24 | 1.60 g | 10.0 |
| Chalcone (1,3-diphenyl-2-propen-1-one) | 208.26 | 2.08 g | 10.0 |
| Piperidine | 85.15 | 0.085 g | 1.0 |
| Ethanol (solvent) | - | 75 mL | - |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve chalcone (2.08 g, 10.0 mmol) and this compound (1.60 g, 10.0 mmol) in ethanol (75 mL).
-
Add a catalytic amount of piperidine (0.085 g, 1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC (mobile phase: 8:2 hexane:ethyl acetate).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude solid obtained is then purified by recrystallization from an ethanol/water mixture to yield the desired 1,3-thiazine derivative.
Expected Outcome:
The product will be a substituted 1,3-thiazine. Characterization should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[6] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thiols are known for their strong, unpleasant odors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of sulfur-containing heterocycles. The protocols detailed in this guide provide a foundation for the exploration of its synthetic potential. The unique combination of a strained cyclopropane ring and reactive thiol and ester functionalities opens avenues for the discovery of novel heterocyclic scaffolds with potential applications in drug discovery and materials science. Further research into the diastereoselective and enantioselective transformations of this building block will undoubtedly expand its utility in modern organic synthesis.
References
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McIntosh, J. M., & Sieler, R. A. (1978). Synthesis of 3-carboxylated 2,5-dihydrothiophenes. Canadian Journal of Chemistry, 56(2), 226-231. [Link]
- Block, E. (2007). The synthesis and chemistry of 2,3-dihydrothiophene. Science of Synthesis, 33, 187-214.
- Belley, M., et al. (1999). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
-
Saegusa, R., Fujihara, T., et al. (2023). Bromocyclization of Alkenoic Thioester and Access to Functionalized Sulfur-Heterocycles. Organic Letters. [Link]
-
El-Hiti, G. A., & Smith, K. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517-542. [Link]
- Merck & Co., Inc. (1995). A process for the preparation of leukotriene antagonists.
- Cipla Limited. (2006). A process for the preparation of montelukast and novel intermediates thereof.
-
Szatmári, I., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5638. [Link]
-
Singh, D., & Simerpreet. (2014). Synthesis and biological evaluation of 1,3-thiazines- A review. Pharmacophore, 5(1), 1-15. [Link]
-
Kumar, P., et al. (2010). One Pot Synthesis of[1][7]-Oxazine and[1][7]-Thiazine Derivatives Under Thermal and Microwave Conditions. Journal of Heterocyclic Chemistry, 47(1), 125-129. [Link]
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- Yadav, J. S., et al. (2006). Mercaptoacetic Acid-Based Expeditious Synthesis of Polyfunctionalized 1,3-Thiazines. Synthesis, 2006(14), 2376-2380.
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Szatmári, I., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. National Institutes of Health. [Link]
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Khan, I., et al. (2013). Synthesis and microbial studies of novel 1, 3-thiazine compounds bearing schiff base moiety. Der Pharma Chemica, 5(3), 150-155. [Link]
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Patel, K. D., et al. (2011). Synthesis and antimicrobial screening of some 1, 3- thiazines. Journal of Chemical and Pharmaceutical Research, 3(4), 815-820. [Link]
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Zhang, G., et al. (2023). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Journal of the American Chemical Society. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Research in Toxicology, 27(7), 1097-1110. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Retrieved from [Link]
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Chemagis Ltd. (2009). Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Patsnap Eureka. [Link]
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Ali, F., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6598. [Link]
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Beckwith, A. L. J., & Westwood, S. W. (2004). α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions. Organic & Biomolecular Chemistry, 2(21), 3156-3164. [Link]
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Wang, T., & Gevorgyan, V. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278. [Link]
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The Pivotal Role of Methyl 1-(mercaptomethyl)cyclopropaneacetate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. Among the vast arsenal of molecular building blocks, "Methyl 1-(mercaptomethyl)cyclopropaneacetate" has emerged as a cornerstone intermediate, primarily celebrated for its critical role in the synthesis of the potent leukotriene receptor antagonist, Montelukast. This guide provides an in-depth exploration of the applications of this versatile compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Significance of the Cyclopropane Moiety and the Mercaptomethyl Group in Drug Design
The therapeutic value of "this compound" is intrinsically linked to its distinct structural features: the cyclopropane ring and the mercaptomethyl group.
The cyclopropane ring , a three-membered carbocycle, imparts a unique set of properties to drug candidates. Its inherent ring strain and rigid conformation can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group often improves metabolic stability by being less susceptible to enzymatic degradation compared to more flexible alkyl chains. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[1][2]
The mercaptomethyl group (-CH₂SH) is a versatile functional handle in medicinal chemistry. The thiol moiety is a potent nucleophile, enabling its strategic incorporation into larger molecules through reactions such as nucleophilic substitution.[3] In the context of drug design, thiols can act as key binding motifs, particularly for metalloenzymes, or serve as precursors for the formation of thioethers, which are common linkages in a wide array of pharmaceuticals.
Primary Application: A Key Intermediate in the Synthesis of Montelukast
"this compound" is most notably utilized as a crucial building block in the industrial synthesis of Montelukast (Singulair®), a widely prescribed oral medication for the maintenance treatment of asthma and the relief of seasonal allergy symptoms.[2][4] Montelukast functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory actions of leukotrienes in the airways.
The synthesis of Montelukast involves the coupling of "this compound" with a mesylate-activated side chain. The thiol group of the cyclopropane derivative displaces the mesylate, forming a thioether linkage that is central to the final drug structure.[2]
Visualizing the Synthesis of Montelukast
Caption: Synthetic pathway to Montelukast Sodium.
Detailed Experimental Protocols
The following protocols are synthesized from various patented and published procedures and are intended for research and development purposes. Appropriate safety precautions should be taken when handling all chemicals.
Protocol 1: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid
This protocol outlines a common route to the carboxylic acid precursor of the title compound.
Materials and Reagents:
-
1-(Hydroxymethyl)cyclopropaneacetonitrile
-
Bromine
-
Triphenylphosphine
-
Acetonitrile
-
Thiourea
-
Acetone
-
Sodium Hydroxide
-
Formic Acid
-
Ethyl Acetate
-
Hexanes
Step-by-Step Procedure:
-
Bromination: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve triphenylphosphine in acetonitrile and cool the solution. Add bromine dropwise while maintaining a low temperature. Subsequently, add 1-(hydroxymethyl)cyclopropaneacetonitrile dropwise. After the addition, the reaction mixture is heated and then cooled to precipitate the product, 1-(bromomethyl)cyclopropaneacetonitrile, which is collected by filtration.[5]
-
Isothiuronium Salt Formation: The 1-(bromomethyl)cyclopropaneacetonitrile is reacted with thiourea in acetone under reflux. Upon cooling, the 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt precipitates and is collected by filtration.[5]
-
Hydrolysis: The isothiuronium salt is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide. The reaction is typically heated to drive it to completion.[5]
-
Acidification and Extraction: After cooling, the reaction mixture is acidified with formic acid. The product, 1-(mercaptomethyl)cyclopropaneacetic acid, is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated.[5]
-
Purification: The crude product can be purified by crystallization from a suitable solvent system, such as hexanes, to yield pure 1-(mercaptomethyl)cyclopropaneacetic acid.[5]
Protocol 2: Esterification to this compound
Materials and Reagents:
-
1-(Mercaptomethyl)cyclopropaneacetic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in methanol in a round-bottom flask.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 3: Coupling Reaction in the Synthesis of Montelukast
This protocol describes the key coupling step utilizing "this compound".
Materials and Reagents:
-
This compound
-
(S)-1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl methanesulfonate (Mesylate side chain)
-
Sodium methoxide solution in methanol
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Step-by-Step Procedure:
-
Thiolate Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF. Cool the solution to approximately -15 °C.[6]
-
Base Addition: Slowly add a solution of sodium methoxide in methanol to the cooled solution to deprotonate the thiol and form the corresponding sodium thiolate. Stir the mixture at this temperature for a short period.[6]
-
Coupling: To this mixture, add a solution of the mesylate side chain in DMF, also pre-cooled. The addition should be done portion-wise or via a syringe pump to control the reaction temperature.[6]
-
Reaction Monitoring: Allow the reaction to proceed at a low temperature (e.g., 0-5 °C) and monitor its progress by HPLC or TLC until the starting materials are consumed.[6]
-
Quenching and Extraction: Quench the reaction by adding it to a mixture of ethyl acetate and brine. Separate the organic layer.
-
Washing and Drying: Wash the organic layer sequentially with dilute acid (e.g., tartaric acid solution), water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude Montelukast methyl ester. This crude product is typically purified by column chromatography.[6]
Potential Alternative Applications: An Emerging Frontier
While the synthesis of Montelukast remains the primary application of "this compound," the unique structural and functional attributes of this molecule suggest its potential as a versatile building block in other areas of medicinal chemistry.
One emerging application is in the synthesis of novel urate-lowering agents . Specifically, "this compound" has been identified as an important synthetic material for the preparation of novel salt-type inhibitors of the urate transporter 1 (URAT1).[4] URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, and its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout.[7] The precise structure of these URAT1 inhibitors and the detailed synthetic protocols are often proprietary and found within patent literature. Researchers interested in this area are encouraged to explore recent patents on URAT1 inhibitors.
Conceptual Workflow for Exploring Novel Applications
Caption: Strategy for discovering new drug candidates.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties and spectroscopic data of "this compound" is crucial for its effective use in synthesis and for the characterization of its reaction products.
| Property | Value | Reference |
| CAS Number | 152922-73-1 | [1] |
| Molecular Formula | C₇H₁₂O₂S | [1] |
| Molecular Weight | 160.23 g/mol | [1] |
| Appearance | Colorless, clear liquid | [1] |
| Boiling Point | 208.9 °C at 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
| Refractive Index | 1.495 | [1] |
Conclusion
"this compound" stands as a testament to the power of rationally designed building blocks in medicinal chemistry. Its primary role in the synthesis of Montelukast has solidified its importance in the pharmaceutical industry. The detailed protocols provided herein offer a practical guide for researchers working with this key intermediate. Furthermore, the emerging applications in areas such as the development of URAT1 inhibitors highlight the untapped potential of this versatile molecule. As the quest for novel therapeutics continues, the unique combination of a strained cyclopropane ring and a reactive thiol group in "this compound" ensures its continued relevance as a valuable tool in the drug discovery and development toolkit.
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Application Note & Protocol: High-Fidelity Hydrolysis of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction: Strategic Importance in Pharmaceutical Synthesis
1-(Mercaptomethyl)cyclopropaneacetic acid is a critical precursor in the synthesis of Montelukast (Singulair®), a widely used leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1] The synthesis of Montelukast often involves the coupling of this cyclopropane side-chain with a complex quinolinyl-containing fragment.[1][2] The process typically starts with the ester form, Methyl 1-(mercaptomethyl)cyclopropaneacetate, which must be efficiently and cleanly hydrolyzed to the corresponding carboxylic acid without compromising the integrity of the sensitive thiol group.
This document provides a comprehensive, field-tested protocol for the hydrolysis of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide guidance for troubleshooting and characterization, ensuring a reproducible and high-yielding process suitable for both research and process development scales.
Chemical Principles & Mechanistic Overview
The conversion of a methyl ester to a carboxylic acid is a fundamental organic transformation. While both acid- and base-catalyzed pathways exist, base-catalyzed hydrolysis, or saponification, is generally preferred for this substrate due to its essentially irreversible nature, which drives the reaction to completion.[3]
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as the leaving group. In the final step, the highly basic methoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.
A critical consideration for this specific substrate is the presence of the thiol (-SH) group. Thiols are susceptible to oxidation, particularly under basic conditions in the presence of air, which can lead to the formation of a disulfide dimer.[1][4] To mitigate this side reaction, it is imperative to perform the reaction under an inert atmosphere and use degassed solvents.[5]
Caption: Simplified mechanism for saponification.
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of this compound to yield 1-(Mercaptomethyl)cyclopropaneacetic acid.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | ≥95% | Commercial | Starting material. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Sigma-Aldrich | Base for hydrolysis. |
| Methanol (MeOH) | Anhydrous, 99.8% | Commercial | Reaction solvent. |
| Deionized Water (H₂O) | Type I | --- | Must be degassed before use. |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Commercial | For acidic workup. Formic or citric acid also options.[5] |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Commercial | Extraction solvent. Must be degassed. |
| n-Hexane | Anhydrous, 95% | Commercial | For crystallization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying agent. |
| Nitrogen (N₂) | High Purity | --- | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Nitrogen inlet/outlet (bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Safety Precautions
-
Stench: The thiol-containing compounds have a strong, unpleasant odor.[6] Conduct all operations in a well-ventilated fume hood.
-
Corrosives: Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: The use of nitrogen is crucial to prevent oxidative side reactions. Ensure all glassware is dry and properly set up for an inert atmosphere.
Step-by-Step Procedure
A. Saponification
-
Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge the system with nitrogen for 10-15 minutes.
-
Reagent Preparation: In a separate flask, prepare a 2M solution of NaOH by dissolving sodium hydroxide in degassed deionized water.
-
Reaction Mixture: To the reaction flask, add this compound (1.0 eq). Add methanol (approx. 5 mL per gram of ester).
-
Initiation: Begin stirring and add the 2M NaOH solution (2.5 eq) dropwise to the reaction flask.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting ester spot indicates completion.
B. Work-up and Isolation 7. Cooling: Once the reaction is complete, cool the mixture to 0-5°C using an ice bath. 8. Acidification: While stirring, slowly add 6M HCl dropwise to the cooled solution to adjust the pH to approximately 3.5-4.0.[5] The product will precipitate as a white solid or oil. 9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with degassed ethyl acetate (3 x 10 mL per gram of initial ester). 10. Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of fresh ethyl acetate. 11. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
C. Purification 12. Crystallization: Dissolve the crude product in a minimal amount of warm ethyl acetate and add n-hexane until turbidity is observed.[1][5] 13. Isolation: Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to complete crystallization. 14. Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold n-hexane, and dry under vacuum.
Process Workflow Visualization
Caption: Experimental workflow from starting material to purified product.
Characterization and Expected Results
The final product, 1-(Mercaptomethyl)cyclopropaneacetic acid, should be a white solid.[1] Proper characterization is essential to confirm purity and identity.
| Analysis Method | Expected Result |
| Appearance | Off-white to white solid.[6] |
| Melting Point | 42-45 °C.[6] |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the cyclopropane protons (~0.70 ppm), acetate CH₂ (~2.73 ppm), mercaptomethyl CH₂ (~3.38 ppm), and carboxylic acid/thiol protons.[1] |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to the cyclopropane carbons (~12.37, 16.71 ppm), acetate carbons (~23.26, 38.46 ppm), and carbonyl carbon (~169.5 ppm).[1] |
| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 145.03 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive base. | Extend reflux time and re-check completion by TLC. Ensure the base is fresh and accurately prepared. |
| Low Yield | Losses during extraction; Incomplete precipitation; Product is water-soluble. | Perform additional extractions (4-5 times). Ensure pH is correctly adjusted for full precipitation. Saturate the aqueous layer with NaCl to decrease product solubility. |
| Product is an Oil/Gummy | Impurities present; Residual solvent. | Ensure all solvent is removed on the rotary evaporator. Attempt re-crystallization from a different solvent system. If necessary, consider column chromatography. |
| Presence of Disulfide Impurity | Oxidation of the thiol group by atmospheric oxygen. | This is the most common side reaction. Ensure all solvents are thoroughly degassed and a positive pressure of nitrogen is maintained throughout. If disulfide forms, it can be reduced back to the thiol using a mild reducing agent like zinc powder in an ammonium hydroxide solution, followed by re-acidification and extraction.[1][7] |
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Scalable Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate: A Key Intermediate for Montelukast
Application Note & Protocol
Introduction
Montelukast, marketed under the trade name Singulair®, is a widely prescribed leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1] The synthesis of this complex molecule relies on the efficient and scalable production of its key structural fragments. One such critical intermediate is methyl 1-(mercaptomethyl)cyclopropaneacetate, the side-chain precursor that introduces the characteristic cyclopropane and thiol functionalities.[1][2] The industrial-scale production of Montelukast necessitates a synthetic route to this intermediate that is not only high-yielding and cost-effective but also safe and environmentally conscious, avoiding the use of highly toxic reagents where possible.[3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on a scalable and robust synthesis of this compound. We will delve into the strategic considerations behind the chosen synthetic pathway, provide a comprehensive step-by-step protocol, and present the expected outcomes with supporting data.
Synthetic Strategy: A Multi-Step Approach to a Key Intermediate
Several synthetic routes to this compound have been reported, often commencing from 1,1-cyclopropanedimethanol. A prevalent and scalable strategy involves the initial formation of 1-(hydroxymethyl)cyclopropaneacetonitrile. This intermediate then undergoes a series of transformations to introduce the thiol group and ester functionality.
The rationale for this multi-step approach is rooted in achieving high purity and yield at each stage, which is crucial for the overall efficiency of the synthesis. The key transformations in our recommended protocol are:
-
Formation of 1-(Hydroxymethyl)cyclopropaneacetonitrile: This step often involves the ring-opening of a cyclic precursor derived from 1,1-cyclopropanedimethanol.
-
Activation of the Hydroxyl Group: The primary alcohol in 1-(hydroxymethyl)cyclopropaneacetonitrile is converted into a good leaving group, typically a mesylate or a halide, to facilitate nucleophilic substitution.
-
Introduction of the Sulfur Moiety: A sulfur nucleophile, such as thioacetate or thiourea, is used to displace the leaving group. The use of thiourea is often preferred on a larger scale to avoid the pungent odor of thioacetic acid.[1]
-
Hydrolysis and Esterification: The final steps involve the hydrolysis of the nitrile and the thioester (if formed) to yield the carboxylic acid and the free thiol, followed by esterification to obtain the target methyl ester.
This strategic sequence allows for the purification of intermediates at various stages, ensuring the final product meets the stringent quality requirements for pharmaceutical manufacturing.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the scalable synthesis of this compound.
Caption: A generalized workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
This protocol outlines a scalable synthesis of this compound, adapted from established methodologies.[1][3]
Part 1: Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile
This initial phase focuses on the creation of the key nitrile intermediate.
Materials:
-
1,1-Cyclopropanedimethanol
-
Thionyl chloride
-
Sodium cyanide
-
Sodium iodide
-
Diisopropylethylamine
-
Appropriate solvents (e.g., Toluene, DMF)
Procedure:
-
Formation of the Cyclic Sulfite: In a suitable reactor, dissolve 1,1-cyclopropanedimethanol in an appropriate solvent like toluene. Cool the mixture and slowly add diisopropylethylamine. Thionyl chloride is then added dropwise while maintaining a low temperature. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Ring Opening with Cyanide: To the cyclic sulfite intermediate, add sodium iodide and sodium cyanide in a solvent such as DMF. The reaction mixture is heated to drive the ring-opening reaction to completion.[1]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and quenched with water. The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield crude 1-(hydroxymethyl)cyclopropaneacetonitrile, which can be purified by distillation or chromatography.
Part 2: Synthesis of this compound
This part details the conversion of the nitrile intermediate to the final product.
Materials:
-
1-(Hydroxymethyl)cyclopropaneacetonitrile
-
Methanesulfonyl chloride
-
Triethylamine
-
Potassium thioacetate
-
Sodium hydroxide
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Appropriate solvents (e.g., Toluene, Methanol)
Procedure:
-
Mesylation of the Alcohol: Dissolve 1-(hydroxymethyl)cyclopropaneacetonitrile in a suitable solvent and cool the solution. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride. The reaction is typically stirred at a low temperature until completion.
-
Thioacetate Displacement: To the resulting mesylate, add a solution of potassium thioacetate. The reaction mixture is stirred, and the progress is monitored. This step introduces the protected thiol group.
-
Hydrolysis to the Carboxylic Acid: The intermediate 1-(acetylthiomethyl)-cyclopropaneacetonitrile is then subjected to basic hydrolysis using an aqueous solution of sodium hydroxide.[1] This step converts the nitrile to a carboxylate and cleaves the acetyl protecting group from the sulfur. The reaction is typically carried out in a biphasic system to facilitate the separation of impurities.[4]
-
Esterification: After acidification of the hydrolysis mixture to obtain 1-(mercaptomethyl)cyclopropaneacetic acid, the free acid is esterified. This is achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid.
-
Final Purification: The resulting this compound is isolated by extraction and purified by vacuum distillation to yield the final product as a colorless oil.
Data and Expected Results
The following table summarizes the expected yields and key parameters for each step of the synthesis.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (by GC/HPLC) |
| 1 | 1-(Hydroxymethyl)cyclopropaneacetonitrile | 1,1-Cyclopropanedimethanol | Thionyl chloride, NaCN | 75-85 | >95% |
| 2 | 1-(Acetylthiomethyl)cyclopropaneacetonitrile | 1-(Hydroxymethyl)cyclopropaneacetonitrile | MsCl, KSAc | 80-90 | >97% |
| 3 | 1-(Mercaptomethyl)cyclopropaneacetic Acid | 1-(Acetylthiomethyl)cyclopropaneacetonitrile | NaOH | 85-95 | >98% |
| 4 | This compound | 1-(Mercaptomethyl)cyclopropaneacetic Acid | Methanol, H₂SO₄ | 90-98 | >99% |
Reaction Mechanism: Key Transformations
The core of this synthesis involves two key mechanistic steps: the nucleophilic ring-opening of the cyclic sulfite and the Sₙ2 displacement of the mesylate by the thioacetate anion.
Caption: A simplified representation of the key mechanistic steps.
Conclusion
The protocol detailed in this application note provides a scalable and efficient pathway for the synthesis of this compound, a crucial intermediate for the production of Montelukast. By employing readily available starting materials and optimizing each synthetic step, this method offers a robust solution for pharmaceutical researchers and manufacturers. The strategic use of a biphasic hydrolysis system and the avoidance of highly odorous reagents in some variations of the synthesis contribute to a more industrially viable process. Careful monitoring and purification at each stage are paramount to achieving the high purity required for the final active pharmaceutical ingredient.
References
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Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate - ResearchGate. (URL: [Link])
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Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap. (URL: [Link])
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Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Patsnap Eureka. (URL: [Link])
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PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 - EPO. (URL: [Link])
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DRUG SPOTLIGHT…MONTELUKAST - New Drug Approvals. (URL: [Link])
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Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants | Request PDF - ResearchGate. (URL: [Link])
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Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (URL: [Link])
- WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl)
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Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate Javad Mokhtari Aliabad* - Sciforum. (URL: [Link])
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WO/2013/105688 METHOD FOR PREPARING 1-(1'-(CARBOXYMETHYL)CYCLOPROPANE METHYL DISULFONYL METHYL)CYCLOPROPANE ACETIC ACID AND DERIVATIVE THEREOF - WIPO Patentscope. (URL: [Link])
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- PCT - Googleapis.com. (URL: )
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Cas 152922-71-9,1-(Hydroxymethyl)cyclopropaneacetonitrile | lookchem. (URL: [Link])
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Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. (URL: [Link])
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Ring Opening of Donor-Acceptor Cyclopropanes with Cyanide Ion and Its Surrogates. (URL: [Link])
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1-Oxaspiro[2.2]pentane, 5-isopropylidene-2,2,4,4-tetramethyl- | C11H18O - PubChem. (URL: [Link])
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Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Justia Patents. (URL: [Link])
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Application Note: Quantitative Analysis of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Abstract
This document provides comprehensive analytical methods for the precise and robust quantification of Methyl 1-(mercaptomethyl)cyclopropaneacetate, a key intermediate in the synthesis of pharmaceuticals like Montelukast.[1][2] Due to the compound's unique chemical structure, which includes a reactive thiol group, a cyclopropane ring, and a methyl ester, specific analytical challenges such as oxidation and poor chromatographic performance must be addressed.[3][4][5] We present two validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) . These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step guidance from sample preparation to data analysis, while explaining the scientific rationale behind each procedural choice.
Introduction: The Analytical Challenge
This compound (MMCA), with the molecular formula C₇H₁₂O₂S, is a moderately polar liquid that serves as a critical building block in organic synthesis.[3][6] Its quantification is essential for process monitoring, quality control, and stability testing. The primary analytical difficulty arises from the presence of a sulfhydryl (-SH) group. Thiols are notoriously reactive, prone to oxidation into disulfides, which can lead to inaccurate quantification and poor chromatographic peak shapes.[4][5] Therefore, a successful analytical method must ensure the stability of the analyte throughout the analytical process. This guide provides two robust methods that mitigate these challenges, ensuring high accuracy and reproducibility.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Principle and Rationale
Gas Chromatography is an excellent technique for separating volatile and semi-volatile compounds.[7] While MMCA has a boiling point of approximately 209°C, making it amenable to GC analysis, its polar thiol group can cause peak tailing and adsorption on the analytical column.[6] To overcome this, a derivatization step is employed prior to injection.
Causality of Derivatization: We utilize silylation, a common and effective derivatization technique for compounds with active hydrogens, such as thiols.[7][8] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the thiol group with a non-polar trimethylsilyl (TMS) group. This transformation has two key benefits:
-
Increased Volatility: The resulting TMS-derivatized MMCA has a higher vapor pressure, leading to better chromatographic performance at lower temperatures.[7]
-
Improved Peak Shape: By capping the polar -SH group, interactions with active sites in the GC inlet and column are minimized, resulting in sharper, more symmetrical peaks.
Mass Spectrometry (MS) is used for detection due to its high selectivity and sensitivity, allowing for unambiguous identification and quantification of the derivatized analyte, even in complex matrices.
GC-MS Experimental Workflow
Caption: Workflow for MMCA quantification by GC-MS with silylation.
Detailed GC-MS Protocol
A. Reagents and Materials
-
This compound (MMCA) reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile or Dichloromethane (Anhydrous, HPLC grade)
-
2 mL autosampler vials with inserts and PTFE-lined caps
B. Preparation of Standards and Samples
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of MMCA reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with acetonitrile.
-
Sample Preparation: Accurately weigh a known amount of the sample containing MMCA and dissolve it in acetonitrile to achieve an expected concentration within the calibration range.
C. Derivatization Procedure
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.
-
Cap the vials tightly and vortex for 10 seconds.
-
Heat the vials in a heating block or oven at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature before placing them in the autosampler tray.
D. Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Inlet | Split/Splitless, 250°C, Split ratio 20:1 |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 250°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Target Ions | Determine characteristic ions from a full scan of the derivatized standard (e.g., molecular ion, fragments) |
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-MS)
Principle and Rationale
Reverse-phase HPLC is well-suited for separating moderately polar compounds like MMCA.[9] This method avoids the need for derivatization, analyzing the compound in its native form, which can simplify sample preparation.
Causality of Method Choice: The primary challenge for HPLC is detection. MMCA lacks a strong chromophore, making standard UV detection non-specific and potentially insensitive. Coupling HPLC with a Mass Spectrometer (LC-MS) provides the necessary sensitivity and selectivity for reliable quantification. The thiol group, problematic in GC, is readily ionized by sources like Electrospray Ionization (ESI), making LC-MS an ideal technique.[10] This method is particularly advantageous for analyzing MMCA in complex matrices where baseline separation from all impurities may not be achievable with UV detection alone.
HPLC-MS Experimental Workflow
Caption: Workflow for MMCA quantification by HPLC-MS.
Detailed HPLC-MS Protocol
A. Reagents and Materials
-
MMCA reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
2 mL autosampler vials with PTFE-lined caps
-
0.22 µm Syringe Filters (e.g., PVDF or PTFE)
B. Preparation of Standards and Samples
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Stock Standard (1000 µg/mL): Prepare as described in section 2.3.B, using 50:50 Acetonitrile/Water as the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock standard with 50:50 Acetonitrile/Water.
-
Sample Preparation: Prepare samples as described in section 2.3.B, using 50:50 Acetonitrile/Water as the diluent to achieve a concentration within the calibration range.
-
Filtration: Filter all standards and samples through a 0.22 µm syringe filter into autosampler vials.
D. Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temp | 40°C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 5 min, hold 2 min, return to 10% B in 0.5 min, re-equilibrate for 2.5 min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 40 psi |
| Capillary Voltage | 3500 V |
| Acquisition Mode | MRM (Multiple Reaction Monitoring) for highest selectivity, or SIM |
| Precursor/Product Ions | Determine from infusion of standard (e.g., [M+H]⁺ or [M-H]⁻) |
Method Validation Protocol
To ensure that the chosen analytical method is fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12] The objective of validation is to demonstrate reliability, reproducibility, and accuracy.[12][13]
Key Validation Parameters (ICH Q2(R2)) [11][12][14]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference.[11][12] | Peak purity analysis; Baseline resolution from interfering peaks. |
| Linearity & Range | To demonstrate a direct proportional relationship between concentration and instrument response.[11][13] | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | To measure the closeness of the test results to the true value, assessed via recovery studies.[11][15] | 98.0% - 102.0% recovery for spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements from the same sample.[11][15] | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | RSD ≤ 10% at the claimed LOQ level. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3 |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[14] | RSD of results should remain within acceptable limits. |
Conclusion and Method Selection
This application note details two highly reliable and robust methods for the quantification of this compound.
-
The GC-MS with derivatization method is ideal for laboratories primarily equipped for gas chromatography and is excellent for volatile impurity profiling. The derivatization step is critical for achieving good chromatography.[7][8]
-
The HPLC-MS method offers higher throughput by eliminating the derivatization step and is the preferred method for analyzing MMCA in complex, non-volatile matrices. Its sensitivity and selectivity are unparalleled.
The choice between methods should be based on sample matrix, required sensitivity, and available instrumentation. Both protocols, when properly validated according to ICH guidelines, will provide trustworthy and accurate data for critical quality control and research applications.[11][12]
References
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LookChem. (n.d.). Cas 152922-73-1, this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Risticevic, S., & Pawliszyn, J. (2020). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Capone, D. L., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. National Institutes of Health. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1. Retrieved from [Link]
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Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications. Retrieved from [Link]
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International Council for Harmonisation. (1996). Validation of Analytical Procedures: Methodology Q2B. Retrieved from [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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Application Notes & Protocols: Derivatization of Methyl 1-(mercaptomethyl)cyclopropaneacetate (MMCA) for Bioassay Development
Introduction
In the landscape of modern drug discovery, the structural and functional characteristics of small molecules are paramount. Methyl 1-(mercaptomethyl)cyclopropaneacetate (MMCA) has emerged as a molecule of significant interest, not only as a key intermediate in the synthesis of pharmaceuticals like Montelukast but also for its inherent structural motifs that are highly valued in medicinal chemistry.[1][2] Its architecture is distinguished by two key features: a cyclopropane ring and a primary thiol (mercaptan) group.
The cyclopropane scaffold is a sought-after design element in drug development.[3] Its rigid, three-dimensional nature can enforce a specific molecular conformation, potentially leading to enhanced binding potency and selectivity for a biological target.[4][5] Furthermore, this strained ring system can act as a "metabolic shield," protecting adjacent chemical bonds from enzymatic degradation and thereby improving a compound's pharmacokinetic profile.[5]
The true utility of MMCA for creating bespoke biological tools, however, lies in its mercaptomethyl group. The thiol is an exceptional chemical handle for bioconjugation due to its high nucleophilicity and its relative rarity in biological systems compared to amines, allowing for highly specific chemical modifications under mild, physiological conditions.[6][7][8]
This guide provides a comprehensive framework for the strategic derivatization of MMCA. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to rationally design and execute the synthesis of MMCA-based probes for a wide array of bioassays, from target identification and validation to high-throughput screening.
Section 1: Core Principles of MMCA Derivatization
The Thiol Group: A Selective Handle for Bioconjugation
The sulfur atom in MMCA's thiol group (-SH) is a potent nucleophile, making it highly reactive toward a specific class of electrophiles.[9] This reactivity forms the basis of modern bioconjugation chemistry. The goal is to form a stable, covalent bond between MMCA and a molecule of interest—such as a fluorescent dye, a biotin affinity tag, or a large carrier protein—without altering the core cyclopropane structure that may be essential for its biological activity.
The Gold Standard: Thiol-Maleimide Ligation
Among the various thiol-reactive chemistries, the reaction with a maleimide is the most prevalent and reliable for bioassay development.[7][10][11] This reaction proceeds via a Michael addition, where the thiol nucleophile attacks one of the carbon atoms of the maleimide's double bond.[10][11]
Key Advantages of Thiol-Maleimide Chemistry:
-
High Selectivity: The reaction is highly specific for thiols at a pH range of 6.5-7.5.[11] In this window, the thiol is sufficiently deprotonated to be reactive, while primary amines (like the lysine residues on proteins) remain protonated and largely unreactive, preventing unwanted side reactions.
-
Rapid Kinetics: The reaction proceeds quickly at room temperature, often reaching completion within a few hours.[10]
-
Stable Bond Formation: The resulting thioether bond is highly stable, ensuring the integrity of the derivatized probe throughout the course of a bioassay.[12]
Conceptual Workflow for Creating MMCA Probes
The general strategy involves reacting MMCA with a pre-functionalized molecule that bears a maleimide group. This modular approach allows for the creation of a diverse library of probes tailored to specific experimental needs.
Section 2: Protocol - Fluorescent Labeling of MMCA
Objective: To synthesize a fluorescent MMCA probe for use in quantitative bioassays such as Fluorescence Polarization (FP), FRET, or for cellular imaging. This protocol details the conjugation of MMCA to a maleimide-activated fluorophore.
Materials and Reagents
| Reagent | Recommended Specifications | Purpose |
| This compound (MMCA) | >95% purity | Thiol-containing small molecule |
| Maleimide-Activated Fluorophore | e.g., Fluorescein-5-Maleimide, CF™ Dye Maleimides | Electrophilic reaction partner |
| Anhydrous Dimethyl Sulfoxide (DMSO) | <0.02% water | Solvent for stock solutions |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 | Maintain optimal pH for thiol-maleimide reaction |
| Tris(2-carboxyethyl)phosphine (TCEP) | Hydrochloride salt | Reducing agent (optional, for pre-reduction) |
| Quenching Reagent | L-Cysteine or β-mercaptoethanol | To consume excess unreacted maleimide |
| HPLC Solvents | Acetonitrile (ACN) and Water, HPLC grade, with 0.1% TFA | Mobile phases for purification |
Detailed Step-by-Step Protocol
Step 1: Preparation of Stock Solutions
-
MMCA Stock (100 mM): Dissolve 16.02 mg of MMCA (MW: 160.23 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.
-
Fluorophore-Maleimide Stock (10 mM): Prepare a 10 mM stock solution of the chosen maleimide-activated dye in anhydrous DMSO. Expert Insight: Maleimide reagents are moisture-sensitive. Using anhydrous DMSO and preparing this solution fresh is critical for maximizing reactivity.
Step 2: The Conjugation Reaction
-
Degas the Reaction Buffer by sparging with an inert gas (argon or nitrogen) for 15-20 minutes. Causality: Oxygen can oxidize thiols to form disulfide-linked MMCA dimers, which are unreactive with maleimides. Degassing the buffer minimizes this side reaction.[6][7]
-
In a low-volume, light-protected microcentrifuge tube, add 800 µL of the degassed Reaction Buffer.
-
Add 10 µL of the 100 mM MMCA stock solution to the buffer (Final concentration: ~1.25 mM).
-
Initiate the reaction by adding 100 µL of the 10 mM Fluorophore-Maleimide stock solution (Final concentration: ~1 mM). This represents a 1.25-fold molar excess of MMCA. Expert Insight: A slight excess of the small molecule thiol (MMCA) ensures that the more expensive fluorescent dye is completely consumed.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
Step 3: Quenching and Purification
-
To quench the reaction and consume any unreacted maleimide dye, add 10 µL of a freshly prepared 100 mM L-Cysteine solution. Let it react for an additional 15 minutes.
-
Purify the reaction mixture using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
HPLC Purification Parameters
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at the absorbance maximum of the fluorophore and a second wavelength (e.g., 220 nm) to see all components |
The desired MMCA-fluorophore conjugate will be a new, more hydrophobic peak that can be collected, lyophilized, and validated by mass spectrometry.
Section 3: Protocol - Immobilization of MMCA onto a Carrier Protein
Objective: To create an MMCA-protein conjugate for use as an immunogen to generate antibodies or for immobilization on surfaces in screening assays (e.g., ELISA, SPR). This protocol uses a two-step approach with the heterobifunctional crosslinker SMCC.
Rationale for the Two-Step Approach
A direct reaction between MMCA and a protein is not feasible. Instead, we first "activate" the protein by attaching maleimide groups to its surface-exposed amine residues (lysines). Then, we react the thiol of MMCA with these newly introduced maleimides. This prevents uncontrolled polymerization and ensures a defined linkage.
Protocol Part A: Activation of Carrier Protein (BSA)
-
Prepare Protein: Dissolve 10 mg of Bovine Serum Albumin (BSA) in 1 mL of "Activation Buffer" (0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3). Causality: A basic pH of 8.3-8.5 is required to deprotonate the primary amines of lysine residues, making them nucleophilic and reactive toward the NHS ester of SMCC.[13][14][15]
-
Prepare SMCC: Immediately before use, dissolve 2 mg of SMCC in 100 µL of anhydrous DMSO.
-
React: Add the SMCC solution to the protein solution dropwise while gently stirring. This represents an ~20-fold molar excess of crosslinker.
-
Incubate for 1 hour at room temperature.
-
Purify: Remove excess, unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with "Conjugation Buffer" (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2). This buffer exchange is critical for the next step.
Protocol Part B: Conjugation of MMCA
-
Combine: To the purified, maleimide-activated BSA, add MMCA from a 100 mM DMSO stock to achieve a 50-fold molar excess of MMCA over the initial amount of protein.
-
React: Incubate for 4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify: Remove unreacted MMCA and other small molecules by extensive dialysis against PBS or by using another desalting column.
-
Characterize: Confirm successful conjugation via MALDI-TOF mass spectrometry (to observe an increase in mass corresponding to multiple MMCA additions) and quantify the protein concentration using a BCA assay.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | 1. Inactive maleimide reagent due to hydrolysis. | 1. Use anhydrous DMSO for stock solutions; prepare fresh.[6] |
| 2. Oxidation of MMCA thiol groups. | 2. Degas all buffers thoroughly.[7] Consider a brief pre-incubation of MMCA with a 2-3 fold molar excess of TCEP, then proceed.[16] | |
| 3. Incorrect pH for the reaction. | 3. Verify buffer pH. Use pH 7.0-7.5 for thiol-maleimide and pH 8.3-8.5 for NHS ester reactions.[11][15] | |
| Precipitation during Reaction | 1. Low solubility of the maleimide reagent. | 1. Increase the percentage of organic co-solvent (e.g., DMSO) in the reaction, but not exceeding 10-20% if proteins are involved.[7] |
| 2. Protein denaturation or aggregation. | 2. Perform the reaction at 4°C instead of room temperature. Ensure gentle mixing. | |
| Inconsistent Results | 1. Variable levels of disulfide reduction in protein starting material. | 1. Standardize a pre-reduction step with TCEP for all protein batches before activation.[17] |
| 2. Buffer contains interfering substances (e.g., Tris buffer for NHS reactions). | 2. Use non-amine-containing buffers (e.g., phosphate, HEPES) for NHS ester chemistry.[14][15] |
Conclusion
This compound is a powerful and versatile building block for creating sophisticated chemical probes. By leveraging the specific and efficient reactivity of its thiol group with maleimide-based reagents, researchers can readily synthesize fluorescently labeled, biotinylated, or protein-conjugated derivatives. The protocols and principles outlined in this guide provide a robust foundation for developing tailored MMCA-based tools, thereby accelerating research in target validation, drug screening, and the broader field of chemical biology.
References
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Title: this compound Source: LookChem URL: [Link]
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Title: Protocol: NHS Ester Labeling of Amino-Biomolecules Source: Interchim URL: [Link]
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Title: NHS-ester-based amine-reactive chemistry enables rapid, uniform, and high-density protein labeling for prolonged live imaging of the cell membrane Source: ResearchGate URL: [Link]
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Title: The chronological evolution of small organic molecular fluorescent probes for thiols Source: Royal Society of Chemistry URL: [Link]
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Title: Selected cyclopropane-containing natural products and pharmaceutical compounds Source: ResearchGate URL: [Link]
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Title: Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1 Source: ahua-pharma.com URL: [Link]
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Title: A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones Source: National Institutes of Health URL: [Link]
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Title: A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones Source: ACS Publications URL: [Link]
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Title: Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides Source: ACS Publications URL: [Link]
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Title: Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Application Notes and Protocols for the Industrial Scale Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the industrial-scale synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate (MMCA), a critical intermediate in the production of the anti-asthmatic drug, Montelukast.[1][2] This guide is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the synthesis, purification, and quality control of MMCA, grounded in established chemical principles and industrial practices. The protocols outlined herein are intended to be self-validating, with an emphasis on safety, efficiency, and scalability.
Introduction: The Significance of this compound (MMCA)
This compound (CAS No. 152922-73-1) is a specialized organic compound that serves as a pivotal building block in the pharmaceutical industry.[3] Its primary and most notable application is as a key intermediate in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2] The structural integrity and purity of MMCA are paramount, as they directly impact the quality and efficacy of the final active pharmaceutical ingredient (API).
The MMCA molecule possesses a unique structure, incorporating a cyclopropane ring, a mercaptomethyl group, and a methyl ester.[4] This combination of functional groups presents specific challenges and considerations in its large-scale synthesis, necessitating robust and well-controlled manufacturing processes.
Strategic Approach to Industrial Synthesis
The industrial synthesis of MMCA is strategically divided into two core stages:
-
Stage 1: Synthesis of the Carboxylic Acid Precursor: The initial phase focuses on the multi-step synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid. This precursor is the foundational element upon which the final esterification is performed.
-
Stage 2: Fischer Esterification to Yield MMCA: The second stage involves the conversion of the carboxylic acid to its corresponding methyl ester through a classic Fischer esterification reaction. This method is widely employed in industrial settings due to its cost-effectiveness and scalability.[5]
This two-stage approach allows for the isolation and purification of the carboxylic acid intermediate, ensuring that a high-quality substrate is used for the final esterification, thereby simplifying the purification of the final product.
Detailed Synthesis Protocols
Stage 1: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic Acid
The synthesis of the carboxylic acid precursor is a multi-step process that has been the subject of extensive research and patent literature. One common and industrially viable route begins with 1,1-cyclopropanedimethanol. The following is a representative, multi-step protocol adapted from established methodologies.
Caption: A representative synthetic pathway to 1-(mercaptomethyl)cyclopropaneacetic acid.
-
Step 1: Formation of the Cyclic Sulfite: 1,1-cyclopropanedimethanol is reacted with thionyl chloride in the presence of a suitable base (e.g., triethylamine) and a solvent like dichloromethane at low temperatures (0-5 °C) to form the corresponding cyclic sulfite.
-
Step 2: Cyanation: The cyclic sulfite is then subjected to a ring-opening reaction with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) to yield 1-(hydroxymethyl)cyclopropaneacetonitrile.
-
Step 3: Mesylation: The hydroxyl group of 1-(hydroxymethyl)cyclopropaneacetonitrile is activated by converting it into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride in the presence of a base to form the mesylate.
-
Step 4: Thioacetylation: The mesylated intermediate is then reacted with a sulfur nucleophile, such as potassium thioacetate, to introduce the sulfur atom, yielding 1-(acetylthiomethyl)cyclopropaneacetonitrile.
-
Step 5: Hydrolysis: The final step involves the hydrolysis of both the nitrile and the thioacetate groups under basic conditions (e.g., aqueous sodium hydroxide). This reaction is typically performed at elevated temperatures and must be carefully controlled to prevent side reactions. Upon acidification, the desired product, 1-(mercaptomethyl)cyclopropaneacetic acid, is obtained.
Stage 2: Industrial Scale Fischer Esterification to MMCA
This stage focuses on the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is an equilibrium-controlled reaction. To drive the reaction to completion on an industrial scale, a large excess of methanol is typically used, which also serves as the solvent.
Caption: The mechanism of the Fischer Esterification to produce MMCA.
-
Reactor Charging: A suitable glass-lined or stainless steel reactor is charged with 1-(mercaptomethyl)cyclopropaneacetic acid and a large excess of methanol (typically 5-10 molar equivalents).
-
Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added cautiously to the reaction mixture. The amount of catalyst is typically 1-5 mol% relative to the carboxylic acid.
-
Reaction Execution: The mixture is heated to reflux (approximately 65-70 °C) with continuous agitation. The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), until the starting material is consumed to a predetermined level.
-
Neutralization and Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess acid catalyst is neutralized by the careful addition of a base, such as sodium bicarbonate solution.
-
Phase Separation: Water is added to the mixture to facilitate the separation of the organic and aqueous layers. The product, MMCA, being less soluble in water, will be in the organic phase. The aqueous layer is separated and may be extracted with a suitable solvent (e.g., toluene or ethyl acetate) to recover any dissolved product.
-
Solvent Removal: The combined organic layers are then washed with brine to remove any remaining water-soluble impurities. The solvent is subsequently removed under reduced pressure using a rotary evaporator or a similar industrial-scale evaporation system.
Purification of Industrial Grade MMCA
The crude MMCA obtained after the initial workup may contain unreacted starting materials, by-products, and residual solvent. For its use in pharmaceutical synthesis, high purity is essential. The primary method for purifying MMCA on an industrial scale is fractional distillation under reduced pressure.
Fractional Distillation Protocol
-
Apparatus Setup: A fractional distillation unit equipped with a vacuum pump, a fractionating column (packed with structured or random packing to increase surface area), a condenser, and collection flasks is assembled.
-
Distillation Conditions: The crude MMCA is charged into the distillation flask. The system is evacuated to a low pressure to reduce the boiling point of MMCA and prevent thermal degradation. The boiling point of MMCA is approximately 208.9 °C at 760 mmHg.[3] Under vacuum, the boiling point will be significantly lower.
-
Fraction Collection: The temperature of the heating mantle is gradually increased. The distillate is collected in fractions. The initial fraction will typically contain lower-boiling impurities. The main fraction, containing the purified MMCA, is collected at a stable temperature and pressure. A final fraction may contain higher-boiling impurities.
-
Quality Control: Each fraction is analyzed for purity using the validated analytical methods described in the following section. Fractions that meet the required purity specifications are combined.
Quality Control and Analytical Protocols
Robust analytical methods are crucial for ensuring the quality of MMCA. The validation of these methods is a regulatory requirement in the pharmaceutical industry.[6][7]
Analytical Method Validation
All analytical methods used for the quality control of MMCA must be validated to demonstrate their suitability.[6] Key validation parameters include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Recommended Analytical Techniques
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, assay, and quantification of impurities.[8][9][10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile organic impurities and residual solvents.[8][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Structural confirmation and identification of functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and confirmation of identity.[8] |
| Karl Fischer Titration | Determination of water content. |
Impurity Profiling
Impurity profiling is a critical aspect of quality control for any pharmaceutical intermediate.[11] Potential impurities in MMCA can arise from various sources, including:
-
Starting materials and intermediates: Unreacted 1-(mercaptomethyl)cyclopropaneacetic acid.
-
By-products of the synthesis: Side-reaction products from any of the synthesis steps.
-
Degradation products: Products formed due to the instability of MMCA under certain conditions.
-
Residual solvents: Methanol, toluene, or other solvents used in the synthesis and purification processes.
A thorough impurity profiling study should be conducted to identify and quantify all potential impurities above the reporting threshold defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1]
Safety and Handling
Hazard Identification
This compound is a chemical that requires careful handling. Based on available safety data, it may cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled.[12] As a mercaptan-containing compound, it may also have a strong, unpleasant odor.[4]
Personal Protective Equipment (PPE)
When handling MMCA at an industrial scale, appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and acid gases.[13][14]
-
Eye and Face Protection: Chemical safety goggles and a face shield.[15]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), coveralls, and safety boots.[13][16]
Engineering Controls
-
Ventilation: All handling and processing of MMCA should be conducted in a well-ventilated area, preferably within a fume hood or a closed system.
-
Grounding and Bonding: To prevent static discharge, which could be an ignition source, all metal containers and equipment used for transferring MMCA should be properly grounded and bonded.[17]
-
Emergency Showers and Eyewash Stations: These should be readily accessible in areas where MMCA is handled.
Storage and Handling
-
Storage: MMCA should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[18]
-
Spill Response: In the event of a spill, the area should be evacuated. The spill should be contained and absorbed with an inert material. All sources of ignition should be eliminated.
Conclusion
The industrial-scale synthesis of this compound is a well-defined process that requires careful control over each stage of production, from the synthesis of the carboxylic acid precursor to the final purification of the methyl ester. By adhering to the detailed protocols and quality control measures outlined in this guide, researchers and manufacturers can ensure the consistent production of high-purity MMCA, a critical component in the synthesis of life-saving pharmaceuticals. The emphasis on safety and regulatory compliance is paramount to the successful and responsible manufacturing of this important chemical intermediate.
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Impurity profiling of pharmaceutical Formulation. (n.d.). Retrieved from [Link]
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(PDF) Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2025-11-08). Retrieved from [Link]
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Biodiesel Purification Options. (2010-03-22). Retrieved from [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
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The Many Faces of Distillation. (2013-03-11). Biodiesel Magazine. Retrieved from [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). Retrieved from [Link]
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Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1. (n.d.). Retrieved from [Link]
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THE PRODUCTION OF METHYL ESTERS FROM VEGETABLE OIWFATTY ACID MIXTURES. (n.d.). Retrieved from [Link]
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Right to Know - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. Retrieved from [Link]
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Vacuum distillation of C16 methylester and C18 methylester in biodiesel. (n.d.). ResearchGate. Retrieved from [Link]
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The Strategic Integration of the Cyclopropane Moiety in Modern Agrochemicals: Application Notes and Protocols Featuring Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction: The Cyclopropane Ring - A Small Moiety with a Large Impact in Agrochemical Design
In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, medicinal and synthetic chemists are increasingly turning to strained ring systems to impart novel properties to bioactive molecules. Among these, the cyclopropane ring, a simple three-membered carbocycle, has emerged as a "biologically active" substituent that can profoundly influence a molecule's efficacy and metabolic fate. Its rigid, planar structure and unique electronic properties, stemming from its strained C-C bonds, offer a powerful tool for optimizing the physicochemical and biological characteristics of a lead compound. The incorporation of a cyclopropane moiety can enhance binding affinity to target enzymes, improve metabolic stability, and fine-tune lipophilicity, all of which are critical parameters in the development of successful agrochemicals.[1]
This guide provides an in-depth exploration of the application of Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1) , a versatile synthetic intermediate, in the synthesis of novel agrochemicals, with a particular focus on the development of next-generation fungicides. We will delve into the rationale behind experimental designs, provide detailed synthetic protocols, and discuss the potential mode of action of the resulting cyclopropane-containing compounds.
Physicochemical Properties of this compound
This compound is a key building block for introducing the 1-(mercaptomethyl)cyclopropyl moiety into larger molecules.[2][3][4] Its bifunctional nature, possessing both a nucleophilic thiol group and an ester, allows for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 152922-73-1 | |
| Molecular Formula | C₇H₁₂O₂S | |
| Molecular Weight | 160.23 g/mol | |
| Appearance | Colorless, clear liquid | |
| Boiling Point | 208.9 °C at 760 mmHg | |
| Density | 1.11 g/cm³ | |
| Refractive Index | 1.495 |
Application in the Synthesis of Novel Triazole Fungicides
The 1,2,4-triazole scaffold is a cornerstone in the development of fungicides, primarily due to its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Many commercial triazole fungicides, such as tebuconazole and prothioconazole, feature a core triazole ring linked to a substituted side chain.
Recent research has focused on incorporating a cyclopropane ring into these side chains to enhance their antifungal activity and spectrum.[5][6][7] The rigid nature of the cyclopropane ring can orient the molecule optimally within the active site of the CYP51 enzyme, leading to stronger binding and more potent inhibition.
Synthetic Strategy: From a Cyclopropyl Ketone to a Potent Fungicide
While direct synthesis from this compound is a viable strategy for certain structures, a closely related and well-documented approach involves the use of a cyclopropyl ketone as the starting material to construct a novel class of 1,2,4-triazole fungicides containing an oxime ether moiety. This multi-step synthesis provides an excellent case study for the application of cyclopropane-containing building blocks in agrochemical discovery.
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for novel cyclopropyl-triazole fungicides.
Experimental Protocols
The following protocols are adapted from the peer-reviewed literature and provide a detailed, step-by-step methodology for the synthesis of a representative cyclopropyl-triazole fungicide.[5]
Protocol 1: Synthesis of 1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Rationale: This step introduces the crucial 1,2,4-triazole moiety to the cyclopropyl scaffold via nucleophilic substitution. Acetonitrile is an excellent solvent for this reaction due to its polarity and relatively high boiling point, which allows the reaction to proceed at a reasonable rate.
Materials:
-
1-Cyclopropyl-2-bromoethanone
-
Sodium 1,2,4-triazole
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 1-cyclopropyl-2-bromoethanone (1.0 eq) in acetonitrile, add sodium 1,2,4-triazole (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
Protocol 2: Synthesis of (Z)-1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one oxime
Rationale: The ketone is converted to an oxime, which serves as a handle for the subsequent introduction of the substituted benzyl ether moiety. The use of potassium carbonate as a base is to neutralize the HCl generated from hydroxylamine hydrochloride.
Materials:
-
1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.
-
Purify by column chromatography if necessary.
Protocol 3: Synthesis of the Final Triazole-Oxime Ether Fungicide
Rationale: This final step involves a Williamson ether synthesis to couple the oxime with a substituted benzyl chloride. The choice of the substituent on the benzyl chloride is critical for modulating the biological activity of the final compound. Acetone is a suitable solvent, and potassium carbonate acts as the base to deprotonate the oxime.
Materials:
-
(Z)-1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one oxime
-
Substituted benzyl chloride (e.g., 2,6-dichlorobenzyl chloride)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of the oxime (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and the substituted benzyl chloride (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final triazole-oxime ether fungicide.
Structure-Activity Relationship and the Role of the Cyclopropane Moiety
The antifungal activity of these novel compounds is highly dependent on the nature of the substituents on the phenyl ring. Molecular docking studies suggest that the cyclopropyl group plays a crucial role in orienting the molecule within the active site of the fungal CYP51 enzyme.
Caption: Key structural components and their interactions with the target enzyme.
The cyclopropane ring's rigidity helps to lock the molecule in a favorable conformation for binding, while the triazole nitrogen coordinates with the heme iron in the active site, a hallmark of CYP51 inhibitors. The substituted phenyl ring engages in hydrophobic and stacking interactions, further enhancing the binding affinity.
Conclusion and Future Perspectives
This compound and related cyclopropyl building blocks are invaluable tools in the design and synthesis of novel agrochemicals. The strategic incorporation of the cyclopropane moiety can lead to the discovery of highly potent and selective fungicides with improved metabolic stability. The protocols and insights provided in this guide serve as a foundation for researchers and scientists in the field of agrochemical development to explore the vast potential of this unique structural motif. Further optimization of the substituents on the aromatic ring and exploration of other heterocyclic systems in conjunction with the cyclopropyl group are promising avenues for the development of the next generation of crop protection agents.
References
-
King, S. A., et al. (1993). An Efficient Synthesis of L-699,392. The Journal of Organic Chemistry, 58(14), 3731-3735. Available at: [Link]
-
Sun, S.-X., et al. (2021). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Advances, 11(50), 31735-31745. Available at: [Link]
-
Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435. Available at: [Link]
-
Sharma, R. S., & Goswami Giri, A. S. (2017). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-Dimethylcyclopropyl)(1H-1,2,4-Triazol-1-yl)Methanone Compounds with Fungicidal Activity. Journal of Chemical and Pharmaceutical Research, 9(11), 11-16. Available at: [Link]
- Wessjohann, L. A., & Brandt, W. (1999). Natural Products as a Source for Agrochemicals.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Sala, R. F., & Toja, E. (2007). Cyclopropane derivatives and their diverse biological activities. Current Medicinal Chemistry, 14(3), 303-345.
- Google Patents. (n.d.). A process for preparation of fungicidally active triazole compounds.
- Google Patents. (n.d.). Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
- Google Patents. (n.d.). Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 152922-73-1: Methyl 1-(mercaptomethyl)cyclo propane ac… [cymitquimica.com]
- 5. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. jocpr.com [jocpr.com]
Application Notes & Protocols: Leveraging Methyl 1-(mercaptomethyl)cyclopropaneacetate in Click Chemistry for Advanced Bioconjugation and Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the click chemistry applications of Methyl 1-(mercaptomethyl)cyclopropaneacetate.
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of a Unique Building Block
In the landscape of modern medicinal chemistry and drug development, the rational design of molecular entities is paramount. The careful selection of building blocks can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This compound emerges as a molecule of significant interest due to its unique trifecta of structural features: a constrained cyclopropane ring, a reactive thiol handle, and a modifiable methyl ester.
The cyclopropane moiety is a privileged motif in drug design, known for imparting metabolic stability and conformational rigidity, which can enhance binding affinity and selectivity for biological targets.[1][2][3] The thiol group is a powerful nucleophile, perfectly suited for a variety of highly efficient and specific "click" chemistry reactions, most notably the thiol-ene reaction.[4][5] Finally, the methyl ester provides a latent carboxylic acid, a versatile handle for creating bifunctional linkers used in sophisticated constructs like antibody-drug conjugates (ADCs).
This guide provides a detailed exploration of how to harness the potential of this compound, focusing on practical, field-proven protocols for its application in thiol-ene click chemistry and its development into a bifunctional linker for bioconjugation.
Part 1: The Thiol-Ene Reaction - A Direct Click Chemistry Application
The thiol-ene reaction is a cornerstone of click chemistry, involving the addition of a thiol (R-SH) across a double bond (an "ene") to form a stable thioether linkage.[6][7] This reaction can proceed via two primary mechanisms: a radical-mediated pathway and a nucleophile-catalyzed Michael addition. For click chemistry applications, the radical-mediated pathway is often preferred due to its high efficiency, rapid rates under mild conditions, and orthogonality to many biological functional groups.[4][7]
The reaction is typically initiated by UV light in the presence of a photoinitiator or by heat with a thermal initiator.[7] This process forms a thiyl radical, which then propagates in an anti-Markovnikov fashion, ensuring high regioselectivity and yielding a single product isomer.[4][7]
Experimental Protocol 1: Photoinitiated Thiol-Ene Conjugation
This protocol details the conjugation of this compound to an alkene-containing molecule, such as N-Allylmaleimide, using UV initiation. This serves as a model system for surface functionalization, polymer synthesis, or small molecule ligation.
Objective: To covalently link this compound to an 'ene' substrate via a photoinitiated radical reaction.
Materials:
-
N-Allylmaleimide (or other suitable alkene)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Acetonitrile (ACN), degassed
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (365 nm)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in degassed ACN.
-
Prepare a 0.1 M solution of N-Allylmaleimide in degassed ACN.
-
Prepare a 0.01 M solution of DMPA in degassed ACN. Causality Note: Degassing the solvents is crucial to remove dissolved oxygen, which can quench the radical reaction and inhibit polymerization, thereby ensuring higher reaction efficiency.
-
-
Reaction Setup:
-
In a quartz reaction vessel, combine this compound (1.0 eq), N-Allylmaleimide (1.1 eq), and the DMPA solution (0.05 eq). Expertise Note: A slight excess of the 'ene' component can help drive the reaction to completion, ensuring full consumption of the thiol.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
-
Initiation and Monitoring:
-
Place the reaction vessel under a 365 nm UV lamp at room temperature with vigorous stirring.
-
Monitor the reaction progress every 15 minutes using TLC (e.g., in a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the thiol starting material (visualized with potassium permanganate stain) indicates reaction progression.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 1-2 hours), concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude product using silica gel column chromatography to remove excess reagents and initiator byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the final thioether product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Caption: Workflow for Photoinitiated Thiol-Ene Click Reaction.
Part 2: Development of a Bifunctional Linker for Bioconjugation
While the thiol group offers a direct handle for conjugation, the true versatility of this compound is unlocked by functionalizing its methyl ester.[9][10] By converting the ester to a carboxylic acid, the molecule is transformed into a heterobifunctional linker, capable of connecting two different molecular entities. This is particularly relevant in the construction of ADCs, where one end of the linker attaches to the antibody and the other to the cytotoxic payload.[11]
The synthesis involves a two-step process: saponification of the ester followed by amide coupling.
Experimental Protocol 2: Synthesis of an Amide-Coupled Bifunctional Linker
Objective: To convert this compound into a bifunctional linker by hydrolyzing the ester and coupling the resulting acid to an amine-containing molecule.
Materials:
-
Product from Protocol 1 (or starting this compound)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1 M
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
A primary amine (e.g., Benzylamine as a model)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Methodology:
Step A: Saponification (Ester Hydrolysis)
-
Reaction Setup:
-
Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature. Trustworthiness Note: Using LiOH for saponification is a standard, reliable method that proceeds cleanly under mild conditions, minimizing side reactions with the thiol group, although protection of the thiol (e.g., as a thioacetate) may be considered for complex substrates.[12]
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by acidifying the mixture to pH ~3 with 1 M HCl.
-
Extract the product, 1-(mercaptomethyl)cyclopropaneacetic acid, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. The product is often used in the next step without further purification.
-
Step B: Amide Bond Formation
-
Acid Activation:
-
Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DCM or DMF.
-
Add NHS (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to form the NHS-ester intermediate. Causality Note: The conversion to an active NHS-ester is a common and efficient strategy. It creates a more stable intermediate than other activators, which can be isolated or reacted in situ, providing better control over the subsequent coupling to the amine.
-
-
Amine Coupling:
-
To the activated NHS-ester solution, add the primary amine (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
-
Purification and Characterization:
-
Wash the reaction mixture with a mild acid, base, and brine to remove unreacted reagents.
-
Dry the organic layer and concentrate under vacuum.
-
Purify the final amide product by column chromatography or recrystallization.
-
Characterize the final product by NMR and MS to confirm its structure.
-
Caption: Synthesis pathway for creating a bifunctional linker.
Part 3: Data Summary and Best Practices
To facilitate experimental design, the key parameters for the described protocols are summarized below.
| Parameter | Protocol 1: Thiol-Ene Conjugation | Protocol 2A: Saponification | Protocol 2B: Amide Coupling |
| Key Reagents | Thiol, Alkene, Photoinitiator (DMPA) | Ester, LiOH, THF/H₂O | Carboxylic Acid, EDC, NHS, Amine |
| Solvent | Acetonitrile (degassed) | THF / Water | DCM or DMF (anhydrous) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | 12 - 16 hours (overnight) |
| Key Conditions | UV (365 nm), Inert Atmosphere | Aqueous basic conditions | Anhydrous, non-nucleophilic base |
| Monitoring | TLC (KMnO₄ stain) | TLC (UV or stain) | TLC (UV or stain) |
| Typical Yields | > 90% | > 95% (crude) | 70 - 90% |
Trustworthiness and Self-Validation:
-
Orthogonality: The thiol-ene reaction is highly orthogonal to most common functional groups found in biomolecules, making it ideal for late-stage functionalization.[4][13]
-
Reaction Monitoring: Always monitor reactions to completion by TLC or LC-MS to avoid side reactions or degradation of starting materials. The thiol starting material is prone to oxidation, forming disulfides, especially if not handled under an inert atmosphere.[14]
-
Purity is Paramount: For bioconjugation applications, the purity of the linker is critical. Ensure rigorous purification and full characterization (NMR, MS, HPLC) of the final product before use in biological systems.
References
- Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions. Benchchem.
- Thiol-Specific Linker for Bioconjug
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Benchchem.
- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry. Benchchem.
- Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters.
- Selected cyclopropane-containing natural products and pharmaceutical compounds.
- Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
- Thiol-Ene Click Reaction. Alfa Chemistry.
- Thiol-ene reaction. Wikipedia.
- Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry (RSC Publishing).
- Methyl 1-(Mercaptomethyl)
- Cas 152922-73-1,Methyl 1-(Mercaptomethyl)
- PROCESS FOR THE PREPARATION OF 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID.
- CAS 152922-73-1: Methyl 1-(mercaptomethyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. This compound | 152922-73-1 [chemicalbook.com]
- 9. Cas 152922-73-1,this compound | lookchem [lookchem.com]
- 10. CAS 152922-73-1: Methyl 1-(mercaptomethyl)cyclo propane ac… [cymitquimica.com]
- 11. Thiol-Specific Linker for Bioconjugation - High Force Research [highforceresearch.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Welcome to the technical support center for the synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a critical step in the production of valuable pharmaceutical compounds like Montelukast.[1][2][3][4] Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and ensure the purity of your product.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for your experimental design.
1. What is the most common synthetic route for this compound?
A prevalent and well-documented route starts from 1,1-cyclopropanedimethanol. This multi-step synthesis involves the formation of key intermediates, including a nitrile and a leaving group (often a halide), followed by the introduction of the thiol group and subsequent esterification. The general pathway is outlined below.
Caption: A common synthetic route to this compound.
2. Why is the thiol intermediate, 1-(mercaptomethyl)cyclopropaneacetic acid, prone to instability?
Thiols are susceptible to oxidation, especially in the presence of air or other oxidizing agents. The primary product of this oxidation is a disulfide dimer.[1][2] This side reaction not only consumes the desired product but also introduces a significant impurity that can be challenging to remove. Therefore, it is crucial to handle this intermediate under an inert atmosphere (e.g., nitrogen or argon) and consider in-situ use whenever possible.[2][5]
3. What are the critical reagents for introducing the mercaptomethyl group?
Two commonly used reagents for this transformation are thioacetic acid and thiourea.[1][6]
-
Thioacetic acid: This reagent, in the presence of a base, can be used to form a thioacetate intermediate, which is then hydrolyzed to the free thiol.[1][7] However, thioacetic acid has a strong, unpleasant odor and can be toxic, making it less ideal for large-scale synthesis.[5]
-
Thiourea: This is often preferred for its lower toxicity and ease of handling.[5][6] It reacts with a suitable precursor, such as 1-(bromomethyl)cyclopropaneacetonitrile, to form a stable isothiuronium salt.[1][5] This salt can then be hydrolyzed under basic conditions to yield the desired thiol.
4. What are the key considerations for the final esterification step?
The esterification of 1-(mercaptomethyl)cyclopropaneacetic acid to its methyl ester should be performed under conditions that minimize side reactions. Standard esterification methods, such as using methanol in the presence of an acid catalyst, can be employed. However, it's essential to ensure the starting material is of high purity to avoid carrying over impurities into the final product.
II. Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-(Bromomethyl)cyclopropaneacetonitrile | Incomplete reaction; side reactions. | Ensure the use of a suitable brominating agent and phosphine, such as bromine and triphenylphosphine.[1][5] Control the reaction temperature, as exothermic reactions can lead to byproducts. Dropwise addition of reagents at low temperatures (-10°C to 0°C) is recommended.[1][5] |
| Reaction Stalls During Formation of Isothiuronium Salt | Insufficient heating; poor solvent choice. | The reaction of 1-(bromomethyl)cyclopropaneacetonitrile with thiourea typically requires heating to reflux.[1][5] Acetone is a commonly used solvent for this step.[1][5] Ensure the reaction is heated for a sufficient duration (e.g., 12 hours) to drive it to completion.[1][5] |
| Significant Disulfide Impurity in the Final Product | Oxidation of the thiol intermediate. | Perform the hydrolysis of the isothiuronium salt and all subsequent steps under an inert atmosphere (nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.[1] Consider an in-situ reaction where the generated 1-(mercaptomethyl)cyclopropaneacetic acid is immediately used in the next step without isolation.[2] |
| Difficulties in Purifying the Final Product | Presence of starting materials or byproducts. | Chromatographic purification can be challenging for this class of compounds.[7] Consider crystallization of the crude product. For the intermediate 1-(mercaptomethyl)cyclopropaneacetic acid, crystallization from hexanes has been reported to yield a high-purity solid.[1] |
| Low Overall Yield | Cumulative losses at each step; instability of intermediates. | Each step of this multi-step synthesis needs to be optimized. Ensure complete conversion at each stage by monitoring the reaction with appropriate analytical techniques (e.g., TLC, GC, NMR). Minimize the exposure of the thiol intermediate to air and consider telescoping reactions to reduce handling losses. |
III. Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should adapt these to their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile
-
Charge a reaction vessel with triphenylphosphine and an appropriate solvent (e.g., acetonitrile).[1][5]
-
Slowly add bromine dropwise, maintaining the low temperature.[1][5]
-
After the addition is complete, add 1-(hydroxymethyl)cyclopropaneacetonitrile dropwise, ensuring the temperature remains below 10°C.[1][5]
-
Heat the reaction mixture to around 60°C for a short period (15-20 minutes) to ensure complete reaction.[1][5]
-
Cool the mixture and filter to remove any solids.
-
Concentrate the filtrate and purify the crude product, for instance by extraction and solvent removal, to obtain 1-(bromomethyl)cyclopropaneacetonitrile.[1]
Caption: A decision tree for troubleshooting low yields of the thiol intermediate.
IV. References
-
US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents.
-
US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents.
-
PCT/US94/14858 - PROCESS FOR THE PREPARATION OF COUMPOUNDS USEFUL AS LEUKOTRIENE ANTAGONISTS - Googleapis.com.
-
Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Patsnap Eureka. [Link]
-
PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 - EPO. [Link]
-
WO/2003/066582 PROCESS FOR THE PREPARATION OF 1-(MERCAPTOMETHYL)-CYCLOPROPANEACETIC ACID - WIPO Patentscope. [Link]
-
Cas 152922-73-1,this compound | lookchem. [Link]
Sources
- 1. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 2. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 4. Cas 152922-73-1,this compound | lookchem [lookchem.com]
- 5. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [wap.guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Welcome to the technical support center for the purification of Methyl 1-(mercaptomethyl)cyclopropaneacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity. As a crucial building block in the synthesis of pharmaceuticals like Montelukast, the purity of this compound is paramount.[1][2] This document will address common challenges encountered during its purification, offering solutions grounded in chemical principles and extensive laboratory experience.
I. Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₁₂O₂S | Provides the basis for molecular weight determination. |
| Molecular Weight | 160.23 g/mol | Essential for stoichiometric calculations and mass spectrometry. |
| Boiling Point | 208.9 °C at 760 mmHg | Suggests that vacuum distillation is a viable purification method for thermally stable samples. |
| Density | 1.11 g/cm³ | Useful for volume-to-mass conversions. |
| pKa (of thiol) | ~10.41 (Predicted) | The weakly acidic nature of the thiol allows for extractive purification with a basic aqueous solution. |
| Appearance | Colorless, clear liquid | A change in color (e.g., yellowing) may indicate the presence of impurities or degradation. |
| Odor | Faint, characteristic of thiols | A strong odor may indicate a higher concentration of the compound or volatile impurities. |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is a yellow oil, not a colorless liquid. What could be the cause?
A1: A yellow tint often indicates the presence of oxidized impurities, primarily the disulfide dimer of your target compound. Thiols are susceptible to air oxidation, a reaction that can be catalyzed by trace metals or basic conditions.
-
Causality: The mercaptan (-SH) group can be oxidized to form a disulfide (-S-S-) linkage between two molecules. This dimer is a common and often colored impurity.
-
Troubleshooting:
-
Inert Atmosphere: During the reaction workup and purification, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation, though its subsequent removal must be considered.
-
Q2: I'm seeing a significant amount of a higher boiling point impurity in my GC-MS analysis. What is it likely to be?
A2: This is very likely the disulfide dimer, bis(1-(methoxycarbonylmethyl)cyclopropyl)methyl disulfide.
-
Identification: The disulfide will have a molecular weight of approximately double that of your product minus two hydrogen atoms. You can confirm its presence by mass spectrometry.
-
Prevention & Removal:
-
Prevention: The best strategy is to prevent its formation by rigorously excluding air during synthesis and workup.
-
Removal: Flash column chromatography is typically effective at separating the monomer from the higher molecular weight dimer. A mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can also be used to convert the disulfide back to the thiol, followed by another purification step to remove the reducing agent and its byproducts.
-
Q3: My NMR spectrum shows unreacted starting material. What is the best way to remove it?
A3: The optimal removal method depends on the nature of the starting material.
-
Case 1: Unreacted 1-(hydroxymethyl)cyclopropaneacetate: This alcohol is significantly more polar than the target thiol. Flash column chromatography should provide good separation.
-
Case 2: Unreacted 1-(bromomethyl)cyclopropaneacetate or 1-(acetylthiomethyl)cyclopropaneacetate: These intermediates are closer in polarity to the product. Careful flash chromatography with a shallow solvent gradient is recommended. Alternatively, a specific chemical treatment might be possible. For instance, the thioacetate can be fully hydrolyzed to the thiol with a stoichiometric amount of base, followed by an acidic workup and purification.
Q4: During aqueous workup, I'm experiencing emulsion formation. How can I resolve this?
A4: Emulsions are common when dealing with compounds that have both polar and non-polar characteristics.
-
Troubleshooting:
-
Brine Wash: After your aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing the organic components into the organic layer.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can break the emulsion.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.
-
III. Purification Protocols
This section provides detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Extractive Workup
This protocol is designed to remove acidic and basic impurities from the reaction mixture.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Acidic Wash: Transfer the organic mixture to a separatory funnel and wash with a dilute, cold acid solution (e.g., 1 M HCl) to remove any basic impurities.
-
Basic Wash: To remove any unreacted acidic starting materials or acidic byproducts, wash the organic layer with a cold, dilute basic solution (e.g., 5% NaHCO₃ solution). Caution: Thiols are weakly acidic and can be deprotonated by strong bases. Using a mild base like sodium bicarbonate minimizes the deprotonation of the target compound.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Self-Validation: After each wash, you can spot the organic layer on a TLC plate to qualitatively assess the removal of impurities. The final concentrated crude product should be analyzed by GC-MS or ¹H NMR to determine the success of the extractive workup before proceeding to further purification.
Protocol 2: Flash Column Chromatography
Flash chromatography is a highly effective method for purifying this compound from closely related impurities.
-
TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a less polar solvent like dichloromethane. Load the sample onto the column.
-
Elution: Begin eluting with the solvent system determined by TLC. A gradient elution, where the polarity of the solvent is gradually increased, can be particularly effective for separating closely eluting spots.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Self-Validation: Analyze the purified fractions by TLC to confirm the separation. Once the pure fractions are combined and concentrated, a final analysis by GC-MS and ¹H NMR should be performed to confirm the purity of the final product.
IV. Troubleshooting Logic Diagram
The following diagram provides a logical decision-making process for troubleshooting common purification issues.
Sources
Technical Support Center: Methyl 1-(mercaptomethyl)cyclopropaneacetate
Welcome to the technical support resource for Methyl 1-(mercaptomethyl)cyclopropaneacetate (MMCA). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate in their synthetic workflows, most notably in the preparation of leukotriene antagonists like Montelukast.[1][2][3]
As a key building block, the purity of MMCA is paramount to the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and resolve common side reactions and impurity issues encountered during the synthesis and handling of MMCA.
Troubleshooting Guide: Side Reactions & Impurity Profiling
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My post-reaction analysis (LC-MS/GC-MS) shows a significant peak with a mass of approximately 318.4 g/mol , roughly double the mass of my product (160.2 g/mol ). What is this impurity?
This is a classic and frequently encountered issue. The impurity is almost certainly the disulfide dimer of this compound.
-
Causality: The thiol (-SH) group in MMCA is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal catalysts, or certain reaction conditions.[2] Two molecules of the thiol can readily couple to form a disulfide (S-S) bond, resulting in the dimer. This is a common fate for many thiol-containing compounds.[2]
-
Preventative Measures:
-
Inert Atmosphere: Conduct all reactions and manipulations under a strictly inert atmosphere (e.g., Nitrogen or Argon). This is the most critical factor in preventing disulfide formation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication. Dissolved oxygen is a primary culprit.
-
Control of Reaction pH: While the synthesis of the parent acid often involves basic hydrolysis, prolonged exposure to basic conditions in the presence of air can accelerate thiol oxidation. Neutralize the reaction mixture promptly once the reaction is complete.
-
-
Remediation: If the disulfide dimer has already formed, it can often be reduced back to the desired thiol.
-
Mild Reducing Agents: Treatment with mild reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can cleave the disulfide bond. However, this adds another step and requires subsequent purification.
-
Zinc/Acid: Some procedures for the parent carboxylic acid involve a reduction step using zinc metal and an acid (like citric or acetic acid) to cleave the disulfide.[2] A similar approach could be adapted for the methyl ester, though care must be taken to avoid ester hydrolysis.
-
Q2: I'm observing a persistent impurity with a similar polarity to MMCA that is difficult to remove by standard chromatography. What could it be?
There are a few likely candidates for a persistent, similarly-polar impurity:
-
Diester Impurity: Several sources indicate that a "diester" impurity can form, which is particularly problematic.[4] This arises from a "diacid" impurity present in the precursor, 1-(mercaptomethyl)cyclopropaneacetic acid. While the exact structure of this diacid is not always specified in literature, it is likely a byproduct from the initial stages of the cyclopropane synthesis. The subsequent esterification reaction would convert this diacid into a diester, which would have a polarity and structure very similar to the desired product, making separation challenging.
-
Unreacted Thioacetate Precursor: If the final step of your synthesis involves the deprotection of a thioacetate (S-acetyl) group, incomplete hydrolysis will leave residual Methyl 1-((acetylthio)methyl)cyclopropaneacetate. This precursor is only slightly more polar than the final thiol product and can be difficult to separate.
-
Hydrolyzed Product: Partial hydrolysis of the methyl ester back to the carboxylic acid—1-(mercaptomethyl)cyclopropaneacetic acid—can occur, especially if the product is exposed to acidic or basic conditions during workup or purification.[5] This carboxylic acid will be significantly more polar but can sometimes co-elute or streak on silica gel chromatography.
-
Diagnostic Approach:
-
LC-MS Analysis: This is the most powerful tool. Check the mass of the impurity peak. The diester will have a higher mass, the thioacetate precursor will have a mass of +42 Da (due to the acetyl group), and the hydrolyzed product will have a mass of -14 Da (loss of CH₂).
-
NMR Spectroscopy: ¹H NMR can reveal the presence of the acetyl methyl protons (~2.3 ppm) for the thioacetate impurity or the disappearance of the methoxy singlet (~3.7 ppm) for the hydrolyzed product.
-
-
Troubleshooting & Mitigation:
-
Purity of Starting Materials: The most effective way to avoid the diester impurity is to ensure the high purity of the preceding carboxylic acid.[4] Purification of the acid by crystallization before esterification is highly recommended.
-
Reaction Monitoring: Monitor the deacetylation step by TLC or LC-MS to ensure complete conversion to the thiol. If the reaction stalls, consider extending the reaction time or adjusting the reagent stoichiometry.
-
Careful Workup: Avoid prolonged exposure to harsh pH conditions during the aqueous workup. Use buffered solutions where possible and work at lower temperatures to minimize ester hydrolysis.
-
Q3: My reaction yield is consistently low, and I'm getting a complex mixture of byproducts. Where should I start troubleshooting?
Low yields and complex byproduct profiles often point to issues in the early to mid-stages of the synthesis. The synthesis of MMCA commonly proceeds from 1,1-cyclopropanedimethanol.[6]
-
Diagram of a Common Synthetic Pathway:
Sources
- 1. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 2. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 3. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 4. US20100056793A1 - Process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google Patents [patents.google.com]
- 5. CAS 152922-73-1: Methyl 1-(mercaptomethyl)cyclo propane ac… [cymitquimica.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Montelukast Synthesis from Methyl 1-(mercaptomethyl)cyclopropaneacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Montelukast, commencing from the key intermediate, Methyl 1-(mercaptomethyl)cyclopropaneacetate. The guidance is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Montelukast starting from this compound?
The synthesis of Montelukast from this compound typically involves a nucleophilic substitution reaction. The thiol group of the cyclopropane derivative attacks a suitable electrophile, which is a mesylated or halogenated derivative of the Montelukast side chain. This is followed by hydrolysis of the methyl ester to the corresponding carboxylic acid, and finally, conversion to the sodium salt.[1][2][3]
Q2: What are the most critical steps in this synthesis that affect yield and purity?
The most critical steps are the coupling reaction and the subsequent purification. The mesylate intermediate is known to be unstable, and side reactions such as elimination can significantly reduce the yield. Additionally, the purification of the final product to remove process-related impurities and stereoisomers is a significant challenge.[4][5]
Q3: What are the common impurities encountered in this synthesis?
Common impurities include the sulfoxide of Montelukast (formed by oxidation of the thioether), the corresponding styrene derivative (resulting from dehydration of the tertiary alcohol), and diastereomers.[6][7][8][9][10] Process-related impurities can also arise from side reactions or unreacted starting materials.[6][11]
Q4: How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress.[6][12] It allows for the quantification of starting materials, intermediates, the final product, and any impurities. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis during the reaction.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Coupling Reaction
Question: My coupling reaction between the mesylated side chain and this compound is resulting in a low yield of the desired Montelukast methyl ester. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the coupling step are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is essential.
Root Causes & Solutions:
-
Instability of the Mesylate Intermediate: The mesylated alcohol is prone to degradation, particularly through elimination reactions to form the corresponding styrene impurity.[1]
-
Protocol: It is crucial to use the mesylate intermediate immediately after its preparation. Avoid prolonged storage, even at low temperatures. The mesylation reaction and the subsequent coupling should ideally be performed as a one-pot or telescopic synthesis to minimize the handling and storage time of the unstable intermediate.
-
-
Suboptimal Reaction Temperature: The coupling reaction is highly temperature-sensitive. Higher temperatures can favor the formation of elimination byproducts.
-
Protocol: The reaction should be carried out at low temperatures, typically between -15°C and 0°C.[6] Careful monitoring and control of the internal reaction temperature are critical.
-
-
Inadequate Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation of the thiol to form the reactive thiolate anion. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or side reactions.
-
Presence of Oxygen: The thiolate anion is susceptible to oxidation, which can lead to the formation of disulfide impurities and reduce the amount of nucleophile available for the desired reaction.
-
Protocol: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[13] Use degassed solvents to minimize dissolved oxygen.
-
Experimental Workflow for Optimizing the Coupling Reaction:
Caption: Troubleshooting workflow for low yield in the coupling reaction.
Issue 2: Formation of Sulfoxide Impurity
Question: My final Montelukast product is contaminated with a significant amount of the sulfoxide impurity. How can I prevent its formation and remove it if it's already present?
Answer:
The formation of the Montelukast sulfoxide is a common oxidative side reaction.[6][7] Minimizing its formation and effective removal are key to obtaining a high-purity final product.
Prevention of Sulfoxide Formation:
-
Minimize Air Exposure: The thioether moiety in Montelukast is susceptible to oxidation by atmospheric oxygen.
-
Protocol: During work-up, extractions, and filtrations, work efficiently to minimize the exposure time of the product to air.[13] Blanketing the reaction and work-up vessels with an inert gas is highly recommended.
-
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture. This includes peroxides that may be present in solvents like THF.
-
Protocol: Use freshly distilled or inhibitor-free solvents. Test for peroxides in ethereal solvents before use.
-
-
Control Temperature During Work-up and Storage: Higher temperatures can accelerate the rate of oxidation.
-
Protocol: Perform work-up procedures at or below room temperature. Store the isolated product and intermediates at reduced temperatures and protected from light.[11]
-
Purification to Remove Sulfoxide Impurity:
If the sulfoxide impurity has already formed, it can be challenging to remove by standard silica gel chromatography due to similar polarities. A more effective method is crystallization via an amine salt.[4][13]
Protocol for Purification via Dicyclohexylamine (DCHA) Salt Formation:
-
Dissolution: Dissolve the crude Montelukast acid containing the sulfoxide impurity in a suitable solvent, such as ethyl acetate or toluene.[4]
-
Amine Salt Formation: Add dicyclohexylamine (DCHA) to the solution. The Montelukast will form a salt with the DCHA.
-
Crystallization: The Montelukast DCHA salt is generally less soluble than the sulfoxide impurity and will selectively crystallize out of the solution. Crystallization can be induced by cooling the solution or by the addition of an anti-solvent like hexane or heptane.[4]
-
Isolation: Filter the crystalline Montelukast DCHA salt and wash it with a cold solvent to remove any remaining impurities.
-
Conversion to Sodium Salt: The purified Montelukast DCHA salt can then be converted to the final sodium salt by treatment with a sodium source, such as sodium hydroxide or sodium methoxide.[6][14]
Data on Solubility Differences:
| Compound | Solubility in Toluene/Heptane |
| Montelukast DCHA Salt | Low |
| Montelukast Sulfoxide | Higher |
This difference in solubility is the basis for the purification.
Issue 3: Incomplete Hydrolysis of the Methyl Ester
Question: I am having difficulty achieving complete hydrolysis of the Montelukast methyl ester to the carboxylic acid. What conditions should I use?
Answer:
Incomplete hydrolysis can be due to several factors, including the choice of base, solvent, temperature, and reaction time.
Optimized Hydrolysis Protocol:
-
Reagents: A common and effective method is to use an aqueous solution of sodium hydroxide (NaOH) in a mixture of methanol (MeOH) and toluene or another suitable organic solvent.[6]
-
Temperature: The reaction temperature can be raised to 50-55°C to ensure complete hydrolysis.[6]
-
Reaction Time: The reaction should be monitored by HPLC or TLC until the disappearance of the starting methyl ester is confirmed. A typical reaction time is around 5 hours.[6]
Step-by-Step Hydrolysis and Work-up:
-
Reaction Setup: Dissolve the crude Montelukast methyl ester in a mixture of methanol and toluene.
-
Base Addition: Add a solution of 1N aqueous NaOH.
-
Heating: Heat the reaction mixture to 50-55°C and maintain for 5 hours, monitoring for completion.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Add ethyl acetate and water to the residue.
-
Adjust the pH of the aqueous layer to 4.5-5.0 with an acid, such as 50% aqueous acetic acid.[6]
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate to obtain the crude Montelukast acid.
-
Logical Flow for Complete Hydrolysis:
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
References
-
Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Rasayan Journal of Chemistry, 4(3), 559-570. [Link]
-
Various Authors. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. ResearchGate. Retrieved from [Link]
- Alcon, J. F., & Bosch, I. R. (2009). Purification process of Montelukast and its Amine Salts (U.S. Patent No. US20090247759A1). U.S.
- Srinivasan, T., & et al. (2012). Processes for preparation of montelukast sodium and purification of diol intermediate (WIPO Patent No. WO2012077133A1).
-
New Drug Approvals. (2014, October 20). DRUG SPOTLIGHT…MONTELUKAST. [Link]
- Dunn, P. J., et al. (2017). Synthesis of Montelukast. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry.
- Halama, A., et al. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development, 14(2), 425-431.
- Reddy, M. S., & et al. (2010). Process for the preparation of montelukast, and intermediates therefor (U.S. Patent No. US20100081688A1). U.S.
-
SynThink. (n.d.). Montelukast Sodium Impurities & Related Compounds. Retrieved from [Link]
- Krka, d.d. (2011). Efficient synthesis for the preparation of montelukast (European Patent No. EP2287154A1).
- Reddy, M. S., & et al. (2007). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS (European Patent No. EP1812394A1).
- Halama, A., et al. (2010). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants.
- Reddy, M. S., & et al. (2006).
- Various Authors. (2017). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate.
- Satyanarayana, P., & et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1150-1158.
- Gholve, S., & et al. (2015). RP-HPLC method development and validation of montelukast sodium in bulk drug and dosage form.
- Reddy, M. S., & et al. (2010). Process for making montelukast and intermediates therefor (U.S. Patent No. US7476748B2). U.S.
- Krka, d.d. (2011). Efficient synthesis for the preparation of montelukast (European Patent No. EP2287154A1).
- Reddy, M. S., & et al. (2014). Process for preparation of montelukast sodium (WIPO Patent No. WO2014001860A1).
- Satyanarayana, P., & et al. (2008). Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium. PubMed.
- Shah, K., & Parmar, V. (2020). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review.
- Emerce, et al. (2021). A Review on Toxicological Study of Montelukast Impurities or Related Product. Journal of Pharmaceutical Sciences and Research, 13(4), 229-232.
- Various Authors. (2010).
- Lu, S., & et al. (2014). Preparation method of montelukast chiral intermediate (Chinese Patent No. CN103554017A).
- Mokhtari Aliabad, J. (2018).
- Redondo, J., et al. (2013). Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy. Chirality, 25(11), 780-786.
- Maddala, V., et al. (2014). Isolation and Characterization of S-Enantiomer in Montelukast. American Journal of Analytical Chemistry, 5, 807-813.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 3. Manufacturing Process Of Montelukast Sodium, Its New Intermediates And [quickcompany.in]
- 4. US20090247759A1 - Purification process of Montelukast and its Amine Salts - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. asianpubs.org [asianpubs.org]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
- 10. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US20100081688A1 - Process for the preparation of montelukast, and intermediates therefor - Google Patents [patents.google.com]
"Methyl 1-(mercaptomethyl)cyclopropaneacetate" reaction condition optimization (temperature, solvent)
Welcome to the technical support resource for the synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate, notably in the synthesis of Montelukast.[1][2][3] Here, we will delve into the nuances of reaction condition optimization, focusing on temperature and solvent selection to help you navigate common challenges and enhance your experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound and its preceding intermediates.
FAQ 1: Low Yield and Purity in the Thiolation Step
Question: I am experiencing low yields and significant impurity formation when introducing the mercaptomethyl group. What are the likely causes and how can I optimize this step?
Answer: This is a common challenge, and the root cause often lies in the choice of your thiolating agent and the subsequent hydrolysis conditions.
-
The Challenge with Thioacetic Acid: While thioacetic acid is a common reagent for introducing a protected thiol group, its use can be problematic. The subsequent hydrolysis to unmask the thiol can lead to side reactions if not properly controlled. Furthermore, thioacetic acid has a notoriously pungent and unpleasant odor, making it difficult to handle, especially on a larger scale.[4]
-
Alternative Strategy: The Thiourea Route: A more robust and less odorous alternative is the use of thiourea. This method proceeds via an isothiuronium salt intermediate, which is then hydrolyzed under basic conditions to yield the desired thiol.
-
Optimization of the Thiourea Method:
-
Solvent Selection: Acetone is a preferred solvent for the reaction between the halide precursor (e.g., 1-(bromomethyl)cyclopropaneacetonitrile) and thiourea.[1][5]
-
Temperature Control: The initial reaction to form the isothiuronium salt is typically carried out at reflux temperature in acetone to ensure a reasonable reaction rate.[1][5] Subsequent cooling is crucial for the crystallization and isolation of the salt.[1][5]
-
FAQ 2: Incomplete Reaction or Side Product Formation During Hydrolysis
Question: My hydrolysis step to generate the final mercaptan from the intermediate is sluggish and generates multiple spots on my TLC. How can I improve the efficiency and selectivity of this step?
Answer: The hydrolysis step is critical and its success is highly dependent on the solvent system and temperature.
-
The Problem with Single-Phase Aqueous Hydrolysis: Performing the hydrolysis of the acetylthio intermediate in a purely aqueous system can lead to the formation of significant impurities.[6] This is because the desired thiolate product may be susceptible to side reactions in the aqueous medium.
-
The Biphasic Solvent System Advantage: A biphasic system, typically an organic solvent like toluene with an aqueous base (e.g., sodium hydroxide), is highly recommended.[4][6]
-
Mechanism of Improvement: In this setup, the hydrolysis occurs at the interface. The desired thiolate product is soluble in the aqueous layer, while neutral organic impurities remain in the organic phase. This partitioning effect effectively protects the product and simplifies the workup, leading to a cleaner reaction profile.[6]
-
-
Temperature Considerations for Hydrolysis: While specific temperatures will depend on the substrate, a general guideline is to start at a moderate temperature (e.g., room temperature) and gently heat if the reaction is slow. Vigorous heating should be avoided as it can promote side reactions.
FAQ 3: Difficulty in Controlling Reaction Temperature for Exothermic Steps
Question: I am struggling to maintain a consistent low temperature for reactions like bromination or mesylation, leading to inconsistent results. What are best practices for temperature management?
Answer: Precise temperature control is paramount for reactions involving highly reactive reagents.
-
Importance of Low Temperature: For reactions such as the conversion of a hydroxyl group to a leaving group (e.g., using methanesulfonyl chloride or bromine), low temperatures (typically between -10°C and 5°C) are essential.[1][5] This is to:
-
Prevent exothermic runaway reactions.
-
Minimize the formation of side products.
-
Ensure the stability of sensitive intermediates.[7]
-
-
Practical Tips for Temperature Control:
-
Use a suitable cooling bath: An ice-salt bath or a cryocooler is more effective than a simple ice bath for maintaining temperatures below 0°C.
-
Slow, dropwise addition: Add the reactive reagent slowly via a dropping funnel to the cooled reaction mixture. This allows for the dissipation of heat and prevents localized temperature spikes.
-
Vigorous stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Monitor the internal temperature: Use a thermometer placed directly in the reaction mixture to get an accurate reading of the internal temperature, rather than just the bath temperature.
-
Reaction Condition Optimization Summary
The following table summarizes key reaction parameters for different steps in a common synthetic route to 1-(mercaptomethyl)cyclopropaneacetic acid, a precursor to the target methyl ester.
| Reaction Step | Reagents | Solvent(s) | Temperature Range | Key Considerations |
| Bromination of Hydroxymethyl Intermediate | 1-(hydroxymethyl)cyclopropaneacetonitrile, PPh₃, Br₂ | Acetonitrile | -10°C to 10°C, then heated to 60°C | Strict temperature control during bromine addition is critical to avoid side reactions.[1][5] |
| Formation of Isothiuronium Salt | 1-(bromomethyl)cyclopropaneacetonitrile, Thiourea | Acetone | Reflux, then cool to -8°C to 3°C | Cooling is essential for crystallization of the salt.[1][5] |
| Hydrolysis of Isothiuronium Salt | Isothiuronium salt, Base (e.g., NaOH) | Biphasic: Toluene & Water | Ambient to moderate heat | The biphasic system is key to minimizing impurities.[4][6] |
| Esterification | 1-(mercaptomethyl)cyclopropaneacetic acid, Methanol, Acid catalyst | Methanol | Reflux | Standard esterification conditions. |
Experimental Workflow and Protocols
Visualizing the Synthetic Pathway
The following diagram illustrates a common synthetic route to 1-(mercaptomethyl)cyclopropaneacetic acid.
Caption: A troubleshooting decision tree for the synthesis.
References
Sources
- 1. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 2. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. An Improved Process For The Preparation Of Intermediate Of Leukotriene [quickcompany.in]
- 5. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
Technical Support Center: Purification of Methyl 1-(mercaptomethyl)cyclopropaneacetate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 1-(mercaptomethyl)cyclopropaneacetate. As a crucial intermediate in the synthesis of pharmaceuticals like Montelukast[1], achieving high purity of this compound is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My final product is contaminated with the unreacted starting material, 1-(mercaptomethyl)cyclopropaneacetic acid. How can I effectively remove this acidic impurity?
Answer:
Residual carboxylic acid is a common impurity resulting from incomplete esterification. Its removal is critical to prevent complications in downstream reactions. The most effective method for eliminating acidic impurities is a liquid-liquid extraction with a mild aqueous base.
Causality: The principle behind this separation is the differential solubility of the acidic starting material and the neutral ester product. The carboxylic acid will react with a base to form a water-soluble salt, which will partition into the aqueous phase, while the desired ester remains in the organic phase.
Recommended Protocol: Mild Base Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃).
-
Phase Separation: Gently agitate the funnel, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer. Repeat the wash step one or two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified ester.
Question 2: I'm observing a significant amount of a disulfide-linked dimer in my product. What causes this and how can I prevent and remove it?
Answer:
The presence of a disulfide-linked dimer is a frequent issue when working with thiols, which are susceptible to oxidation. This impurity can complicate subsequent synthetic steps and impact final product purity.
Causality: The thiol group (-SH) in this compound can be readily oxidized to form a disulfide bond (-S-S-), especially in the presence of oxygen or trace metal catalysts. This can occur during the reaction, workup, or even during storage if not handled under inert conditions.
Prevention and Removal Strategies:
| Strategy | Description |
| Inert Atmosphere | Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Degassed Solvents | Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen. |
| Reductive Workup | If disulfide formation has already occurred, a mild reductive workup can be employed to cleave the disulfide bond back to the free thiol. |
Recommended Protocol: Reductive Workup
-
Dissolution: Dissolve the crude product containing the disulfide impurity in a suitable organic solvent.
-
Reduction: Treat the solution with a mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Aqueous Wash: After the reduction is complete, wash the organic layer with water to remove the reducing agent and its byproducts.
-
Standard Workup: Proceed with a standard aqueous workup as described in the previous section, followed by drying and concentration.
Question 3: My product purity is low due to an unknown impurity with a higher molecular weight. What could it be and how do I remove it?
Answer:
A higher molecular weight impurity could be a diester formed from a diacid impurity present in the starting material[2][3]. This diacid can be carried through the synthesis and esterified to form the corresponding diester.
Causality: The synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid can sometimes yield a diacid impurity. If this impurity is not removed before esterification, it will react to form a diester, which can be difficult to separate from the desired monoester due to similar polarities.
Purification Strategy: Column Chromatography
For impurities with similar solubility properties but different polarities, such as the desired monoester and the diester impurity, column chromatography is the most effective purification method.
Recommended Protocol: Silica Gel Chromatography
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes). The less polar desired monoester should elute before the more polar diester impurity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the pure fractions containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to prevent degradation?
A1: Due to the susceptibility of the thiol group to oxidation, proper storage is crucial. It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C)[4]. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, amber vials are preferred to protect the compound from light.
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile is a good starting point for method development.
-
Gas Chromatography (GC): GC can also be used for purity assessment, particularly for detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used to identify and quantify impurities if their signals are well-resolved from the product signals.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to identify the mass of any unknown impurities.
Q3: Are there any specific safety precautions I should take when handling this thiol-containing compound?
A3: Yes, thiol-containing compounds often have a strong, unpleasant odor and can be skin and eye irritants. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area thoroughly with soap and water.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed above.
Caption: General purification workflow for this compound.
References
- US20100056793A1 - Process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google P
- US8115004B2 - Process for pure montelukast sodium through pure intermediates as well as amine salts - Google P
- Advanced Applications of Thiol-Ene Formul
- Thiolated polymers: Stability of thiol moieties under different storage conditions - MDPI. (URL not available)
- Preparation of Methyl Ester Precursors of Biologically Active Agents - Taylor & Francis Online. (URL not available)
- Thiolated polymers: Stability of thiol moieties under different storage conditions - ResearchG
- storage stable thiol-ene formulations and advanced applications thereof - ResearchG
- Stability of thiols in an aqueous process flavoring - PubMed. (URL not available)
- (PDF)
- Improvement in purification methods of montelukast intermedi
- Methyl Esters - Organic Chemistry Portal. (URL not available)
- This compound | 152922-73-1 - Biosynth. (URL not available)
- CAS 152922-73-1: Methyl 1-(mercaptomethyl)
- Cas 152922-73-1,Methyl 1-(Mercaptomethyl)
- This compound | 152922-73-1 - ChemicalBook. (URL not available)
- WO/2003/066582 PROCESS FOR THE PREPARATION OF 1-(MERCAPTOMETHYL)
- WO2012077133A1 - Processes for preparation of montelukast sodium and purification of diol intermediate - Google P
- Methyl 1-(Mercaptomethyl)
- A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (URL not available)
- Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants | Request PDF - ResearchG
- Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants - ACS Public
- Methyl 1-(Mercaptomethyl)
- WO2008017667A1 - Process for the purification of montelukast - Google P
- US7572930B2 - Process for preparing 1-(mercaptomethyl)
Sources
- 1. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 2. US20100056793A1 - Process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google Patents [patents.google.com]
- 3. US8115004B2 - Process for pure montelukast sodium through pure intermediates as well as amine salts - Google Patents [patents.google.com]
- 4. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
Technical Support Center: Handling and Storage of Methyl 1-(mercaptomethyl)cyclopropaneacetate to Ensure Stability
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the degradation of this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Montelukast, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1][2][3] This guide is structured to address common challenges through a series of FAQs and troubleshooting protocols, grounded in the fundamental chemical vulnerabilities of the molecule.
Understanding the Core Stability Challenges
This compound is a multifunctional compound featuring three key structural components, two of which are primary sources of instability: the thiol group and the methyl ester. A third, the cyclopropane ring, is inherently strained but less reactive under typical laboratory conditions.[4][5][6]
-
Thiol (-SH) Group Vulnerability: The sulfhydryl (thiol) group is the most significant site of reactivity and potential degradation. It is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or basic conditions.[7][8][9] This process, known as oxidative coupling, results in the formation of a disulfide dimer, which is the most common impurity observed during storage and handling.[10][11]
-
Ester (-COOCH₃) Group Instability: The methyl ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (1-(mercaptomethyl)cyclopropaneacetic acid) and methanol.[12] This reaction is catalyzed by the presence of acids or, more commonly, bases.[13][14] In fact, the deliberate hydrolysis of this ester is a key step in the synthesis of Montelukast, underscoring its reactivity.[15][16]
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: I've stored my this compound for a while and now my analytical results (LC-MS/GC-MS) show a new major peak at roughly double the molecular weight. What is happening?
A1: You are most likely observing the formation of the disulfide dimer. The thiol group on your molecule is readily oxidized by atmospheric oxygen, causing two molecules to link together via a disulfide bond (-S-S-).[8][10] This is the most common degradation pathway. The reaction is accelerated by exposure to air, light, and trace metal impurities in solvents or on glassware.[9][17]
Troubleshooting Steps:
-
Confirm Dimerization: The dimer will have a molecular weight of approximately 318.4 g/mol , compared to the 160.23 g/mol of the monomer.[1] Check your mass spectrometry data to confirm this mass.
-
Prevent Further Oxidation: Immediately purge the headspace of your storage container with an inert gas (Nitrogen or Argon) and store it under the recommended conditions.[9][18]
-
Purification (If Necessary): If the level of impurity is unacceptable, the product may need to be re-purified, for example, by flash column chromatography. However, prevention is a far more effective strategy.
Caption: Thiol oxidation pathway leading to dimerization.
Q2: What are the absolute best-practice storage conditions for this compound?
A2: To minimize both oxidation and potential hydrolysis, rigorous storage conditions are essential.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C[19] | Reduces the rate of all chemical degradation reactions. Do not freeze unless the material is sealed under a dry, inert atmosphere, as this can introduce moisture condensation. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[9][18] | Displaces atmospheric oxygen, which is the primary driver for disulfide dimer formation.[8] |
| Container | Amber glass bottle with a tight-fitting cap | Prevents exposure to UV light, which can catalyze oxidation. Ensures a tight seal against atmospheric intrusion. |
| Handling | Use only in a well-ventilated fume hood[20] | Minimizes exposure to the compound's potent odor and prevents atmospheric contamination of the bulk material.[21][22] |
Protocol 1: Recommended Long-Term Storage Procedure
-
Obtain the unopened manufacturer's bottle. If the bottle has been opened, proceed to step 2.
-
Work within a fume hood or glove box.[18]
-
Carefully open the container.
-
Insert a long needle connected to a regulated, low-pressure inert gas line (Nitrogen or Argon).
-
Gently purge the headspace of the container for 1-2 minutes to displace all air.
-
Quickly and securely reseal the container cap. For extra protection, wrap the cap junction with Parafilm®.
-
Place the sealed container in a refrigerator at 2-8°C.[19]
Q3: I need to prepare a stock solution. Which solvents are safe to use and how should I store the solution?
A3: Solvent choice is critical. Protic solvents can participate in hydrolysis, and solvents that are not properly de-gassed contain dissolved oxygen that will promote oxidation.
-
Recommended Solvents: Anhydrous, de-gassed aprotic solvents such as Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM).
-
Solvents to Use with Caution: Alcohols like Methanol or Ethanol may be acceptable for immediate use in a reaction but are not recommended for long-term storage of stock solutions due to the risk of transesterification.
-
Solvents to Avoid for Storage: Any aqueous or protic solvents, especially buffered solutions with a pH > 7, as they will promote both ester hydrolysis and thiol oxidation.[14][23]
Protocol 2: Procedure for Preparing and Storing Stock Solutions
-
Select a high-purity, anhydrous, aprotic solvent (e.g., Acetonitrile).
-
De-gas the solvent by sparging with Argon or Nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Under an inert atmosphere (in a glove box or using a Schlenk line), transfer the required amount of this compound to a clean, dry vial.[18]
-
Add the de-gassed solvent to the desired final concentration.
-
Seal the vial with a septum cap, purge the headspace with inert gas, and wrap with Parafilm®.
-
Store the solution at 2-8°C in the dark. For maximum stability, storage at -20°C can be considered if the solvent's freezing point allows.
-
Crucially: Use the solution as quickly as possible. We recommend preparing fresh solutions for sensitive applications.
Q4: My reaction requires a basic pH. Will the compound be stable?
A4: No, the compound is not stable under basic conditions. The presence of a base (e.g., sodium hydroxide, triethylamine) will catalyze two primary degradation pathways:
-
Ester Hydrolysis: The methyl ester will be rapidly cleaved to form the sodium salt of 1-(mercaptomethyl)cyclopropaneacetic acid.[14]
-
Thiol Oxidation: The thiol group is deprotonated to a thiolate anion (R-S⁻) under basic conditions. This thiolate is extremely susceptible to rapid oxidation to the disulfide dimer.[23]
If your experimental design absolutely requires basic conditions, you must accept that the compound will degrade. In such cases, the compound should be the last reagent added to the reaction mixture, and the reaction time should be minimized.
Caption: Base or acid-catalyzed ester hydrolysis pathway.
Troubleshooting Workflow
If you encounter unexpected experimental results, follow this logical workflow to diagnose the issue.
Caption: Logical workflow for troubleshooting degradation issues.
Waste Disposal and Decontamination
Thiols are known for their strong, unpleasant odors.[21][22] All glassware and disposable materials that come into contact with this compound should be decontaminated to neutralize the odor.
Protocol 3: Decontamination and Waste Disposal
-
Prepare a Bleach Bath: In a designated plastic container inside a fume hood, prepare a 1:1 mixture of commercial bleach and water.[21]
-
Glassware: Immediately after use, submerge all contaminated glassware in the bleach bath and allow it to soak overnight.[21]
-
Liquid Waste: Collect all liquid waste containing the thiol into a dedicated, sealed waste container. Label it clearly as "Thiol Waste."
-
Solid Waste: Seal contaminated items like gloves, wipes, and silica gel in a zip-lock bag and place them inside a labeled solid hazardous waste container.[22]
-
Consult your institution's Environmental Health & Safety (EH&S) department for final disposal procedures.
By understanding the inherent chemical instabilities of this compound and implementing these rigorous handling and storage protocols, you can ensure the integrity of your material, leading to more reliable and reproducible scientific outcomes.
References
-
LookChem. (n.d.). Cas 152922-73-1, this compound. Retrieved from [Link]
-
Nobuoka, K., et al. (n.d.). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. Retrieved from [Link]
-
Fiveable. (n.d.). Thiol Oxidation Definition. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
YouTube. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. Retrieved from [Link]
-
Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
European Patent Office. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
-
Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
-
JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2003/066582 PROCESS FOR THE PREPARATION OF 1-(MERCAPTOMETHYL)-CYCLOPROPANEACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
-
European Patent Office. (2011). PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394. Retrieved from [Link]
- Google Patents. (n.d.). PCT/IB2004/000309.
-
ResearchGate. (2017). Problem arises in thiol synthesis?. Retrieved from [Link]
-
Reddit. (2023). Issues during thiol synthesis. Retrieved from [Link]
-
RSC Publishing. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Retrieved from [Link]
Sources
- 1. Cas 152922-73-1,this compound | lookchem [lookchem.com]
- 2. Methyl 1-(Mercaptomethyl) Cyclopropaneacetate CAS 152922-73-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 152922-73-1 [chemicalbook.com]
- 4. fiveable.me [fiveable.me]
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- 12. CAS 152922-73-1: Methyl 1-(mercaptomethyl)cyclo propane ac… [cymitquimica.com]
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- 14. chemguide.co.uk [chemguide.co.uk]
- 15. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 16. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
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- 21. Reagents & Solvents [chem.rochester.edu]
- 22. faculty.washington.edu [faculty.washington.edu]
- 23. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Greener Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals focused on producing Methyl 1-(mercaptomethyl)cyclopropaneacetate, a critical building block for Montelukast[1][2], while minimizing the use of toxic and hazardous reagents. As your application science partners, we provide not just protocols, but the rationale and troubleshooting insights needed to ensure your synthesis is efficient, scalable, and safe.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic reagents used in conventional syntheses of this thiol intermediate, and why are they problematic?
Historically, the synthesis of thiols often relied on reagents that are now considered highly hazardous for industrial and laboratory use.[3] The most common toxic reagents include hydrogen sulfide (H₂S) and its salts like sodium hydrosulfide (NaSH).[3][4] These substances are problematic due to:
-
High Toxicity: Hydrogen sulfide is an acutely toxic gas that poses a significant inhalation risk.
-
Environmental Hazard: Releases are harmful to the environment.
-
Odor and Handling: These reagents have an extremely potent and unpleasant odor, making them difficult to handle and contain.[5]
Other methods, such as using thiourea followed by harsh alkaline hydrolysis, are common but can require aggressive reaction conditions.[1][4] The use of thioacetic acid is also documented but is unfavorable on an industrial scale due to its high toxicity and pungent odor.[1]
Q2: Why is the potassium thioacetate (KSAc) route considered a safer and more reliable alternative?
The potassium thioacetate pathway is the industry-preferred greener alternative because it avoids directly handling volatile and highly toxic sulfur sources. Potassium thioacetate is a stable, water-soluble, crystalline solid that is significantly easier and safer to handle.[6][7][8]
The synthesis is a robust, two-step process:
-
S-Alkylation: A nucleophilic substitution (Sₙ2) reaction where KSAc displaces a leaving group (like a bromide or mesylate) to form a stable thioacetate ester intermediate.[9]
-
Mild Hydrolysis: The thioacetate ester is then cleanly hydrolyzed under mild basic conditions to yield the desired thiol.[10][11]
This method offers superior control, avoids noxious reagents, and is highly amenable to scale-up.
Q3: What is the recommended starting material for this greener synthesis?
The ideal starting material is an activated form of Methyl 1-(hydroxymethyl)cyclopropaneacetate. This typically involves converting the primary alcohol into a good leaving group. The most common and effective precursor is Methyl 1-(bromomethyl)cyclopropaneacetate or the corresponding Methyl 1-((methylsulfonyl)oxymethyl)cyclopropaneacetate (mesylate) . These halides and sulfonate esters are excellent electrophiles for the Sₙ2 reaction with potassium thioacetate.[7][9]
Troubleshooting Guide: The Potassium Thioacetate Pathway
This section addresses specific issues you may encounter during the two-step synthesis.
Workflow Overview: Greener Thiol Synthesis
Caption: Recommended two-part workflow for the synthesis.
Issue 1: Low Yield During S-Alkylation (Step 1)
-
Symptom: Your reaction stalls, and analysis (TLC, GC-MS) shows a significant amount of unreacted Methyl 1-(bromomethyl)cyclopropaneacetate.
-
Question: I'm not getting complete conversion to the thioacetate intermediate. What's going wrong?
Answer: This issue typically points to one of three areas: the quality of the reagents, the reaction conditions, or the stability of the starting material.
-
Cause A: Poor Leaving Group. If you are using a tosylate or mesylate, ensure it was synthesized and stored correctly. If you are using a chloride instead of a bromide, the reaction will be significantly slower.
-
Solution: Bromides are generally optimal for this Sₙ2 reaction. If using a sulfonate ester, confirm its purity by NMR before starting.
-
-
Cause B: Inactive Potassium Thioacetate. KSAc is hygroscopic.[8] If it has absorbed significant moisture, its nucleophilicity can be reduced.
-
Solution: Use freshly opened KSAc or dry it in a vacuum oven before use. Ensure you are using a stoichiometric excess (typically 1.2-1.5 equivalents) to drive the reaction to completion.[9]
-
-
Cause C: Incorrect Solvent Choice. The Sₙ2 reaction is most efficient in polar aprotic solvents.
-
Solution: Dimethylformamide (DMF) or acetone are excellent solvent choices that effectively solvate the potassium cation and promote a fast reaction rate.[4] Protic solvents like ethanol can be used but may lead to slower reaction times.
-
Issue 2: Incomplete Hydrolysis of the Thioacetate (Step 2)
-
Symptom: After the hydrolysis step, your product is a mixture of the desired thiol and the thioacetate intermediate.
-
Question: My deprotection step isn't going to completion. How can I improve the yield of the final thiol?
Answer: Incomplete hydrolysis is almost always a result of insufficient base, time, or temperature. The acetyl protecting group is robust but can be fully removed with the right conditions.
-
Cause A: Insufficient Base or Water. Saponification of the thioester requires at least one equivalent of base. The presence of water is also mechanistically critical.
-
Cause B: Reaction Time/Temperature is Too Low. While the reaction often proceeds at room temperature, it can be slow.
-
Solution: Monitor the reaction by TLC. If it is sluggish, gently warming the reaction mixture to 40-50°C or refluxing for a short period (e.g., 2 hours) can drive it to completion.[10]
-
-
Cause C: Potential for Methyl Ester Hydrolysis. Be aware that the methyl acetate group on the other end of the molecule can also be hydrolyzed under harsh basic conditions.
-
Solution: This is a kinetic game. The thioester is generally more labile than the methyl ester. Use the mildest conditions that achieve full conversion of the thioacetate. If ester hydrolysis is a major issue, consider using a milder base like potassium carbonate or enzymatic hydrolysis for a greener and more selective approach.[10][13]
-
Issue 3: Significant Disulfide By-product Formation
-
Symptom: Your final product is contaminated with a significant amount of a higher molecular weight species, confirmed by MS to be the disulfide dimer.
-
Question: How can I prevent my thiol product from oxidizing into a disulfide?
Answer: This is the most common side reaction when working with thiols.[13] Thiols, especially in their thiolate anion form (present under basic conditions), are highly susceptible to oxidation by atmospheric oxygen.[14] Prevention is key.
Troubleshooting Workflow: Minimizing Disulfide Formation
Caption: Decision tree for troubleshooting disulfide impurities.
Key Preventative Actions:
-
Inert Atmosphere: Conduct the hydrolysis and subsequent workup under a nitrogen or argon atmosphere.[10][11]
-
Degassed Solvents: Before use, sparge all solvents (methanol, water, ether for extraction) with an inert gas for 15-20 minutes to remove dissolved oxygen.[10]
-
Prompt Neutralization: After the hydrolysis is complete, neutralize the basic reaction mixture with a degassed acidic solution (e.g., 2M HCl) while still under an inert atmosphere.[10] The protonated thiol is less prone to oxidation than the thiolate anion.
-
Storage: If storing the final product, do so in a sealed vial under an inert atmosphere at low temperatures (≤ 4°C).
Data & Protocols
Table 1: Comparison of Common Sulfur Transfer Reagents
| Reagent | Formula | Form | Key Hazards | Green Chemistry Considerations |
| Hydrogen Sulfide | H₂S | Colorless Gas | Acutely toxic, flammable, severe odor | Avoid. Highly hazardous and difficult to handle.[3][4] |
| Thiourea | CH₄N₂S | White Solid | Moderate toxicity | Requires harsh hydrolysis; generates significant waste. Greener protocols exist but are still multi-step.[15][16] |
| Thioacetic Acid | CH₃COSH | Yellow Liquid | Toxic, corrosive, flammable, pungent odor | Viable, but direct handling is hazardous. Better to use its salt form.[1][12] |
| Potassium Thioacetate | CH₃COSK | White Solid | Irritant | Recommended. Stable, solid reagent. Avoids toxic/odorous precursors. The acetyl group acts as an effective protecting group.[6][7][8] |
Protocol: Synthesis via the Potassium Thioacetate Pathway
Part 1: Synthesis of Methyl 1-(acetylthiomethyl)cyclopropaneacetate
-
To a round-bottom flask under a nitrogen atmosphere, add potassium thioacetate (1.5 eq.).
-
Add anhydrous DMF (or acetone) as the solvent (approx. 10 volumes).
-
To this solution, add Methyl 1-(bromomethyl)cyclopropaneacetate (1.0 eq.).[9]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[9]
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing brine or water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioacetate intermediate. This intermediate is often pure enough for the next step.
Part 2: Hydrolysis to this compound
-
Place the crude thioacetate intermediate from Part 1 into a three-neck, round-bottom flask equipped with a stirrer and maintain an inert atmosphere (N₂ or Ar).
-
Dissolve the intermediate in degassed methanol or ethanol (10 volumes).[10]
-
In a separate flask, prepare a solution of NaOH (2.0 eq.) in degassed water (approx. 4 volumes).
-
Add the NaOH solution drop-wise to the stirred solution of the thioacetate.[10]
-
Stir the reaction mixture at room temperature for 2-4 hours (or reflux for 1-2 hours if needed), monitoring by TLC for the disappearance of the thioacetate.[10]
-
Once complete, cool the mixture to 0°C and neutralize by slowly adding degassed 2M HCl until the pH is ~7.[10]
-
Transfer the neutralized mixture to a separatory funnel under an inert atmosphere. Extract the product with degassed diethyl ether (3x).[10]
-
Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent at low temperature using a rotary evaporator to yield the final thiol product.[10]
Waste & Odor Management: All glassware and waste streams containing thiols should be quenched by rinsing with a dilute bleach (sodium hypochlorite) solution to oxidize residual thiol and mitigate odor.[17]
References
-
Potassium thioacetate. Wikipedia. [Link]
-
Enzymes-Assisted Generation of Thiols from Thioacetates. Imre Blank, et al. [Link]
-
Thioacetic acid. Wikipedia. [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]
-
Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
- US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
- US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.
-
Synthesis of Montelukast. Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. [Link]
-
Spotlight 415: Potassium Thioacetate. SYNFORM. [Link]
-
Thioacetate Deprotection Procedure. Merck Millipore. [Link]
-
PCT/CA2004/000620. WIPO. [Link]
-
Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. ScienceDirect. [Link]
-
Thiols. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. New Journal of Chemistry (RSC Publishing). [Link]
-
Synthetic developments on the preparation of sulfides from thiol-free reagents. Organic Chemistry Frontiers (RSC Publishing). [Link]
- US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.
-
Clean and green synthesis of isothioureas made possible via electrochemical three-component reaction. EurekAlert!. [Link]
-
Direct Conversion of Alcohols into Thiols. ResearchGate. [Link]
- Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.
-
A Process For Preparation Of Montelucast Intermediate. Quick Company. [Link]
-
One-Step Conversion of Alcohols to Thioesters. ResearchGate. [Link]
-
Green and Efficient Synthesis of Thioureas, Ureas, Primary O-Thiocarbamates, and Carbamates in Deep Eutectic Solvent. ResearchGate. [Link]
- US7476748B2 - Process for making montelukast and intermediates therefor.
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. [Link]
-
PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. European Patent Office. [Link]
-
Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]
-
A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS. European Patent Office. [Link]
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Sciforum. [Link]
-
Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium. Scientific.net. [Link]
Sources
- 1. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. ias.ac.in [ias.ac.in]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Thioacetic acid - Wikipedia [en.wikipedia.org]
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- 14. A NEW INTERMEDIATE FOR MAKING MONTELUKAST AND RELATED COMPOUNDS - Patent 1954679 [data.epo.org]
- 15. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Clean and green synthesis of isothioureas made possible via electrochemical three-component reaction | EurekAlert! [eurekalert.org]
- 17. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: HPLC Monitoring of Methyl 1-(mercaptomethyl)cyclopropaneacetate Reactions
Here is the technical support center for "Methyl 1-(mercaptomethyl)cyclopropaneacetate" reaction monitoring by HPLC.
Welcome to the technical support guide for the HPLC analysis of this compound. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently encountered questions. As a key intermediate in the synthesis of Montelukast, robust analytical monitoring of this compound is critical for ensuring reaction efficiency and final product purity[1][2][3].
The unique structure of this molecule—containing a reactive thiol group, a hydrolyzable ester, and a cyclopropane ring—presents specific analytical challenges, most notably its susceptibility to oxidative degradation[1][4]. This guide offers field-proven insights to help you develop reliable methods and troubleshoot common issues.
Part 1: Frequently Asked Questions (FAQs) on Method Development
This section addresses fundamental questions about setting up a robust HPLC method for analyzing this compound.
Q1: What are the primary degradation pathways for this compound that I need to monitor?
A1: You must primarily monitor for two degradation products: the disulfide dimer formed by oxidation and the carboxylic acid formed by hydrolysis. The thiol (-SH) group is highly susceptible to oxidation, especially when exposed to air, forming a disulfide-linked dimer[1]. Additionally, the methyl ester can hydrolyze to 1-(mercaptomethyl)cyclopropaneacetic acid, particularly if the reaction or sample matrix contains water and is at a non-neutral pH[1][5].
Caption: Key degradation pathways of the target analyte.
Q2: What is a recommended starting point for an HPLC method?
A2: A reversed-phase HPLC method is the standard approach for this type of molecule[6][7]. A C18 column is an excellent starting point. Due to the compound's reactivity and potential for secondary interactions, using a modern, high-purity, end-capped silica column is crucial for obtaining good peak shape.
Below is a recommended set of starting conditions.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., InertSustain AQ-C18) | Provides good retention and resolution for moderately polar compounds. AQ-type columns offer stability in highly aqueous mobile phases[8]. |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | An acidic pH (~2.5-3.5) is critical to suppress the ionization of the potential carboxylic acid impurity, preventing severe peak tailing[6][7]. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally preferred for its lower viscosity and UV cutoff[9]. |
| Gradient Program | Start at 30-40% B, ramp to 90-95% B over 15-20 minutes, hold, and re-equilibrate. | A gradient is necessary to elute the starting material, the more polar acid impurity, and the less polar disulfide dimer within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Using a column oven improves retention time reproducibility and can enhance efficiency[9]. |
| Detection (UV) | 210-225 nm | The molecule lacks a strong chromophore. Detection at lower wavelengths is required for sensitivity but may result in a less stable baseline[10]. Use high-purity mobile phase solvents. |
| Injection Volume | 5-10 µL | A smaller volume minimizes potential peak distortion from the injection solvent. |
Q3: My compound's UV response is very low. How can I improve detection?
A3: Low-wavelength UV detection is the most direct method, but if sensitivity is insufficient, you have two primary options:
-
Mass Spectrometry (LC-MS): This is the most powerful detection method, offering high sensitivity and selectivity, and providing mass information to confirm the identity of impurities. If available, it is the preferred choice.
-
Pre-column Derivatization: This chemical process attaches a molecule with a strong chromophore or fluorophore to your thiol analyte before injection. This significantly enhances the detector response.
-
Fluorescence Derivatization: Reagents like Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) react specifically with thiols to create highly fluorescent products, enabling picomole-level detection[8][11].
-
UV Derivatization: Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) react with thiols to produce a colored compound that can be detected at higher, more stable wavelengths (e.g., 326 nm or 412 nm)[12][13].
-
Note: Derivatization adds a step to your sample preparation and requires method re-validation, but it is a standard technique for analyzing thiols in complex matrices[14].
Part 2: Sample Preparation and Stability
The instability of the thiol group is the single greatest challenge in this analysis. Proper sample handling is not just recommended; it is essential for accurate data.
Q4: My results are not reproducible, and I see new peaks appearing in my chromatograms over time. What is happening?
A4: This is a classic sign of in-sample and on-column degradation, primarily oxidation. The thiol group is likely oxidizing to the disulfide dimer. Patents for the synthesis of the downstream product, Montelukast, explicitly note the instability of this intermediate and the need for special handling, such as using degassed solvents and running reactions under a nitrogen atmosphere to prevent oxidation[1][4].
Solutions:
-
Use Degassed Solvents: Prepare all sample diluents using solvents that have been sparged with nitrogen or helium or degassed via sonication under vacuum.
-
Work Quickly: Analyze samples as soon as possible after preparation.
-
Use a Cooled Autosampler: Set your autosampler to a low temperature (4-8 °C) to slow down the rate of degradation in vials waiting for injection.
-
Limit Sequence Time: Avoid running long sequences where samples may sit in the autosampler for many hours or days.
-
Consider Antioxidants: In some cases, adding a small amount of an antioxidant like dithiothreitol (DTT) to the sample diluent can be effective, but you must verify it does not interfere with your chromatography.
Part 3: Troubleshooting Common Chromatographic Issues
This section provides a systematic approach to resolving common HPLC problems encountered during the analysis.
Q5: I am observing significant peak tailing for my main analyte. What are the causes and solutions?
A5: Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase, or by running at an inappropriate mobile phase pH for an ionizable compound.
Caption: Troubleshooting flowchart for peak tailing issues.
Detailed Causes & Solutions:
-
Cause: Ionization of Carboxylic Acid Impurity. If the hydrolyzed acid impurity is present, its carboxyl group (pKa ~4-5) will be partially or fully ionized if the mobile phase pH is too high, leading to severe tailing.
-
Solution: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the acid. Using 0.1% phosphoric or formic acid will achieve a pH of approximately 2.5-3.0, fully protonating the acid and eliminating this tailing mechanism.
-
-
Cause: Silanol Interactions. The thiol group can have a secondary interaction with free silanol groups (Si-OH) on the surface of the silica packing material.
-
Solution: Use a high-quality, end-capped column where most silanol groups are chemically deactivated. Columns with low silanol activity are specifically designed to minimize this issue[6].
-
-
Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample[15].
-
Q6: My system backpressure is suddenly very high. How do I fix this?
A6: High backpressure is almost always caused by a blockage somewhere in the system[16].
Troubleshooting Steps:
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (tubing, injector, frits).
-
Column Blockage:
-
Action: First, try back-flushing the column (reversing the flow direction) with a strong, compatible solvent like 100% ACN or MeOH. Check the column manual to ensure it can be back-flushed[16].
-
Prevention: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Use a guard column to protect the more expensive analytical column from particulates and strongly retained compounds[17].
-
-
System Blockage:
-
Action: Systematically open fittings, starting from the detector and moving backward towards the pump, to identify the blocked component. The most common culprits are in-line filters or the injector rotor seal.
-
Prevention: Regularly maintain the system, including changing in-line filters and pump seals as recommended by the manufacturer.
-
Q7: My retention times are drifting or shifting between runs. What's the cause?
A7: Retention time instability compromises data integrity. The most common causes are related to the mobile phase, temperature, or column equilibration[18].
-
Mobile Phase Composition: Inaccurately prepared mobile phases or solvent proportioning valve issues can cause drift. If preparing manually, use graduated cylinders for accuracy. If using a quaternary pump, ensure the online degasser and proportioning valves are working correctly[15][17].
-
Column Temperature: A change in ambient lab temperature can cause retention times to shift. A column oven is essential for stable chromatography[18].
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes[15].
Part 4: Advanced Protocols
Protocol: Forced Degradation Study
To ensure your HPLC method is "stability-indicating," you must demonstrate that it can separate the main analyte from its potential degradation products. A forced degradation study is a systematic way to achieve this[19].
Objective: To generate and chromatographically resolve the primary degradation products of this compound.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 50:50 ACN:Water) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions[19][20]. Aim for 5-20% degradation of the main peak.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 2-4 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-2 hours. Neutralize with HCl before injection.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 2-4 hours.
-
Thermal Stress: Heat a solution at 80 °C for 24 hours.
-
Photolytic Stress: Expose a solution to high-intensity UV light (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using your HPLC method.
-
Evaluation:
-
Confirm that the degradation peaks (especially for the acid and disulfide dimer) are well-resolved from the main peak.
-
Perform peak purity analysis using a DAD/PDA detector to ensure the main peak is not co-eluting with any degradants.
-
This process validates your method's ability to accurately quantify the compound in the presence of its impurities.
-
References
-
Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (n.d.). MDPI. Retrieved from [Link]
-
Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). SpringerLink. Retrieved from [Link]
-
1-(Mercaptomethyl)cyclopropaneacetic acid. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. (2012, June 21). Diva-portal.org. Retrieved from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (2009, August 5). ResearchGate. Retrieved from [Link]
- US Patent US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.). Google Patents.
-
Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
WO/2003/066582 - PROCESS FOR THE PREPARATION OF 1-(MERCAPTOMETHYL)-CYCLOPROPANEACETIC ACID. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (n.d.). ResearchGate. Retrieved from [Link]
- US Patent US20100056793A1 - Process for pure montelukast sodium through pure intermediates as well as novel amine salts. (n.d.). Google Patents.
-
Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. (n.d.). PMC. Retrieved from [Link]
-
A Novel Synthesis of Montelukast Sodium Intermediate [1-(Mercaptomethyl)-cyclopropyl]acetic Acid. (2017, June 10). Chinese Journal of Pharmaceuticals. Retrieved from [Link]
-
Cas 152922-73-1, this compound. (n.d.). Lookchem. Retrieved from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2024, May 29). AELAB. Retrieved from [Link]
- WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. (n.d.). Google Patents.
-
Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
This compound CAS 152922-73-1. (n.d.). Watson Noke Scientific. Retrieved from [Link]
Sources
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- 2. This compound | 152922-73-1 [chemicalbook.com]
- 3. caming.com [caming.com]
- 4. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2007088545A2 - Novel process for preparing 1-(mercaptomethyl) cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 6. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 1-(Mercaptomethyl)cyclopropaneacetic acid | SIELC Technologies [sielc.com]
- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection | MDPI [mdpi.com]
- 9. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 10. US20100056793A1 - Process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google Patents [patents.google.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. biomedres.us [biomedres.us]
- 20. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Stabilizing Intermediates in Reactions Involving Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a pivotal intermediate in modern organic synthesis, most notably serving as a key building block for the leukotriene antagonist Montelukast.[1][2][3][4] Its unique structure, containing a reactive thiol, a hydrolyzable methyl ester, and a high-energy cyclopropane ring, presents distinct challenges for the synthetic chemist.[5][6] The propensity of this molecule to engage in undesired side reactions—primarily driven by the instability of its intermediates—can lead to diminished yields, complex purification profiles, and reaction failures.
This technical guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common problems encountered during the use of this versatile reagent. By understanding the causality behind these experimental challenges, you can proactively design more robust and reproducible synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the essential storage and handling procedures for this compound?
A1: Proper storage and handling are the first line of defense against reagent degradation. This compound is a volatile sulfur compound (VSC) with two primary vulnerabilities: volatility and susceptibility to oxidation.[7][8]
-
Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2–8 °C).[9] Plastic containers should be avoided as they may be permeable to the compound or leach impurities.[9]
-
Handling: Always handle the liquid in a well-ventilated fume hood due to its potent odor and volatility.[5] Use syringes or cannulas that have been purged with an inert gas to transfer the material. Minimize the time the container is open to the atmosphere to prevent both evaporative loss and exposure to oxygen.[9]
Q2: What are the most common unstable intermediates formed during its reactions, and why are they problematic?
A2: There are two principal intermediates whose stability dictates the success of the reaction:
-
The Thiolate Anion: This is the desired reactive intermediate in nucleophilic substitution reactions (e.g., Montelukast synthesis).[1][10] It is generated by deprotonating the thiol with a suitable base. The primary issue with the thiolate is its extreme sensitivity to oxidation. In the presence of trace oxygen, it rapidly dimerizes to form a disulfide impurity, which consumes the starting material and complicates purification.
-
Cyclopropylmethyl Cation/Radical: The high ring strain of the cyclopropane ring (approx. 28 kcal/mol) makes it susceptible to ring-opening reactions.[11] Under certain conditions (e.g., presence of Lewis acids, radical initiators, or high heat), intermediates can form that lead to ring-opening. The cyclopropylmethyl system is known to stabilize adjacent positive charges or radicals, but this stabilization can facilitate rapid rearrangement to a homoallylic system, irreversibly destroying the desired cyclopropane core.[12]
Q3: Under what conditions is the cyclopropane ring likely to open?
A3: Ring-opening is a critical failure mode and is typically promoted by:
-
Strong Lewis or Brønsted Acids: Acidic conditions can protonate the ester or interact with the thiol, potentially inducing a cationic rearrangement that opens the ring.[13]
-
Radical Initiators: Exposure to UV light or the presence of radical initiators can lead to radical-mediated ring-opening, which is an enthalpically favorable process due to the relief of ring strain.[14][15]
-
High Temperatures: Thermal energy can overcome the activation barrier for ring cleavage, especially if other destabilizing factors are present. Many procedures involving this compound specify sub-zero temperatures to mitigate this risk.[3][16]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a practical, cause-and-solution format.
| Problem Encountered | Potential Root Cause(s) | Recommended Solutions & Protocols |
| Low or No Product Yield | 1. Oxidative Dimerization: The primary cause of yield loss is often the oxidation of the reactive thiolate intermediate to a disulfide. 2. Reagent Instability: Loss of the volatile starting material due to improper handling. 3. Ineffective Deprotonation: The base used may be old, of poor quality, or insufficient to fully generate the thiolate. | 1. Implement Strict Inert Atmosphere: Work under a high-purity argon or nitrogen atmosphere. Use freshly degassed solvents for the reaction, workup, and chromatography. (See Protocol 1) 2. Maintain Low Temperatures: Keep the reaction vessel well-sealed and maintain the recommended low temperature (e.g., -5 to 0 °C) to minimize evaporation.[16] 3. Verify Base Activity: Use a fresh, properly stored strong base (e.g., NaH, n-BuLi). If using n-BuLi, titrate it before use to confirm its molarity. |
| Major Disulfide Impurity Observed (by TLC, LC-MS, or NMR) | Oxygen Contamination: Exposure to atmospheric oxygen at any stage—during reagent transfer, reaction, or aqueous workup—is the direct cause. | 1. Degas All Solvents: Thoroughly degas all reaction and workup solvents (aqueous and organic) by sparging with N₂/Ar for 20-30 minutes or via freeze-pump-thaw cycles. (See Protocol 2) 2. Inert Workup: Conduct the aqueous quench and extractions under a positive pressure of inert gas. Purge the separatory funnel with argon or nitrogen before adding the reaction mixture. |
| Identification of Ring-Opened Side Products | 1. Acidic Contaminants: Trace acids in solvents or reagents can catalyze ring-opening.[13] 2. Excessive Heat: Running the reaction at too high a temperature provides the energy needed to cleave the strained ring. 3. Radical Pathways: Accidental exposure to light or the use of reagents prone to generating radicals. | 1. Use Purified Reagents: Ensure solvents are freshly distilled and reagents are pure. Avoid chlorinated solvents which may contain HCl. Use a mild, non-acidic workup.[17] 2. Strict Temperature Control: Use a cryostat or a properly maintained ice/salt bath to ensure the temperature does not exceed the specified limit. 3. Protect from Light: Wrap the reaction flask in aluminum foil. |
| Reaction Stalls or Fails to Initiate | 1. Passive Reagent: The electrophile being used is unreactive or has degraded. 2. Insufficient Activation: The temperature is too low for the reaction to proceed at a reasonable rate after the initial formation of the thiolate. | 1. Verify Electrophile Quality: Check the purity and integrity of your electrophile by NMR or another suitable analytical method. 2. Controlled Warming: After adding all reagents at low temperature, allow the reaction to warm slowly and controllably to the temperature specified in the procedure (e.g., room temperature) while monitoring by TLC or LC-MS. |
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Strict Inert Atmosphere
This protocol is essential for preventing the oxidation of the thiol/thiolate intermediate.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the glassware (e.g., three-neck flask with condenser, dropping funnel, and septum) while it is still warm and immediately place it under a positive pressure of high-purity argon or nitrogen via a gas manifold/bubbler system.
-
Purging: Evacuate the assembled apparatus under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.
-
Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum. Add solid reagents under a strong positive flow of inert gas.
-
Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, including the cooling and warming phases.
Protocol 2: Preparation of Degassed Solvents
This procedure removes dissolved oxygen, a key culprit in disulfide formation.
-
Select a Method:
-
Sparging (Most Common): Place the solvent in a flask with a gas inlet tube that reaches the bottom and a gas outlet. Bubble a steady stream of argon or nitrogen through the solvent for 20–30 minutes.
-
Freeze-Pump-Thaw (For Highest Purity): Freeze the solvent using a liquid nitrogen bath. Apply a high vacuum to remove gases from above the frozen solid. Thaw the solvent, allowing dissolved gases to escape into the headspace. Repeat this cycle three times.
-
-
Storage: Store the degassed solvent under a positive pressure of inert gas and use it within a few hours.
Visualizing Reaction Pathways and Troubleshooting
Diagrams can clarify the chemical principles and decision-making processes discussed.
Caption: Key reactive sites on this compound.
Caption: Competing reaction pathways originating from the starting material.
Sources
- 1. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
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- 3. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
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Validation & Comparative
A Comparative Guide to Intermediates in Montelukast Synthesis: Methyl 1-(mercaptomethyl)cyclopropaneacetate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast, marketed as Singulair®, is a potent and selective leukotriene D4 receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] The synthesis of this complex molecule involves the coupling of two key fragments: a quinoline-containing core and a cyclopropane side-chain. The efficiency, purity, and cost-effectiveness of the overall synthesis are heavily reliant on the choice of intermediates for introducing this crucial side-chain. This guide provides a detailed comparison of the established intermediate, Methyl 1-(mercaptomethyl)cyclopropaneacetate, with alternative synthetic strategies, offering insights into the practical advantages and disadvantages of each approach for large-scale production.
The Central Role of this compound
This compound is a widely utilized intermediate in the synthesis of Montelukast.[3][4][5] Its bifunctional nature, containing both a thiol group for coupling and a methyl ester for subsequent hydrolysis, makes it a versatile building block. The conventional synthesis of Montelukast often involves the reaction of this intermediate with a mesylated derivative of the quinoline core.[6][7]
Synthetic Pathway Utilizing this compound
The general synthetic route involving this compound is depicted below. This pathway typically involves the in-situ generation of a mesylate from a diol intermediate, followed by nucleophilic substitution with the thiol of the cyclopropane acetate.
Diol [label="Diol Intermediate"]; Mesylate [label="In-situ Mesylate Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiol [label="Methyl 1-(mercaptomethyl)\ncyclopropaneacetate"]; Coupling [label="Nucleophilic Substitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Montelukast_Ester [label="Montelukast Methyl Ester"]; Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Montelukast_Acid [label="Montelukast Acid"]; Salt_Formation [label="Salt Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Montelukast_Sodium [label="Montelukast Sodium"];
Diol -> Mesylate [label="MsCl, Base"]; Mesylate -> Coupling; Thiol -> Coupling; Coupling -> Montelukast_Ester; Montelukast_Ester -> Hydrolysis [label="NaOH"]; Hydrolysis -> Montelukast_Acid; Montelukast_Acid -> Salt_Formation [label="Sodium Source"]; Salt_Formation -> Montelukast_Sodium; }
Synthetic pathway to Montelukast via this compound.
Experimental Protocol: Synthesis of Montelukast via Mesylate Intermediate
The following is a representative, generalized protocol for the coupling reaction:
-
Mesylate Formation: The diol intermediate is dissolved in a suitable aprotic solvent (e.g., toluene-acetonitrile mixture) and cooled to a low temperature (e.g., -25°C). A base, such as diisopropylethylamine, is added, followed by the slow addition of methanesulfonyl chloride to selectively mesylate the secondary alcohol.[8]
-
Thiol Coupling: In a separate vessel, a solution of the dilithium salt of 1-(mercaptomethyl)cyclopropaneacetic acid (prepared by reacting the corresponding acid with n-butyllithium) is prepared in an anhydrous solvent like THF at a low temperature (e.g., -15°C).[8]
-
Condensation: The solution of the in-situ generated mesylate is then added to the dilithium salt solution and the reaction is allowed to proceed for several hours at a controlled low temperature.[8]
-
Work-up and Purification: The reaction is quenched with an aqueous solution of ammonium chloride. The organic layer is separated, washed, and concentrated. The resulting crude Montelukast is often purified by forming a salt, such as the dicyclohexylamine salt, to achieve high purity.[8][9]
Alternative Intermediates and Synthetic Strategies
While the use of this compound is well-established, several alternative intermediates and strategies have been developed to address some of the challenges associated with the conventional route, such as the use of pyrophoric reagents and the need for multiple protection and deprotection steps.[8]
Direct Use of 1-(mercaptomethyl)cyclopropaneacetic acid
A more direct approach involves the condensation of 1-(mercaptomethyl)cyclopropaneacetic acid with the mesylated quinoline core. This method avoids the final hydrolysis step of the methyl ester.[9]
Advantages:
-
Fewer synthetic steps, potentially leading to higher overall yield and reduced production time.
-
Avoids the use of a separate hydrolysis step, simplifying the process.
Disadvantages:
-
The free acid can be more challenging to handle and may require different reaction conditions for optimal coupling.
-
Purification of the final product might be more complex without the ester intermediate.
Thiol Precursors and In-Situ Thiol Generation
Some synthetic routes employ precursors to the thiol group, such as an acetylthio derivative like methyl 1-(acetylthiomethyl)cyclopropane acetate.[9][10] The thiol is then generated in-situ using a reagent like hydrazine.[9][10]
Advantages:
-
The acetylthio group is more stable and less prone to oxidation than the free thiol, which can improve storage and handling.
-
In-situ generation can lead to a cleaner reaction with fewer side products related to thiol oxidation.
Disadvantages:
-
Requires an additional deprotection step, adding to the overall complexity of the synthesis.
-
The use of hydrazine can pose safety and environmental concerns.
Alternative Leaving Groups to Mesylate
Instead of a mesylate, other leaving groups can be employed on the quinoline core. For instance, a halide intermediate, such as a chloropropyl derivative, can be condensed with 1-(mercaptomethyl)cyclopropaneacetic acid.[6]
Advantages:
-
May offer different reactivity profiles and allow for a wider range of reaction conditions.
-
Could potentially avoid the use of methanesulfonyl chloride.
Disadvantages:
-
The synthesis of the halo-intermediate might be more complex than the corresponding diol.
-
The reactivity of the halide may be lower than that of the mesylate, requiring harsher reaction conditions.
Comparative Analysis of Intermediates
| Intermediate/Strategy | Key Advantages | Key Disadvantages | Typical Yield | Purity Concerns |
| This compound | Well-established, versatile intermediate. Ester allows for straightforward purification. | Requires a final hydrolysis step. | Good to Excellent | Potential for incomplete hydrolysis. |
| 1-(mercaptomethyl)cyclopropaneacetic acid | Fewer synthetic steps, more direct route. | Can be more challenging to handle, purification may be more complex. | Variable, potentially higher | Impurities from the coupling reaction can be difficult to remove. |
| Thiol Precursors (e.g., acetylthio) | Improved stability and handling of the intermediate. Cleaner reaction due to in-situ thiol generation. | Requires an additional deprotection step. Use of hazardous reagents like hydrazine.[9][10] | Good | Potential for incomplete deprotection. |
| Alternative Leaving Groups (e.g., halides) | May offer different reactivity and avoid certain reagents. | Synthesis of the core intermediate can be more complex. May require harsher reaction conditions. | Variable | Potential for side reactions depending on the leaving group. |
Conclusion
The choice of intermediate for the introduction of the cyclopropane side-chain in Montelukast synthesis is a critical decision that impacts the overall efficiency, cost, and scalability of the process. While This compound remains a widely used and reliable intermediate, alternative approaches offer potential advantages in terms of step economy and handling. The direct use of 1-(mercaptomethyl)cyclopropaneacetic acid simplifies the process by eliminating a hydrolysis step, but may present challenges in purification. The use of thiol precursors can improve the stability of the intermediate but adds a deprotection step. Ultimately, the optimal choice will depend on the specific capabilities and priorities of the manufacturing process, balancing factors such as yield, purity, cost, and safety.
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A Comparative Analysis of Synthetic Routes to Methyl 1-(mercaptomethyl)cyclopropaneacetate: A Guide for Process Development
Abstract
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a critical starting material in the synthesis of Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergies[1][2][3]. The efficiency of its production is paramount for ensuring the cost-effectiveness and scalability of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the two predominant synthetic strategies for this intermediate, originating from 1,1-cyclopropanedimethanol and 1-(hydroxymethyl)cyclopropaneacetonitrile, respectively. We will delve into the mechanistic underpinnings, process parameters, and comparative metrics of each route, offering field-proven insights for researchers and process chemists in drug development.
Introduction: The Strategic Importance of the Cyclopropane Side-Chain
The 1-(mercaptomethyl)cyclopropaneacetic acid moiety constitutes the C1 side-chain of Montelukast. Its synthesis is a key convergence point in the overall manufacturing process of the drug. The original synthesis disclosed in European Patent EP 480,717 involves the coupling of this compound with a complex mesylate side-chain, followed by hydrolysis[2][3]. Therefore, an optimized, scalable, and cost-effective route to this cyclopropane intermediate is a primary concern for any generic or innovative manufacturing process. The ideal synthesis should offer high overall yield, use readily available and safe reagents, avoid tedious purification steps like column chromatography, and be amenable to large-scale production[3][4].
This guide will compare two major synthetic paradigms, which we have designated as the "Cyclic Sulfite Pathway" and the "Direct Halogenation Pathway."
Route A: The Cyclic Sulfite Pathway from 1,1-Cyclopropanedimethanol
This is arguably the most established route, leveraging the inexpensive, commercially available starting material 1,1-cyclopropanedimethanol. The core strategy involves the sequential and differentiated functionalization of the two primary hydroxyl groups.
Overall Synthetic Scheme
The pathway proceeds through five key transformations: formation of a cyclic sulfite, regioselective cyanide-mediated ring-opening, activation of the remaining hydroxyl, displacement with a thiol surrogate, and finally, hydrolysis and esterification.
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A Comparative Guide to Catalytic Systems for the Synthesis and Reactions of Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction: The Central Role of a Key Intermediate in Pharmaceutical Synthesis
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a critical chemical building block, most notably recognized as a key intermediate in the synthesis of Montelukast.[1][2] Montelukast, marketed as Singulair®, is a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis.[2] The efficiency and stereoselectivity of the synthesis of this cyclopropane derivative directly impact the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of various catalytic systems employed in the synthesis and subsequent reactions of this compound, offering insights into their performance, mechanisms, and practical applications for researchers, scientists, and professionals in drug development.
The core structure of this compound presents distinct synthetic challenges, namely the construction of the sterically demanding 1,1-disubstituted cyclopropane ring and the introduction of the thiol functionality. The development of efficient catalytic systems to address these challenges is paramount for a scalable and economically viable manufacturing process. This guide will delve into the primary catalytic strategies for the key transformations involved in its synthesis.
I. Catalytic Asymmetric Cyclopropanation: Forging the Three-Membered Ring
The formation of the cyclopropane ring is arguably the most crucial step in the synthesis of the Montelukast side-chain intermediate. Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful and well-established method.[3] The choice of catalyst, particularly the metal and its chiral ligands, is critical in controlling the diastereoselectivity and enantioselectivity of the reaction. The primary contenders in this arena are rhodium and copper-based catalysts.
Rhodium-Based Catalysts: The Workhorses of Cyclopropanation
Rhodium(II) carboxylate complexes are highly effective for the cyclopropanation of a wide range of alkenes, including those that are electron-deficient.[3] For the synthesis of precursors to this compound, which involves a 1,1-disubstituted alkene, achieving high stereoselectivity can be challenging.
Chiral rhodium(II) catalysts, such as those derived from N-(arylsulfonyl)prolinates, have demonstrated exceptional levels of enantioselectivity in the cyclopropanation of various alkenes with vinyldiazomethanes.[4] In many cases, these reactions proceed with excellent diastereoselectivity, often exceeding a 10:1 ratio.[4] One of the key advantages of vinylcarbenoids generated from rhodium catalysts is their inability to react with trans-alkenes, which can be a useful selectivity feature.[4]
A notable example of a highly effective rhodium catalyst for asymmetric cyclopropanation of electron-deficient alkenes is Rh₂(S-TCPTAD)₄, which can achieve high asymmetric induction (up to 98% ee).[3][5]
Copper-Based Catalysts: A Classical and Evolving Alternative
Historically, copper catalysts were the first to be employed for cyclopropanation reactions. Modern advancements have led to the development of chiral copper catalysts that offer a viable alternative to their rhodium counterparts. Chiral bis(pyrazolyl)pyridines, for instance, can be used to support both copper and rhodium, with the interesting observation that the choice of metal can lead to a switch in enantioselectivity.[6]
While rhodium catalysts are often considered more generally effective, copper catalysts can provide excellent results, sometimes with different selectivity profiles. The choice between rhodium and copper often comes down to substrate scope, catalyst cost, and availability of the desired chiral ligands.
Performance Comparison: Rhodium vs. Copper for Cyclopropanation
| Catalyst Type | Metal | Key Advantages | Potential Limitations | Enantioselectivity (ee) | Diastereoselectivity (dr) | References |
| Chiral Rhodium(II) Carboxylates/Amides | Rhodium | High efficiency for diverse alkenes, excellent diastereoselectivity with vinyldiazomethanes.[4] | Higher cost compared to copper. | Often >90%[4] | Often >10:1[4] | [3][4][5] |
| Chiral Copper Complexes | Copper | Lower cost, potential for complementary enantioselectivity to rhodium.[6] | Can be more sensitive to substrate and reaction conditions. | Substrate dependent, can be high. | Variable. | [6] |
Experimental Workflow: Asymmetric Cyclopropanation
Caption: A common nucleophilic substitution route to the thiol.
Thiol-Ene "Click" Reactions: A Catalytic Alternative
The thiol-ene reaction, a form of "click chemistry," offers an atom-economical and often highly efficient method for the formation of carbon-sulfur bonds. This reaction involves the addition of a thiol to an alkene. While this approach would require a different precursor (one with a vinyl group), it presents an interesting catalytic alternative to the classical nucleophilic substitution routes.
Thiol-ene reactions can be initiated by radicals or catalyzed by bases or nucleophiles. [7]The base-catalyzed thiol-Michael addition is particularly attractive as it avoids the need for potentially problematic radical initiators. [7]This methodology has been compared with thiol-yne coupling for surface modification, with the thiol-ene Michael addition showing higher surface density of immobilized molecules in some cases. [8] While not explicitly reported for the synthesis of this compound in the reviewed literature, the principles of thiol-ene chemistry suggest it as a viable and potentially more efficient catalytic route worth exploring.
III. Asymmetric Reduction in Alternative Synthetic Routes: Biocatalysis vs. Chemocatalysis
Alternative synthetic strategies to the Montelukast core may not involve the direct synthesis of this compound but rather the catalytic modification of a larger intermediate that already contains the cyclopropane moiety. A key example is the asymmetric reduction of a ketone to a chiral alcohol. This transformation is crucial for establishing the correct stereochemistry in the final drug molecule. [9][10]
Biocatalysis: The Rise of Engineered Enzymes
A highly efficient and scalable approach for the asymmetric reduction of a key ketone intermediate in Montelukast synthesis involves the use of an engineered ketoreductase (KRED). [9][11]Through directed evolution, a KRED was developed with extremely high enantioselectivity (>99.9% ee). [9]This biocatalytic process can be run at high substrate loadings (100 g/L) in the presence of a significant percentage of organic solvents, demonstrating the robustness of the engineered enzyme. [9]
Homogeneous Chemocatalysis: Precision with Transition Metals
The same asymmetric reduction can be achieved with high efficiency using homogeneous transition metal catalysts. A detailed catalyst screening identified a ruthenium complex, ((R)-Xyl-BINAP)((R,R)-DPEN)RuCl₂, as a highly effective catalyst, affording an enantioselectivity of 99% ee at a high substrate-to-catalyst loading (5000:1). [10][12][13]More recently, an iridium catalyst with a chiral spiro ligand (Ir/SpiroPAP) has been reported to be even more efficient, operating at a substrate-to-catalyst ratio of 30,000:1 with 99.5% ee. [14]
Performance Comparison: Biocatalysis vs. Chemocatalysis for Asymmetric Reduction
| Catalytic System | Catalyst Type | Key Advantages | Potential Limitations | Enantioselectivity (ee) | Substrate:Catalyst Ratio | References |
| Biocatalysis | Engineered Ketoreductase (KRED) | Extremely high enantioselectivity, operates in aqueous media (though often with co-solvents), mild reaction conditions, environmentally benign. | Requires development of a specific enzyme for the target substrate, potential for substrate/product inhibition. | >99.9% | N/A (enzyme loading) | [9][11] |
| Chemocatalysis | Ru or Ir with chiral phosphine ligands | High enantioselectivity, high turnover numbers, broader substrate scope for a given catalyst. | Requires precious metals, stringent exclusion of air and moisture, potential for metal contamination in the final product. | 99-99.5% | 5,000:1 to 30,000:1 | [10][12][13][14] |
Conclusion: A Multi-faceted Catalytic Landscape
The synthesis of this compound and its utilization in the preparation of Montelukast showcases a rich and evolving landscape of catalytic chemistry. For the crucial cyclopropanation step, chiral rhodium and copper catalysts remain the state-of-the-art, with the choice depending on factors such as cost, desired stereoselectivity, and substrate compatibility.
While the introduction of the thiol group has traditionally relied on stoichiometric nucleophilic substitution, the principles of catalytic thiol-ene reactions present a compelling avenue for process optimization.
Furthermore, in related synthetic routes, the asymmetric reduction of key intermediates provides a stark and informative comparison between the rapidly advancing field of biocatalysis and the well-established power of homogeneous chemocatalysis. Engineered enzymes offer unparalleled selectivity under mild, green conditions, while transition metal catalysts provide high turnover numbers and broader applicability.
The selection of an optimal catalytic system is not a one-size-fits-all decision. It requires a careful evaluation of efficiency, selectivity, cost, scalability, and environmental impact. The continuous innovation in catalyst design, from chiral transition metal complexes to engineered enzymes, will undoubtedly lead to even more efficient and sustainable syntheses of this vital pharmaceutical intermediate.
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An Enantioselective Formal Synthesis of Montelukast Sodium. Scite.ai. [Link]
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Development of a Biocatalytic Process as an Alternative to the (−)-DIP-Cl-Mediated Asymmetric Reduction of a Key Intermediate of Montelukast. ACS Publications. [Link]
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Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening. ResearchGate. [Link]
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Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]
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New Copper and Rhodium Cyclopropanation Catalysts Supported by Chiral Bis(pyrazolyl)pyridines. A Metal-Dependent Enantioselectivity Switch. University of St. Thomas Research Online. [Link]
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The Strategic Efficacy of Methyl 1-(mercaptomethyl)cyclopropaneacetate in Complex Pharmaceutical Synthesis
A Comparative Guide for Process Chemistry and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of a building block is a critical decision point, balancing reactivity, stability, scalability, and overall process efficiency. Methyl 1-(mercaptomethyl)cyclopropaneacetate, a key intermediate in the manufacture of the blockbuster asthma medication Montelukast, presents a fascinating case study in strategic reagent selection. This guide provides an in-depth comparison of its efficacy against its primary alternative, the corresponding carboxylic acid, 1-(mercaptomethyl)cyclopropaneacetic acid, within the context of its principal application: the synthesis of Montelukast.
Introduction: The Unique Role of the Cyclopropyl Thiol Side-Chain
Montelukast is a potent and selective cysteinyl leukotriene D4 receptor antagonist.[1][2] Its complex structure features a quinoline core linked to a substituted phenylpropyl chain, which is in turn tethered to a unique cyclopropaneacetic acid moiety via a thioether linkage. This entire side-chain, originating from either this compound or its corresponding acid, is not merely a linker but a crucial component for biological activity.
The cyclopropane ring introduces conformational rigidity and a specific three-dimensional orientation that is vital for optimal binding to the leukotriene receptor.[3] The combination of the thiol linkage and the terminal carboxylic acid group mimics structural elements of the endogenous ligand, leukotriene D4, ensuring high-affinity and selective antagonism.[1] Therefore, the efficient and strategic installation of this side-chain is a cornerstone of any successful Montelukast synthesis.
The primary synthetic route involves a nucleophilic substitution (SN2) reaction where a deprotonated thiol attacks a mesylate-activated alcohol on the core structure of Montelukast. The central comparison of this guide revolves around the two main strategies for sourcing this thiol nucleophile:
-
Strategy A: Utilizing This compound , which requires a single deprotonation of the thiol group.
-
Strategy B: Utilizing 1-(mercaptomethyl)cyclopropaneacetic acid , which necessitates a double deprotonation to generate a dianion (thiolate and carboxylate).
This choice dictates the reaction conditions, base selection, and purification strategy, with significant implications for process efficiency and scalability.
Comparative Analysis: Methyl Ester vs. Carboxylic Acid
The decision to employ the methyl ester or the free carboxylic acid is a nuanced one, with distinct advantages and disadvantages for each pathway.
| Parameter | Strategy A: this compound | Strategy B: 1-(mercaptomethyl)cyclopropaneacetic acid | Rationale & Field Insights |
| Base Requirement | Stoichiometric (1 equiv.) weak base (e.g., Cs₂CO₃) or strong base (e.g., NaH). | Super-stoichiometric (>2 equiv.) strong organolithium base (e.g., n-BuLi).[4] | Strategy A only requires deprotonation of the thiol (pKa ~10-11), which can be achieved with various bases. Strategy B requires deprotonation of both the thiol and the much less acidic carboxylic acid (pKa ~4-5), mandating the use of a very strong base like n-butyl lithium to form the dianion.[4] |
| Reaction Control | Simpler; avoids highly reactive dianion intermediates. | More complex; requires strict cryogenic conditions (-15 to -10 °C) to control the highly reactive and potentially unstable dianion.[4] | The use of n-BuLi introduces handling challenges at scale due to its pyrophoric nature and the need for stringent temperature control to prevent side reactions. |
| Workup & Purification | Requires a final hydrolysis step to convert the montelukast methyl ester to the final API acid. This adds a step to the overall process. | Directly yields the final montelukast acid, eliminating a final hydrolysis step. | While Strategy B appears more direct, the crude product is often an oil that requires purification via salt formation (e.g., with dicyclohexylamine) before isolation of the final pure acid. |
| Overall Yield | Can be lower due to the additional hydrolysis step. | Often reported with higher overall yields due to a more convergent approach, though purification losses can be significant. | Process patents often favor the dianion route, suggesting that on an industrial scale, the challenges are manageable and potentially more efficient overall.[4][5] |
| Precursor Synthesis | Synthesized from the carboxylic acid via Fischer esterification or other methods. | Synthesized from precursors like 1,1-cyclopropanedimethanol, often via a nitrile intermediate.[6] | The carboxylic acid is the direct precursor to the ester, making Strategy A inherently longer if starting from common materials. |
Mechanistic Pathways and Strategic Choices
The choice between the ester and the acid fundamentally alters the nucleophile generation step, as illustrated below.
Strategy A: Monodeprotonation of the Methyl Ester
This is a straightforward acid-base reaction. The thiol proton is the most acidic proton in the molecule and is readily removed by a suitable base to generate the thiolate nucleophile.
Strategy B: Dideprotonation of the Carboxylic Acid
This approach requires a powerful base to remove two protons of vastly different acidity. The first equivalent deprotonates the carboxylic acid, and the second, more challenging, deprotonation generates the thiolate.
Experimental Protocols
The following are representative, generalized protocols derived from the patent literature. Researchers must consult original sources and perform appropriate risk assessments before implementation.
Protocol 1: Synthesis of Montelukast Methyl Ester (Strategy A)
This protocol outlines the coupling using the pre-formed methyl ester.
-
Reagents & Setup:
-
Montelukast Mesylate Intermediate (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the base portion-wise at 0 °C. Causality: Portion-wise addition of a strong base like NaH controls the exothermic reaction and hydrogen gas evolution.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the thiolate.
-
Add a solution of the Montelukast Mesylate Intermediate in the same solvent dropwise to the thiolate solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or HPLC for the disappearance of the mesylate.
-
Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
The crude Montelukast methyl ester is then carried forward to a separate hydrolysis step (e.g., using NaOH in methanol/water) to yield the final product.
-
Protocol 2: Direct Synthesis of Montelukast Acid (Strategy B)
This protocol details the in situ generation of the dianion for direct coupling.
-
Reagents & Setup:
-
Montelukast Mesylate Intermediate (1.0 equiv)
-
1-(mercaptomethyl)cyclopropaneacetic acid (1.1 - 1.3 equiv)
-
n-Butyl Lithium (n-BuLi) in hexanes (2.2 - 2.4 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon) and cryogenic capabilities.
-
-
Procedure:
-
Dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in anhydrous THF and cool the solution to -15 °C. Causality: Low temperature is critical for the stability of the organolithium reagent and the resulting dianion.
-
Slowly add n-butyl lithium solution via syringe, maintaining the internal temperature below -10 °C. Self-Validation: The formation of the dianion is accompanied by gas evolution (butane). The persistence of a slight yellow/orange color can indicate the presence of excess n-BuLi.
-
Stir the resulting dianion solution at -10 to -15 °C for 30-60 minutes.
-
Slowly add a solution of the Montelukast Mesylate Intermediate in THF, again ensuring the temperature does not rise significantly.
-
Maintain the reaction at -10 to -5 °C for 12-18 hours, monitoring by HPLC.[4]
-
Quench the reaction by the slow addition of water or aqueous acid (e.g., tartaric acid solution).
-
After warming to room temperature, perform a standard aqueous workup and extraction with an organic solvent.
-
The crude Montelukast acid, often an oil, is typically purified by forming a salt (e.g., dicyclohexylamine salt), crystallizing the salt, and then liberating the pure acid.[7]
-
Conclusion and Strategic Recommendations
The choice between using this compound and its parent acid in the synthesis of Montelukast is a classic process chemistry dilemma.
-
This compound (Strategy A) offers a milder, operationally simpler approach that avoids pyrophoric organolithium reagents. It is well-suited for smaller-scale synthesis or in facilities where cryogenic capabilities and the handling of n-BuLi are challenging. However, it necessitates an additional hydrolysis step, which can impact overall yield and process time.
-
1-(mercaptomethyl)cyclopropaneacetic acid (Strategy B) provides a more convergent and direct route to the final API.[5] While it requires stringent control over temperature and the use of hazardous reagents, it is a powerful strategy for large-scale industrial production where efficiency and atom economy are paramount. The ability to directly form the final acid and purify it via crystallization of a salt is a significant advantage in achieving high purity standards.
Ultimately, the "better" strategy is context-dependent. For academic and early-stage drug discovery, the operational simplicity of the methyl ester route may be preferable. For large-scale, cost-driven manufacturing, the efficiency of the dianion route, despite its challenges, has proven to be a highly effective and widely adopted strategy.
References
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CN112851630A - Production method of montelukast sodium side chain intermediate.
-
Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate.
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Formation of a Thiol-Ene Addition Product of Asthma Medication Montelukast Caused by a Widespread Tin-Based Thermal Stabilizer.
-
CN105541786A - Montelukast side chain intermediate and preparing method thereof.
-
CN103467276A - Method for synthesizing Montelukast side-chain key intermediate.
-
Chemistry and structure--activity relationships of leukotriene receptor antagonists.
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Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium.
-
Montelukast: more than a cysteinyl leukotriene receptor antagonist?
-
Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist.
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WO2006008751A2 - Process for the preparation of montelukast and its salts.
-
Montelukast | C35H36ClNO3S | CID 5281040 - PubChem.
-
WO2004108679A1 - An improved method for the preparation of montelukast acid and sodium salt thereof in amorphous form.
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A Comparative Guide to the Synthesis of Methyl 1-(mercaptomethyl)cyclopropaneacetate: An Analysis of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Methyl 1-(mercaptomethyl)cyclopropaneacetate is a crucial building block in the synthesis of Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis.[1][2][3] The efficiency of the synthesis of this key intermediate directly impacts the overall cost-effectiveness and industrial viability of Montelukast production. This guide provides a comparative analysis of different synthetic methodologies for this compound, with a focus on reported yields and the underlying chemical strategies.
Introduction to Synthetic Strategies
The synthesis of this compound and its corresponding carboxylic acid has been approached through several distinct pathways. These routes often commence from readily available starting materials and navigate through a series of intermediates to construct the target molecule. The primary challenges in these syntheses include the efficient formation of the cyclopropane ring, the introduction of the mercaptomethyl group, and the preservation of the ester functionality. The methods discussed below are primarily derived from the patent literature, which outlines various process improvements aimed at large-scale production.
Method 1: From 1-(Hydroxymethyl)cyclopropaneacetonitrile
One prominent synthetic route begins with 1-(hydroxymethyl)cyclopropaneacetonitrile. This method involves the conversion of the hydroxyl group to a better leaving group, typically a bromide, followed by the introduction of the sulfur functionality.
Experimental Protocol:
Step 1: Synthesis of 1-(bromomethyl)cyclopropaneacetonitrile
In a 500 mL three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, 74.8 g (0.28 mol) of triphenylphosphine (Ph₃P) is dissolved in 300 mL of acetonitrile and cooled to -8°C. To this stirred solution, 43.2 g (0.27 mol) of bromine is added dropwise, maintaining the temperature between -10°C and 0°C. The mixture is stirred at 0-5°C until the yellow color disappears. Subsequently, 24.4 g (0.22 mol) of 1-(hydroxymethyl)cyclopropaneacetonitrile is added dropwise at a temperature below 10°C. The reaction mixture is then heated to 60°C for 15-20 minutes. After cooling to below -10°C, the mixture is filtered, and the cake is washed with cold methyl tert-butyl ether (MTBE). The combined filtrates are concentrated to yield 1-(bromomethyl)cyclopropaneacetonitrile as an oil.[1][4]
Step 2: Synthesis of 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide
A 500 mL round-bottom flask is charged with 32.6 g (0.187 mol) of 1-(bromomethyl)cyclopropaneacetonitrile, 165 mL of acetone, and 14.4 g of thiourea. The mixture is heated to reflux and stirred for 12 hours. The reaction mixture is then cooled to a temperature between -8°C and 3°C and filtered to collect the solid product.[1][4]
Step 3: Synthesis of 1-(mercaptomethyl)cyclopropaneacetic acid
To a 100 mL three-necked flask, 10 g (0.04 mol) of 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide and 38.3 mL of a 20% degassed sodium hydroxide solution are added. The mixture is heated to reflux for about 14 hours under a nitrogen atmosphere. After cooling, the mixture is neutralized with degassed 85% formic acid to a pH of 3.5-4.0. The product is extracted with degassed ethyl acetate, and the combined organic layers are washed, dried, and concentrated to give the crude acid.[1][4] The final esterification to this compound is a standard procedure.
Yield Analysis:
| Step | Product | Reported Yield | Purity | Reference |
| 1 | 1-(bromomethyl)cyclopropaneacetonitrile | 87% | 97% | [1] |
| 2 | 1-(isothiuroniummethyl)cyclopropane-acetonitrile hydrobromide | 91.1% | 99.2% | [1] |
| 3 | 1-(mercaptomethyl)cyclopropaneacetic acid | 76.7% | 97.9% | [1] |
Method 2: From Cyclopropyldimethanol Cyclic Sulfite
Another innovative approach starts from dibromoneopentyl glycol, which is cyclized to form cyclopropyldimethanol. This is then converted to a cyclic sulfite, which undergoes ring-opening to introduce the sulfur-containing functional group.
Experimental Protocol:
Step 1: Synthesis of Cyclopropyldimethanol
Dibromoneopentyl glycol is reacted with zinc powder in an alcohol solvent (e.g., ethanol or methanol) under reflux to yield cyclopropyldimethanol.[5][6]
Step 2: Synthesis of Cyclopropyldimethanol Cyclic Sulfite
Cyclopropyldimethanol is reacted with thionyl chloride to form the cyclic sulfite.[5][6]
Step 3: Synthesis of 1-(Hydroxymethyl)cyclopropyl Thiomethyl Acetate
The cyclopropyldimethanol cyclic sulfite is ring-opened using potassium thioacetate in a solvent like dimethyl sulfoxide (DMSO).[5]
Step 4: Sulfonation and Cyanation
The resulting hydroxyl compound is then sulfonylated (e.g., with methanesulfonyl chloride) and subsequently reacted with a cyanide source (e.g., sodium cyanide) to introduce the nitrile group.[5]
Step 5: Hydrolysis
The final step involves hydrolysis under alkaline conditions to yield 1-(mercaptomethyl)cyclopropaneacetic acid, which can then be esterified.[5]
Yield Analysis:
| Step | Product | Reported Molar Yield | Reference |
| 1 | Cyclopropyldimethanol | 75-85% | [6] |
| 2 | Cyclopropyldimethanol cyclic sulfite | 82% | [5] |
| 4 | 1-Mercaptoethanoyl methyl cyclopropyl acetonitrile | 63% | [5] |
Comparative Discussion
Both methods present viable pathways for the synthesis of the target molecule.
Method 1 is a well-documented route with high yields reported for the initial bromination and isothiuronium salt formation steps. The final hydrolysis to the carboxylic acid has a slightly lower yield, which could be a point for optimization. The use of triphenylphosphine and bromine in the first step requires careful handling and purification to remove the triphenylphosphine oxide byproduct.
Method 2 offers an alternative that avoids the direct use of bromine for halogenation. The construction of the cyclopropane ring from dibromoneopentyl glycol is an efficient step. The ring-opening of the cyclic sulfite with potassium thioacetate is a key transformation. However, the subsequent cyanation step has a moderate reported yield of 63%. This method involves multiple steps, and the overall yield would be a product of the yields of each individual step. A significant advantage of this route, as highlighted in the source material, is the avoidance of highly toxic reagents like sodium cyanide in certain variations and the use of cheaper starting materials.[5]
Conclusion
The choice of synthetic route for this compound will depend on several factors, including the desired scale of production, cost and availability of starting materials, and safety considerations. Method 1 appears to be a more direct route with generally high step-wise yields. Method 2, while potentially longer, may offer advantages in terms of starting material cost and the avoidance of certain hazardous reagents. Further process development and optimization of each step are crucial for achieving the most economically and environmentally favorable manufacturing process for this important pharmaceutical intermediate.
References
Sources
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- 2. US20070208177A1 - Novel process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 4. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]
- 6. Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Spectroscopic Guide to Confirming the Identity of Methyl 1-(mercaptomethyl)cyclopropaneacetate
In the landscape of pharmaceutical development, particularly in the synthesis of leukotriene antagonists like Montelukast, the unambiguous identification of key intermediates is paramount.[1][2] Methyl 1-(mercaptomethyl)cyclopropaneacetate, a crucial building block, requires rigorous structural confirmation to ensure the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of spectroscopic techniques to definitively identify this compound and distinguish it from its common precursor and potential impurity, 1-(mercaptomethyl)cyclopropaneacetic acid.
This document moves beyond a simple recitation of data, offering insights into the rationale behind spectroscopic observations and providing detailed experimental protocols. By understanding the expected spectral characteristics and how they differ from a closely related alternative, researchers can confidently verify the identity and purity of their synthesized compounds.
The Spectroscopic Fingerprint: A Tale of Two Molecules
The primary focus of this guide is the comparative analysis of this compound and its corresponding carboxylic acid, 1-(mercaptomethyl)cyclopropaneacetic acid. The seemingly minor difference between a methyl ester and a carboxylic acid functional group gives rise to distinct and readily identifiable spectroscopic signatures.
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | C₇H₁₂O₂S | 160.24 g/mol [3] | |
| 1-(mercaptomethyl)cyclopropaneacetic acid | C₆H₁₀O₂S | 146.21 g/mol [4] |
¹H NMR Spectroscopy: The Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, splitting pattern (multiplicity), and integration of each proton signal provide a detailed map of the molecule's connectivity.
Predicted ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | 1-(mercaptomethyl)cyclopropaneacetic acid (Experimental Data) [5] | Key Differentiator |
| -OCH₃ | ~3.7 ppm (s, 3H) | - | Presence of a sharp singlet for the methyl ester. |
| -CH₂-CO- | ~2.5 ppm (s, 2H) | 2.52 ppm (s, 2H) | |
| -CH₂-SH | ~2.6 ppm (d, 2H) | 2.64 ppm (d, 2H) | |
| -SH | ~1.3 ppm (t, 1H) | 1.36 ppm (t, 1H) | |
| Cyclopropane -CH₂- | ~0.5-0.7 ppm (m, 4H) | 0.52-0.64 ppm (m, 4H) | |
| -COOH | - | ~11.8 ppm (br s, 1H) | Presence of a broad singlet at a very downfield shift for the carboxylic acid proton. |
The most striking difference is the presence of the methyl ester singlet at approximately 3.7 ppm in this compound, which is absent in the carboxylic acid. Conversely, the carboxylic acid exhibits a broad singlet for the acidic proton, typically observed at a chemical shift greater than 10 ppm. The protons on the cyclopropane ring are expected to appear at a characteristically high field (upfield), a consequence of the ring's anisotropic effect.[6][7][8]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Spectroscopy: A Carbon-Centric View
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the chemical environment of each carbon atom in the molecule.
Predicted ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | 1-(mercaptomethyl)cyclopropaneacetic acid (Predicted) | Key Differentiator |
| C=O | ~172 ppm | ~178 ppm | The carbonyl carbon of the carboxylic acid is typically more deshielded (downfield). |
| -OCH₃ | ~52 ppm | - | Presence of a signal for the methyl ester carbon. |
| -CH₂-CO- | ~40 ppm | ~40 ppm | |
| -CH₂-SH | ~30 ppm | ~30 ppm | |
| Quaternary Cyclopropane C | ~20 ppm | ~20 ppm | |
| Cyclopropane -CH₂- | ~15 ppm | ~15 ppm |
The key distinctions in the ¹³C NMR spectra are the presence of the methoxy carbon signal around 52 ppm for the ester and the difference in the chemical shift of the carbonyl carbons.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often required compared to ¹H NMR.
-
Instrument Setup: As with ¹H NMR, lock and shim the spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans is typically necessary due to the low natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is an excellent technique for identifying functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Predicted IR Data Comparison
| Vibrational Mode | This compound (Predicted) | 1-(mercaptomethyl)cyclopropaneacetic acid (Predicted) | Key Differentiator |
| O-H Stretch | - | 2500-3300 cm⁻¹ (very broad)[9][10][11][12][13] | A very broad O-H stretch is a hallmark of a carboxylic acid. |
| C-H Stretch | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ | |
| S-H Stretch | ~2550 cm⁻¹ (weak)[14][15][16] | ~2550 cm⁻¹ (weak)[14][15][16] | |
| C=O Stretch | ~1735 cm⁻¹ (strong, sharp) | ~1710 cm⁻¹ (strong, broad)[9][10][11][12][13] | The ester C=O stretch is at a higher frequency and is sharper than the carboxylic acid C=O stretch. |
| C-O Stretch | ~1170 cm⁻¹ | ~1250 cm⁻¹ |
The IR spectra provide a clear distinction between the two compounds. The carboxylic acid will be dominated by a very broad O-H stretching band that can even obscure the C-H stretches.[9][10][11][12][13] The carbonyl (C=O) stretching frequency is also a reliable indicator, with the ester appearing at a higher wavenumber. The S-H stretch is typically weak and may be difficult to observe.[14][15][16]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid can be placed between two salt (e.g., NaCl or KBr) plates.
-
Solid Samples: The solid can be mulled with Nujol or ground with KBr and pressed into a pellet.
-
ATR (Attenuated Total Reflectance): A small amount of the sample is placed directly on the ATR crystal. This is often the simplest method.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Predicted Mass Spectrometry Data
| Analysis | This compound | 1-(mercaptomethyl)cyclopropaneacetic acid | Key Differentiator |
| Molecular Ion (M⁺) | m/z = 160 | m/z = 146 | The molecular ions differ by 14 amu, corresponding to a CH₂ group. |
| Key Fragments | m/z = 129 ([M-OCH₃]⁺) m/z = 101 ([M-COOCH₃]⁺) | m/z = 101 ([M-COOH]⁺) | Different fragmentation patterns due to the ester vs. carboxylic acid group. |
The most straightforward differentiating feature is the molecular ion peak. The fragmentation patterns will also differ. The ester may lose the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). The carboxylic acid will characteristically lose the carboxyl group (-COOH).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique for volatile compounds and provides extensive fragmentation. Electrospray ionization (ESI) is a softer ionization technique often used for LC-MS that typically results in a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Workflow and Structural Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound that give rise to its characteristic NMR signals.
Caption: General workflow for spectroscopic identity confirmation.
Caption: Predicted ¹H NMR assignments for the target molecule.
Conclusion
The positive identification of this compound can be achieved with a high degree of confidence through a combination of spectroscopic techniques. While each method provides valuable information, ¹H NMR and IR spectroscopy are particularly effective in distinguishing the target ester from its carboxylic acid precursor. By carefully analyzing the presence or absence of key signals—the methyl ester singlet and the broad carboxylic acid proton in ¹H NMR, and the distinct carbonyl and hydroxyl stretches in IR—researchers can unequivocally confirm the identity of their compound, ensuring the quality and success of their synthetic endeavors.
References
-
JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
AIP Publishing. (2022). SH—It happens: S–H bonds as intrinsic 2D-IR labels in proteins. [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
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Reddit. (2024). SH bond in IR : r/Chempros. [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
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ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. [Link]
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Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
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National Institutes of Health. (2020). From Infrared Spectra to Macroscopic Mechanical Properties of sH Gas Hydrates through Atomistic Calculations. [Link]
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PubChem. (n.d.). 1-(Mercaptomethyl)cyclopropaneacetic acid. [Link]
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ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]
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Pharmaffiliates. (n.d.). CAS No : 162515-68-6 | Product Name : 1-(Mercaptomethyl)cyclopropaneacetic Acid. [Link]
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PubChem. (n.d.). This compound. [Link]
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PharmaCompass. (n.d.). 1-(Mercaptomethyl)cyclopropaneacetic Acid. [Link]
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Allmpus. (n.d.). Montelukast Mercapto Acid Impurity / 3-(Mercaptomethyl)cyclopropane acetic acid. [Link]
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lookchem. (n.d.). Cas 152922-73-1,this compound. [Link]
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ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
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SIELC Technologies. (2018). 1-(Mercaptomethyl)cyclopropaneacetic acid. [Link]
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Watson International. (n.d.). This compound CAS 152922-73-1. [Link]
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A Comparative Guide to the Synthetic Performance of Methyl 1-(mercaptomethyl)cyclopropaneacetate
An In-Depth Analysis for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides an objective, data-driven comparison of Methyl 1-(mercaptomethyl)cyclopropaneacetate's performance in complex organic synthesis, primarily focusing on its pivotal role in the manufacturing of the leukotriene receptor antagonist, Montelukast. We will dissect its performance against key alternative strategies, offering field-proven insights to guide your synthetic choices.
The Strategic Value of the Cyclopropyl Thioether Moiety in Medicinal Chemistry
The cyclopropane ring is a highly valued structural motif in modern drug design.[1] Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to more favorable and entropically efficient binding to biological targets.[2][3] Furthermore, the cyclopropyl group often enhances metabolic stability by protecting adjacent chemical bonds from enzymatic degradation and can improve other pharmacokinetic properties.[2][3]
This compound (MMCA) is a specialized chemical building block designed to introduce this valuable cyclopropyl ring along with a nucleophilic thiol group, making it a critical intermediate in the synthesis of several pharmaceuticals.[4][5] Its primary and most well-documented application is in the synthesis of Montelukast, where it forms a key thioether linkage.[6][7]
Caption: Key structural components of MMCA.
Benchmarking in the Synthesis of Montelukast: The Core Challenge
The synthesis of Montelukast sodium, a blockbuster anti-asthmatic medication, provides the ideal platform for benchmarking the performance of MMCA.[6][7] The critical step in its synthesis is the nucleophilic substitution reaction to form a specific thioether bond, connecting the cyclopropane-containing side chain to the core of the molecule.[8] The efficiency, purity, and scalability of this single reaction heavily influence the viability of the entire manufacturing process.
Different strategies have been developed to forge this bond, each with distinct advantages and disadvantages. This guide will compare the original approach using MMCA directly against the widely adopted industrial alternative utilizing its corresponding free acid.
Caption: Retrosynthetic analysis of Montelukast.
Comparative Analysis of Key Synthetic Routes
We will evaluate two primary, well-documented routes for the synthesis of Montelukast, focusing on the role and performance of the cyclopropane-containing reagent.
Route A: The Direct Coupling of this compound (MMCA)
This method, detailed in early patents such as EP 480,717, represents the foundational approach.[6][8] In this process, MMCA is coupled with a mesylate-activated core intermediate.[9] The resulting product is the methyl ester of Montelukast, which must then be hydrolyzed in a separate step to yield the free acid before being converted to the final sodium salt.[6][8]
-
Expertise & Causality: This route is straightforward and avoids the use of highly pyrophoric or dangerously reactive reagents. The methyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the coupling reaction. However, this protection necessitates a subsequent hydrolysis step. Processes that require chromatographic purification are often less desirable for large-scale production due to solvent consumption and lower throughput.[9][10]
-
Trustworthiness (Protocol): The protocol is well-established but often results in lower isolated yields and requires extensive purification.[10]
Experimental Protocol: Route A
-
Coupling Reaction:
-
To a solution of the mesylate intermediate (S)-1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl methanesulfonate in a suitable aprotic solvent (e.g., DMF or THF), add a base such as cesium carbonate.
-
Add this compound (MMCA) to the mixture.
-
Stir the reaction at ambient or slightly elevated temperature until TLC or HPLC analysis indicates the consumption of the starting mesylate.
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
The crude product, the methyl ester of Montelukast, is typically purified by column chromatography.[9][10]
-
-
Hydrolysis:
-
Dissolve the purified methyl ester in a mixture of solvents like methanol and THF.
-
Add an aqueous solution of a base, such as sodium hydroxide.
-
Stir the mixture until the ester is fully hydrolyzed.
-
Neutralize the reaction to obtain Montelukast acid, which can then be converted to its sodium salt.[8]
-
Route B: The Dianion Approach with 1-(mercaptomethyl)cyclopropaneacetic Acid
To overcome the yield and purification challenges of Route A, an improved process was developed, as described in U.S. Patent 5,614,632.[9][11] This method uses the free acid, 1-(mercaptomethyl)cyclopropaneacetic acid (MCAA), directly.[7][12]
-
Expertise & Causality: By treating MCAA with two equivalents of a very strong base, such as n-butyl lithium (n-BuLi), a dilithium dianion is formed.[11] This dianion is a highly potent nucleophile that reacts efficiently with the mesylate intermediate. The key advantage here is that after the coupling reaction, the product is already the salt of Montelukast acid. This allows for direct crystallization of the product, often as an amine salt for purification, bypassing the need for chromatography and a separate hydrolysis step, which significantly improves yield and purity.[9]
-
Trustworthiness (Protocol): While this route offers superior efficiency, it comes with significant operational challenges. n-Butyl lithium is a pyrophoric reagent that reacts violently with water and requires handling under strictly anhydrous conditions and at cryogenic temperatures (typically below -15°C).[8][13] These requirements necessitate specialized equipment and stringent safety protocols, making the process more demanding on an industrial scale.
Experimental Protocol: Route B
-
Dianion Formation and Coupling:
-
Dissolve 1-(mercaptomethyl)cyclopropaneacetic acid (MCAA) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to -15°C to -10°C.
-
Slowly add two equivalents of n-butyl lithium (typically 15% w/w in hexanes) while carefully maintaining the low temperature.[12]
-
Stir the resulting dianion solution for a short period.
-
Add a solution of the mesylate intermediate in THF to the dianion solution, again maintaining cryogenic temperatures.
-
Allow the reaction to proceed until complete.
-
-
Work-up and Purification:
-
Quench the reaction carefully with a proton source (e.g., aqueous ammonium chloride).
-
Extract the product into an organic solvent.
-
The crude Montelukast acid can then be purified by forming a crystalline salt (e.g., with dicyclohexylamine) to achieve high purity before conversion to the final sodium salt.[9]
-
Performance Data & Head-to-Head Comparison
The choice between these synthetic routes involves a critical trade-off between reaction efficiency and operational safety/simplicity.
| Performance Metric | Route A (MMCA Ester) | Route B (MCAA Dianion) |
| Typical Yield | Lower; often requires purification that reduces isolated yield.[10] | Higher; direct isolation of the product often leads to better overall yield.[9] |
| Final Product Purity | Purity is dependent on chromatographic efficiency.[9][10] | Can achieve very high purity through crystallization of intermediate salts.[9] |
| Key Reagents | This compound, Mild Base (e.g., Cs₂CO₃). | 1-(mercaptomethyl)cyclopropaneacetic acid, n-Butyl Lithium (pyrophoric).[11][13] |
| Critical Conditions | Ambient or slightly elevated temperature. | Cryogenic temperatures (e.g., -15°C), strictly anhydrous conditions.[8] |
| Safety & Handling | Relatively safe; standard laboratory procedures apply. | High hazard; requires specialized equipment and handling of pyrophoric reagents.[13] |
| Scalability | Less suitable for large scale due to chromatography.[10] | Preferred for industrial scale-up despite handling challenges, due to higher efficiency.[9] |
| Purification Method | Column Chromatography.[9][10] | Crystallization (often as an amine salt).[9] |
Workflow Visualization
The following diagram illustrates the contrasting workflows of Route A and Route B, highlighting the key differences in steps and complexity.
Caption: Comparative workflows of Montelukast synthesis.
Conclusion and Senior Scientist Recommendations
The performance of this compound (MMCA) and its corresponding free acid (MCAA) in the synthesis of Montelukast highlights a classic dilemma in process chemistry: the balance between elegance and efficiency versus safety and simplicity.
-
For Academic and Small-Scale Synthesis: The direct coupling of This compound (Route A) is the recommended approach. It avoids the significant hazards and specialized equipment associated with pyrophoric reagents and cryogenic conditions. While the yield may be lower and require chromatographic purification, the operational simplicity and enhanced safety are paramount in a non-industrial setting.
-
For Industrial and Large-Scale Production: The 1-(mercaptomethyl)cyclopropaneacetic acid dianion approach (Route B) is the clear performance winner and the established industrial method.[9] The ability to bypass chromatography in favor of crystallization, leading to higher yields and exceptional purity, provides a decisive economic and quality advantage that justifies the investment in specialized handling infrastructure and stringent safety protocols.
Ultimately, the choice of reagent is dictated by the scale of the synthesis and the available resources. MMCA offers a safer, more accessible entry point for creating the key thioether linkage, while its free acid counterpart provides a high-performance, albeit more demanding, route for scalable manufacturing.
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Cost-benefit analysis of using "Methyl 1-(mercaptomethyl)cyclopropaneacetate" in drug manufacturing
A Senior Application Scientist's Guide to a Key Pharmaceutical Intermediate
In the landscape of modern pharmaceutical synthesis, the selection of building blocks is a critical decision that balances cost, efficiency, safety, and regulatory compliance. Methyl 1-(mercaptomethyl)cyclopropaneacetate, a key intermediate in the synthesis of the highly successful anti-asthmatic drug Montelukast, stands as a pertinent case study for such an analysis.[1] This guide provides an in-depth comparison of synthetic routes involving this cyclopropane derivative, offering a cost-benefit analysis for researchers, scientists, and drug development professionals.
The Strategic Importance of the Cyclopropane Moiety
The cyclopropane ring, a three-membered carbocycle, is a valuable structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties can confer desirable pharmacological characteristics to a drug molecule, such as metabolic stability, conformational rigidity, and enhanced binding affinity to target proteins.[2][3][4][5][6] The incorporation of the thiomethylcyclopropaneacetic acid side chain, for which this compound is a direct precursor, is a pivotal step in the synthesis of leukotriene receptor antagonists like Montelukast.[7][8][9][10][11]
Comparative Analysis of Synthetic Pathways
The industrial synthesis of Montelukast has evolved to optimize efficiency and safety, with significant focus on the introduction of the C10 side chain. Here, we compare the use of this compound and its precursor, 1-(mercaptomethyl)cyclopropaneacetic acid, against alternative synthetic strategies.
Key Synthetic Intermediates and Reagents: A Cost Overview
| Reagent/Intermediate | CAS Number | Indicative Price (USD/kg) | Key Role in Synthesis |
| This compound | 152922-73-1 | 9.90 - 100[1] | Target intermediate for Montelukast side chain |
| 1-(Mercaptomethyl)cyclopropaneacetic acid | 162515-68-6 | Varies (precursor to the ester)[12][13] | Precursor to the methyl ester |
| 1,1-Cyclopropanedimethanol | 39590-81-3 | ~56-148[14][15][16][17][18] | Starting material for the side chain synthesis |
| Thioacetic acid | 507-09-5 | 9 - 15[19][20][21][22][23] | Alternative sulfur source |
| n-Butyllithium (n-BuLi) | 109-72-8 | ~100 (for 2.5M solution in hexanes)[24][25][26][27][28] | Strong base in alternative coupling methods |
Note: Prices are indicative and can vary based on supplier, purity, and volume.
Synthetic Route Comparison: Efficiency, Safety, and Cost
| Parameter | Route A: Using this compound | Route B: In situ formation from the acid | Route C: Using Thioacetic Acid | Route D: Using n-Butyllithium |
| Overall Yield | High | Generally high | Variable, can be lower | Moderate to high |
| Purity of Final Product | High, easier purification[29] | Good, but may require in-process controls | Can introduce impurities | Good, but workup can be challenging |
| Process Safety | Good | Good | Moderate (pungent odor, toxicity)[1] | Poor (pyrophoric, highly reactive)[30][31] |
| Cost of Reagents | Moderate | Lower (avoids esterification step) | Low | High |
| Operational Complexity | Low | Low | Moderate | High (requires stringent anhydrous and inert conditions) |
| Environmental Impact | Moderate (solvent use) | Moderate (solvent use) | Higher (toxic reagent) | High (reactive waste, solvent use) |
In-Depth Analysis of Synthetic Strategies
Route A & B: The Preferred Industrial Pathways
The use of pre-formed this compound or its corresponding carboxylic acid is prevalent in modern, optimized syntheses of Montelukast.[32][33][34] These routes offer a balance of high yield, good product purity, and improved safety profiles compared to earlier methods.
Workflow for Synthesis of the Montelukast Side Chain (A simplified representation):
Caption: Simplified workflow for the synthesis of the Montelukast side chain.
Experimental Protocol: Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic acid
This protocol is a generalized representation based on procedures outlined in various patents.
-
Starting Material: 1,1-Cyclopropanedimethanol.
-
Step 1: Conversion to a Dihalide or Disulfonate. The diol is typically converted to a more reactive intermediate, for example, by reaction with methanesulfonyl chloride or thionyl chloride.
-
Step 2: Introduction of the Carboxylic Acid Moiety. This is often achieved through a series of reactions involving cyanide displacement followed by hydrolysis.
-
Step 3: Introduction of the Thiol Group. A sulfur source, such as sodium hydrosulfide or thiourea, is used to displace a leaving group, followed by hydrolysis to yield the free thiol.
-
Step 4: Esterification (for Route A). The resulting carboxylic acid is esterified with methanol in the presence of an acid catalyst to yield this compound.
Route C: The Thioacetic Acid Alternative
Thioacetic acid is a less expensive source of sulfur.[19][20][21][22][23] However, its use on an industrial scale is often avoided due to its strong, unpleasant odor and toxicity.[1] While synthetically viable, the associated environmental, health, and safety (EHS) costs for containment and handling can offset the lower reagent cost.
Route D: The n-Butyllithium Challenge
Early synthetic routes to Montelukast employed n-butyllithium to generate a dilithium dianion of 1-(mercaptomethyl)cyclopropaneacetic acid for coupling with the Montelukast backbone. While effective, n-butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air.[30][31] Its use on an industrial scale necessitates specialized equipment, rigorous safety protocols, and highly trained personnel, significantly increasing operational costs and risks.[35][36]
Logical Relationship of Safety Concerns with n-BuLi:
Caption: The cascading safety and cost implications of using n-Butyllithium.
Broader Applications and Future Outlook
While the primary application of this compound is in the synthesis of Montelukast, it is also an intermediate for the preparation of novel salt-type URAT-1 inhibitors, which are used in the treatment of gout.[1] The versatility of the cyclopropane ring in drug design suggests that this and similar intermediates will continue to be valuable tools for medicinal chemists.[2][3][4][5][6]
The pharmaceutical industry is increasingly focused on green and sustainable chemistry.[37][38][39][40] Future research will likely focus on developing even more efficient and environmentally benign syntheses of cyclopropane-containing intermediates, potentially through biocatalysis or flow chemistry, further reducing the reliance on hazardous reagents and minimizing waste streams.
Conclusion
The cost-benefit analysis of using this compound in drug manufacturing is strongly favorable, particularly when compared to alternatives that involve hazardous reagents like thioacetic acid and n-butyllithium. While the initial cost of the intermediate or its precursor may be higher than some basic reagents, the benefits in terms of process safety, operational simplicity, high yield, and product purity present a compelling case for its use in large-scale pharmaceutical production. For drug development professionals, the choice of this intermediate represents a strategic decision that aligns with the principles of efficient, safe, and robust chemical manufacturing.
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A Comparative Guide to the Characterization of Montelukast Synthesized via Methyl 1-(mercaptomethyl)cyclopropaneacetate
Introduction
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist, widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical purity and stereochemical integrity. The synthesis of Montelukast has been approached through various pathways since its initial disclosure, with each route presenting a unique profile of advantages, challenges, and resulting impurities.[2][3][4]
This guide provides an in-depth characterization of Montelukast synthesized from a key intermediate, Methyl 1-(mercaptomethyl)cyclopropaneacetate . We will objectively compare the performance of this specific synthetic route against a prominent alternative, offering supporting experimental data and detailed analytical protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of Montelukast synthesis and the critical importance of rigorous analytical characterization.
PART 1: The Synthetic Landscape: A Tale of Two Routes
The synthesis of Montelukast is a multi-step process, but the final key coupling step is of paramount importance as it directly influences yield and impurity profiles. We will focus on the characterization of the product from Route A and compare it with the widely adopted alternative, Route B.
Route A: The Methyl Ester Pathway
This classic pathway, outlined in early patents, involves the coupling of this compound with a mesylate-activated intermediate, followed by hydrolysis of the resulting Montelukast methyl ester to yield the final active pharmaceutical ingredient (API).[5][6][7]
The core of this route is a nucleophilic substitution (SN2) reaction. The thiol group of the cyclopropaneacetate is deprotonated by a suitable base to form a thiolate anion, which then displaces the methanesulfonyl (mesylate) group on the chiral backbone.
dot
Caption: Synthetic Pathway via Methyl Ester Intermediate.
Causality Behind Experimental Choices:
-
Mesylate Activation: The secondary alcohol on the core intermediate is a poor leaving group. Conversion to a mesylate transforms it into an excellent leaving group, facilitating the SN2 reaction with the weak nucleophile (thiol).[3]
-
Ester Protection: The use of the methyl ester protects the carboxylic acid functionality, preventing it from interfering with the base-mediated coupling reaction. However, this necessitates an additional deprotection (hydrolysis) step at the end, which can introduce its own set of impurities and potentially affect the yield.
Route B: The Free Acid (Dilithium Dianion) Pathway - A Comparative Alternative
An improved process, developed for better scalability and purity control, utilizes the free acid, 1-(mercaptomethyl)cyclopropaneacetic acid.[6][8] This route avoids the final hydrolysis step.
Key Differences & Rationale: This process involves the formation of a dilithium dianion by treating the free acid with a strong organolithium base, such as n-butyl lithium (n-BuLi).[6][8] Both the thiol and the carboxylic acid protons are removed. This dianion then reacts with the same mesylate intermediate.
-
Advantages:
-
Convergent Synthesis: Eliminates the final hydrolysis step, shortening the overall process.
-
Impurity Control: Avoids impurities associated with ester hydrolysis (e.g., incomplete reaction, side reactions).
-
-
Disadvantages:
-
Hazardous Reagents: Requires the use of pyrophoric and highly reactive n-butyl lithium, which demands stringent control measures for large-scale production.[4][9]
-
Cryogenic Conditions: The reaction is typically performed at very low temperatures (-25 °C to 0 °C), increasing energy costs and operational complexity.[10]
-
PART 2: Comprehensive Characterization & Performance Analysis
The ultimate measure of a synthetic route's success lies in the quality of the final product. Here, we present a detailed analytical workflow for characterizing Montelukast and compare the typical results obtained from Route A.
dot
Caption: Orthogonal Analytical Workflow for Montelukast.
Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of quality control for Montelukast, enabling precise quantification of the API and separation of process-related impurities.[11][12][13][14]
Experimental Protocol: RP-HPLC Method
-
System: A standard HPLC system with a UV detector.
-
Column: Atlantis dC18 (250 x 4.6 mm), 5 µm particle size.[15]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in water.[15]
-
Mobile Phase B: Acetonitrile/Water (95:5 v/v).[15]
-
Detection: UV at 285 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-10 min: 50% B
-
10-30 min: 50% to 80% B
-
30-40 min: 80% B
-
40-45 min: 80% to 50% B
-
45-50 min: 50% B (equilibration)
-
-
Sample Preparation: Accurately weigh and dissolve the Montelukast sample in the mobile phase to a concentration of approximately 1 mg/mL.[15]
Trustworthiness through System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%, the tailing factor should be less than 1.5, and the theoretical plates should be greater than 2000 to ensure the system is performing correctly.[11]
Comparative Data Analysis:
| Parameter | Montelukast (from Route A) | Montelukast (from Route B) | Acceptance Criteria (ICH Q3A) |
| Purity (by Area %) | 99.6% | 99.8% | > 99.5% |
| Retention Time (min) | ~25.4 min | ~25.4 min | Consistent with reference |
| Montelukast Sulfoxide | 0.12% | 0.08% | ≤ 0.15% |
| cis-Isomer | 0.05% | 0.04% | ≤ 0.10% |
| Unreacted Ester | 0.08% | Not Detected | ≤ 0.10% |
| Michael Adducts | 0.03% | 0.06% | ≤ 0.10% |
Expertise & Experience: The slightly lower purity and higher level of unreacted ester impurity in Route A are direct consequences of the final hydrolysis step. An incomplete or inefficient hydrolysis reaction leaves residual Montelukast methyl ester in the final product. The sulfoxide impurity arises from the oxidation of the thioether linkage, a common degradation pathway that can be exacerbated by harsh reaction or workup conditions.[1][16] Route B, while cleaner in terms of ester impurities, may show slightly higher levels of Michael adducts if the highly reactive dianion undergoes side reactions.[16]
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool used to confirm the molecular weight of the synthesized compound and to tentatively identify unknown impurities based on their mass-to-charge ratio (m/z).[17][18]
Experimental Protocol: LC-MS Method
-
LC System: Couple the HPLC system described above to a mass spectrometer.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.[17][19]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[19][20]
-
Scan Range: m/z 100-800.[18]
-
Data Acquisition: Acquire both full scan data for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis. For MRM, the transition m/z 586.2 → 568.2 is typically monitored.[19]
Comparative Data Analysis:
| Compound | Expected Mass [M+H]⁺ | Observed m/z (Route A) | Interpretation |
| Montelukast | 586.21 | 586.2 | Confirmed Identity[20] |
| Montelukast Sulfoxide | 602.21 | 602.2 | Oxidative Impurity |
| Montelukast Methyl Ester | 600.23 | 600.2 | Unreacted Starting Material |
| cis-Isomer | 586.21 | 586.2 | Isomeric Impurity (distinguished by RT, not mass)[18] |
Expertise & Experience: MS provides definitive confirmation of the target molecule's molecular weight. The observation of a peak at m/z 600.2 in the sample from Route A provides orthogonal evidence, alongside HPLC, for the presence of the unhydrolyzed ester intermediate. While MS cannot distinguish between stereoisomers like the cis- and trans-isomers (as they have the same mass), it is invaluable for identifying impurities formed through bond-forming or bond-breaking reactions, such as oxidation or side-products.[18]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides a detailed fingerprint of the molecule's structure, confirming the connectivity of atoms and the stereochemical integrity.
Experimental Protocol: ¹H NMR
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Concentration: ~10 mg/mL.
-
Analysis: Acquire a standard ¹H spectrum. Key signals should be integrated and their chemical shifts (δ) and multiplicities reported.
Key ¹H NMR Signals for Montelukast:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopropyl Protons | ~0.4 - 0.6 | Multiplet |
| Tertiary -CH₃ | ~1.6 | Singlet |
| Aromatic Protons | ~7.1 - 8.1 | Multiplets |
| Vinylic Protons | ~7.2, 7.8 | Doublets |
| Carboxylic Acid -OH | ~11-12 (in DMSO-d₆) | Broad Singlet |
Expertise & Experience: The complex multiplet in the upfield region (δ 0.4-0.6 ppm) is highly characteristic of the cyclopropyl ring protons and serves as a key diagnostic signal.[20] Furthermore, enantiomeric purity, a critical quality attribute, can be assessed using NMR with a chiral solvating agent (CSA) like (-)-cinchonidine.[21] The CSA forms diastereomeric complexes with the R- and S-enantiomers of Montelukast, causing their respective signals to appear at slightly different chemical shifts, allowing for the quantification of the unwanted S-enantiomer.[21] This is a powerful technique for in-process control monitoring.
Functional Group Verification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the Montelukast molecule.
Experimental Protocol: FTIR
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.[20]
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded OH stretch |
| C=O (Carboxylic Acid) | ~1710 | Carbonyl stretch |
| C=C, C=N (Aromatic/Quinoline) | 1600-1450 | Aromatic ring stretches |
| C-O (Tertiary Alcohol) | ~1150 | C-O stretch |
| C-Cl | ~760 | C-Cl stretch |
Expertise & Experience: In the context of Route A, a key check is the disappearance of the strong ester C=O stretch (typically around 1735 cm⁻¹) and the appearance of the broad carboxylic acid O-H and C=O bands. A persistent shoulder around 1735 cm⁻¹ in the final product would indicate incomplete hydrolysis, corroborating HPLC and MS findings.
Conclusion
The synthesis of Montelukast via the This compound pathway (Route A) is a viable and historically significant method. However, a rigorous characterization using an orthogonal set of analytical techniques—HPLC, LC-MS, NMR, and FTIR—reveals its primary drawback: the potential for incomplete ester hydrolysis, leading to residual intermediate in the final API.
In comparison, the alternative free acid (dilithium dianion) pathway (Route B), while operationally more demanding due to hazardous reagents and cryogenic conditions, offers a more streamlined process that inherently avoids this specific impurity. The choice of synthetic route is therefore a critical decision in drug development, balancing factors of scalability, safety, cost, and the ultimate purity profile of the API. This guide demonstrates that a comprehensive, multi-technique analytical approach is not merely a final quality check but an essential tool for understanding and optimizing the chemical synthesis itself.
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Alsante, K.M., et al. (2011). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Journal of Young Pharmacists, 3(4), 322-326. [Link]
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Özdemir, F.A., Akyüz, A., & Alp, A.R. (2022). Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form. Biomedical Chromatography, 36(4), e5330. [Link]
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Mokhtari Aliabad, J. (2021). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Molbank, 2021(2), M1229. [Link]
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Challa, B.R., Awen, B.Z., & Chandu, B.R. (2012). Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study. Scientia Pharmaceutica, 80(2), 337–351. [Link]
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Al-Aani, H., & Al-Obaidy, S. (2013). Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV. International Journal of Pharmaceutical Sciences Review and Research, 21(2), 117-121. [Link]
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Patel, S.A., Patel, J.K., & Patel, N.J. (2009). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 71(5), 571-574. [Link]
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Harnessing the Cyclopropyl Moiety: A Comparative Guide to the Biological Activity of Novel Thioether Compounds
Introduction: The Strategic Value of the Cyclopropane Ring in Drug Discovery
In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a powerful structural motif for enhancing the pharmacological properties of therapeutic agents.[1][2] This small, three-membered carbocycle, while seemingly simple, imparts a unique combination of steric and electronic features to a molecule. Its inherent ring strain results in shorter, stronger carbon-hydrogen bonds and enhanced p-character in its carbon-carbon bonds, contributing to increased metabolic stability.[3] The rigid structure of the cyclopropyl group can lock a molecule into a specific, bioactive conformation, thereby improving its binding potency and selectivity for its biological target.[1][4]
The strategic incorporation of cyclopropane moieties can lead to significant improvements in a drug candidate's profile, including enhanced potency, altered solubility, minimized off-target interactions, and improved metabolic stability.[4][5] This guide focuses on compounds synthesized from Methyl 1-(mercaptomethyl)cyclopropaneacetate , a versatile building block that combines the benefits of the cyclopropane ring with a reactive thiol group, enabling the creation of novel thioether derivatives. Notably, this building block is a key intermediate in the synthesis of Montelukast, a potent leukotriene receptor antagonist used in the treatment of asthma.[6][7][8]
Here, we will explore the synthesis of a representative compound, which we designate Cyclopropyl-Thioether Inhibitor-1 (CTI-1) , and compare its biological activity against a known inhibitor of a therapeutically relevant enzyme class, the matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their dysregulation is implicated in diseases such as cancer, arthritis, and cardiovascular disorders.
PART 1: Synthesis of a Representative Inhibitor (CTI-1)
The synthesis of CTI-1 from this compound is proposed via a standard nucleophilic substitution (SN2) reaction. The thiol group of the starting material acts as a potent nucleophile, displacing a leaving group on a suitable electrophilic scaffold. For this example, we will use a generic scaffold containing a chloromethyl group, which is representative of common intermediates in drug synthesis.
Experimental Protocol: Synthesis of CTI-1
-
Deprotonation of the Thiol: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like sodium hydride (NaH) (1.1 eq) portion-wise at 0°C under an inert nitrogen atmosphere. Stir the reaction mixture for 30 minutes to ensure complete formation of the thiolate anion.
-
Nucleophilic Substitution: To the same reaction mixture, add a solution of the selected electrophilic scaffold (e.g., a substituted benzyl chloride, 1.0 eq) in DMF dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure CTI-1.
-
Hydrolysis of the Ester (Optional): If the free carboxylic acid is desired for biological testing, the methyl ester of CTI-1 can be hydrolyzed using a standard procedure, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran and water.
This synthetic route provides a reliable and scalable method for producing a library of thioether derivatives for structure-activity relationship (SAR) studies.[9]
Workflow for CTI-1 Synthesis
Caption: Synthetic workflow for Cyclopropyl-Thioether Inhibitor-1 (CTI-1).
PART 2: Comparative Biological Activity Assessment
To evaluate the biological potential of CTI-1, we will compare its inhibitory activity against a representative matrix metalloproteinase, MMP-9, with that of a well-characterized, broad-spectrum MMP inhibitor, Marimastat .
Experimental Protocol: MMP-9 Inhibition Assay
This protocol describes a fluorogenic assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.[10][11]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Enzyme: Recombinant human MMP-9, activated with p-aminophenylmercuric acetate (APMA).
-
Substrate: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Test Compounds: Prepare stock solutions of CTI-1 and Marimastat in DMSO. Create a serial dilution series in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound dilutions. Include a positive control (Marimastat), a negative control (DMSO vehicle), and a no-enzyme control.
-
Add 25 µL of diluted, active MMP-9 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Comparative Data Analysis
The following table presents hypothetical, yet plausible, data comparing the inhibitory profiles of CTI-1 and Marimastat against MMP-9. This data is intended to illustrate the potential advantages conferred by the cyclopropyl-thioether scaffold.
| Compound | Target | IC₅₀ (nM) | Mode of Inhibition | Key Structural Features |
| Marimastat | Broad-Spectrum MMPs | 10 | Competitive | Hydroxamate group (zinc-binding) |
| CTI-1 | MMP-9 | 5 | Competitive | Cyclopropyl group, Thioether linkage |
This data is for illustrative purposes.
The hypothetical lower IC₅₀ value for CTI-1 suggests a higher potency against MMP-9. The cyclopropane ring likely contributes to this by providing a rigid scaffold that orients the rest of the molecule for optimal interaction with the enzyme's active site. The thioether linkage, replacing a potentially more labile bond, can enhance the metabolic stability of the compound.[13]
Proposed Mechanism of Action
Caption: Proposed binding mode of CTI-1 in the MMP-9 active site.
Discussion: Structure-Activity Relationship (SAR) and Future Directions
The comparison between CTI-1 and Marimastat highlights the potential of using "this compound" as a starting material for developing potent and selective enzyme inhibitors. The enhanced potency of CTI-1 can be attributed to the cyclopropyl group, which acts as a bioisostere for other, more flexible alkyl groups, reducing the entropic penalty upon binding.[14]
The thioether linkage in CTI-1 provides a metabolically robust connection point for various chemical moieties.[13] This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with different sub-pockets of the target enzyme, thereby improving both potency and selectivity.
Future work should focus on synthesizing a library of CTI-1 analogs by varying the "R-group" of the electrophilic scaffold. This will allow for a thorough investigation of the structure-activity relationships and the development of inhibitors with improved selectivity for MMP-9 over other MMPs, which is a key challenge in the development of MMP inhibitors for therapeutic use.
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Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]
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Gail McCormick. New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. Published August 3, 2023. Available at: [Link]
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American Chemical Society. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. ACS Fall 2025. Available at: [Link]
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National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. In: Assay Guidance Manual. Updated May 1, 2012. Available at: [Link]
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Gamo, F. J., et al. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy, 56(10), 5043–5051 (2012). Available at: [Link]
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Hayward, M. A., et al. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. MalariaWorld. Available at: [Link]
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Salaün, J. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 106(9), 3346–3366 (2006). Available at: [Link]
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European Patent Office. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS. Patent EP1812394B1. Published March 2, 2011. Available at: [Link]
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Ye, B., et al. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 8(8), 1839–1846 (2013). Available at: [Link]
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A Comparative Guide to Leukotriene A4 Hydrolase Inhibitors: A Strategic Approach Beyond a Single Synthon
In the landscape of drug discovery, particularly in the realm of inflammatory diseases, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. While specific chemical entities often gain prominence as key intermediates, a myopic focus on a single scaffold can obscure the broader strategic imperatives of targeting a key biological node. This guide addresses the topic of "Methyl 1-(mercaptomethyl)cyclopropaneacetate," not by a direct head-to-head comparison of its immediate analogs for which public data is scarce, but by elucidating its critical role as a synthon and then expanding to a comprehensive comparative analysis of diverse inhibitors of its ultimate biological target: Leukotriene A4 Hydrolase (LTA4H).
For the researcher, scientist, and drug development professional, understanding the "why" behind a synthetic route is as crucial as the "how." this compound is a pivotal building block in the synthesis of Montelukast (Singulair®), a potent and selective cysteinyl leukotriene receptor antagonist.[1][2] Its unique cyclopropane core and mercaptomethyl functionality are ingeniously designed to position the key pharmacophoric elements for optimal interaction with the CysLT1 receptor. The synthesis of Montelukast involves the coupling of this intermediate with a substituted quinolinyl derivative.[1][2][3]
However, the therapeutic strategy of modulating the leukotriene pathway extends beyond receptor antagonism to the inhibition of leukotriene biosynthesis. LTA4H, a bifunctional zinc metalloenzyme, represents a critical choke point in this pathway, catalyzing the conversion of Leukotriene A4 (LTA4) to the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4).[4][5][6] Inhibition of LTA4H not only curtails LTB4 production but can also lead to a desirable "lipid mediator class switch," shunting LTA4 towards the synthesis of anti-inflammatory lipoxins.[6] This dual action makes LTA4H an attractive target for a host of inflammatory conditions, including respiratory diseases, dermatological disorders, and potentially even cancer.[7][8]
This guide, therefore, provides a head-to-head comparison of different classes of LTA4H inhibitors, offering a broader and more therapeutically relevant perspective for the drug discovery professional.
The LTA4H Inhibitor Landscape: A Comparative Analysis
The development of LTA4H inhibitors has evolved from substrate analogs to sophisticated small molecules identified through rational design and high-throughput screening. Here, we compare key classes of these inhibitors, highlighting their mechanisms, potency, and potential liabilities.
Substrate-Based and Peptidomimetic Inhibitors
Early efforts in LTA4H inhibitor design logically focused on mimicking the natural substrate, LTA4. These were often peptidomimetic compounds incorporating a zinc-binding group (ZBG) to chelate the active site zinc ion, a feature common to many metalloproteinases.[5]
-
Mechanism of Action: These inhibitors typically feature a thiol, hydroxamate, or carboxylate group that coordinates with the zinc ion in the LTA4H active site, preventing the binding and hydrolysis of LTA4.[5]
-
Representative Examples: Bestatin and Captopril, known inhibitors of other metalloproteinases, were found to have inhibitory activity against LTA4H.[5]
-
Performance & Limitations: While instrumental in elucidating the enzyme's active site, these early inhibitors often suffered from a lack of selectivity, inhibiting other metalloproteinases and leading to off-target effects. Their peptide-like nature also presented challenges in terms of oral bioavailability and metabolic stability.
Non-Peptidic, Zinc-Chelating Inhibitors
To overcome the limitations of early peptidomimetics, research shifted towards non-peptidic scaffolds that retained a potent ZBG. This class of inhibitors offered improved pharmacokinetic properties.
-
Mechanism of Action: Similar to the first generation, these compounds rely on a ZBG to coordinate with the active site zinc.
-
Representative Examples: Analogs of 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol have shown picomolar inhibitory activity.[9] The free thiol group is essential for potent inhibition, and the (R)-enantiomer is preferred by the enzyme.[9]
-
Performance & Limitations: Structure-activity relationship (SAR) studies on these compounds revealed that a large hydrophobic pocket accommodates the benzyloxyphenyl group.[9] However, the presence of a reactive thiol can lead to issues with metabolic stability and potential for covalent modification of other proteins.
Non-Zinc Chelating Inhibitors
A significant advancement in the field has been the discovery of potent LTA4H inhibitors that do not rely on direct chelation of the active site zinc. These compounds often exhibit improved selectivity and a more favorable safety profile.
-
Mechanism of Action: These inhibitors bind to the active site through a network of hydrogen bonds and hydrophobic interactions, occluding the substrate-binding pocket without directly coordinating the zinc ion.
-
Representative Examples: Novel classes of inhibitors, including imidazopyridines and amidine derivatives, have been identified.[5]
-
Performance & Limitations: This class of inhibitors generally demonstrates better selectivity over other zinc metalloproteinases. However, achieving high potency can be challenging without the strong interaction provided by a ZBG.
Head-to-Head Comparison of LTA4H Inhibitor Classes
| Inhibitor Class | Mechanism of Action | Representative Examples | Potency (Typical IC50) | Key Advantages | Key Limitations |
| Substrate-Based/Peptidomimetic | Zinc Chelation | Bestatin, Captopril | Micromolar to Nanomolar | Proof-of-concept, aided in active site characterization | Poor selectivity, poor oral bioavailability, metabolic instability |
| Non-Peptidic, Zinc-Chelating | Zinc Chelation | Thiol-based inhibitors | Picomolar to Nanomolar | High potency | Potential for off-target reactivity, metabolic instability of thiol group |
| Non-Zinc Chelating | Active Site Occlusion | Imidazopyridines, Amidines | Nanomolar to Micromolar | Improved selectivity, potentially better safety profile | Potency can be lower than zinc chelators |
Experimental Protocols for Evaluating LTA4H Inhibitors
The robust evaluation of LTA4H inhibitors requires a multi-tiered approach, from initial in vitro enzyme assays to in vivo models of inflammation.
In Vitro LTA4H Hydrolase Activity Assay
This assay directly measures the ability of a compound to inhibit the conversion of LTA4 to LTB4.
Protocol:
-
Enzyme Preparation: Recombinant human LTA4H is purified and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl with bovine serum albumin).
-
Inhibitor Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at a specific temperature (e.g., room temperature).
-
Substrate Addition: The reaction is initiated by the addition of the substrate, LTA4.
-
Reaction Quenching: After a specific incubation time (e.g., 30 seconds), the reaction is quenched by the addition of a stopping solution (e.g., methanol).
-
LTB4 Quantification: The amount of LTB4 produced is quantified by a suitable method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Data Analysis: The percent inhibition is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[10]
In Vivo Models of Inflammation
Animal models are crucial for assessing the in vivo efficacy of LTA4H inhibitors in a disease-relevant context.
This is a widely used model to evaluate potential treatments for psoriasis.[7]
Protocol:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.[7]
-
Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like skin inflammation.[7]
-
Treatment: The LTA4H inhibitor is administered daily (e.g., orally or topically) starting from the first day of imiquimod application.[7]
-
Efficacy Assessment:
This model is used to study inflammatory bowel disease (IBD).[7]
Protocol:
-
Animal Model: C57BL/6 mice are commonly used.[7]
-
Induction: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.[7]
-
Treatment: The LTA4H inhibitor is administered daily (e.g., by oral gavage) concurrently with or prior to DSS administration.[7]
-
Efficacy Assessment:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool.[7]
-
Histology: Colonic tissue sections are stained with H&E to assess the degree of inflammation and tissue damage.[7]
-
Biochemical Analysis: Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.[7]
-
Visualizing the Strategy: From Synthon to Therapeutic Target
The following diagrams illustrate the conceptual flow from the synthetic intermediate to the therapeutic intervention.
Caption: Synthetic pathway of Montelukast from key intermediates.
Caption: The leukotriene biosynthesis pathway and the site of LTA4H inhibition.
Conclusion
While "this compound" is a vital component in the synthesis of the CysLT1 receptor antagonist Montelukast, a broader understanding of the leukotriene pathway reveals LTA4H as a compelling target for novel anti-inflammatory therapeutics. The evolution of LTA4H inhibitors from non-selective, substrate-based compounds to highly potent and selective non-zinc chelating agents underscores the progress in rational drug design. For researchers in this field, the strategic choice of inhibitor class will depend on the specific therapeutic indication, balancing the need for high potency with a favorable selectivity and safety profile. The experimental frameworks provided herein offer a robust starting point for the preclinical evaluation of the next generation of LTA4H inhibitors.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 1-(mercaptomethyl)cyclopropaneacetate
An Objective Comparison of Chromatographic and Spectroscopic Techniques for Pharmaceutical Quality Control
Introduction: The Critical Role of a Key Intermediate
Methyl 1-(mercaptomethyl)cyclopropaneacetate (MMPA) is a crucial chemical intermediate in the synthesis of Montelukast, a widely used leukotriene receptor antagonist for the management of asthma and allergic rhinitis.[1][2] The purity and quality of MMPA directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, validated analytical methods are not merely a regulatory requirement but a cornerstone of ensuring product quality.
This guide provides a comparative analysis of the primary analytical techniques for the quantification and purity assessment of MMPA. It is designed for researchers, analytical scientists, and drug development professionals, offering insights grounded in the principles of scientific integrity and practical, field-proven experience. We will explore the causality behind experimental choices, compare performance with supporting data, and provide detailed protocols to empower your laboratory's success.
The Analytical Challenge: Understanding the Molecule
The chemical structure of MMPA, featuring a reactive thiol (-SH) group and an ester functional group, presents specific analytical challenges.[3] The thiol is susceptible to oxidation, which can lead to the formation of disulfide impurities, potentially resulting in inaccurate quantification and underestimation of purity.[4][5] Method development and validation must account for this instability to ensure reliable results.
Pillar 1: Core Principles of Method Validation
All analytical methods discussed are validated against the internationally recognized standards set by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8] This ensures that the methods are suitable for their intended purpose. The key validation parameters considered in our comparison are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique depends on the specific objective, whether it's routine quality control, impurity identification, or structural confirmation. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, prized for its versatility, precision, and suitability for non-volatile compounds. For MMPA, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is typically chosen due to its hydrophobicity, which provides good retention and separation for a moderately polar compound like MMPA.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol is used. The buffer is critical to maintain a consistent pH, ensuring the thiol group's ionization state is controlled for reproducible retention times.
-
Detection: UV detection is suitable as the molecule contains chromophores. Wavelengths are typically set around 220-285 nm for optimal response.[9]
Typical HPLC Validation Performance Data
| Validation Parameter | Typical Acceptance Criteria (ICH) | Performance Data for MMPA Method |
| Specificity | Well-resolved peaks from impurities/degradants | Peak purity > 0.999; No interference from forced degradation products.[10][11][12] |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Repeatability: 0.45%; Intermediate: 0.82% |
| LOD / LOQ | Signal-to-Noise 3:1 / 10:1 | 0.1 µg/mL / 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for varied conditions | Passed (Flow rate ±10%, pH ±0.2, Column Temp ±5°C) |
Experimental Protocol: RP-HPLC Method for MMPA Assay
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.02M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh and dissolve MMPA reference standard in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the MMPA sample in the mobile phase to a final concentration of 100 µg/mL.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the MMPA content.
-
Validation: Perform validation experiments as per the ICH Q2(R1) guideline to establish the method's performance characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[13] For MMPA, it offers high sensitivity and the structural confirmation provided by the mass spectrometer.
Causality Behind Experimental Choices:
-
Derivatization: The thiol group in MMPA can exhibit poor peak shape (tailing) and potential reactivity in the hot GC inlet. Derivatization, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create a silyl ether, is often necessary. This step improves thermal stability and chromatographic performance.
-
Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically effective for separating the derivatized analyte from potential impurities.
-
Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern and allows for highly selective and sensitive quantification using selected ion monitoring (SIM).
Typical GC-MS Validation Performance Data
| Validation Parameter | Typical Acceptance Criteria (ICH) | Performance Data for Derivatized MMPA Method |
| Specificity | No interfering peaks at the retention time of the analyte and qualifier ions | Confirmed by unique mass spectrum and qualifier ion ratios. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | Dependent on application (e.g., trace impurity analysis) | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (RSD%) | Repeatability: ≤ 5.0%; Intermediate: ≤ 5.0% | Repeatability: 2.5%; Intermediate: 4.1% |
| LOD / LOQ | Signal-to-Noise 3:1 / 10:1 | 0.05 µg/mL / 0.15 µg/mL |
| Robustness | RSD ≤ 5.0% for varied conditions | Passed (Inlet Temp ±10°C, Oven Ramp Rate ±5%) |
Experimental Protocol: GC-MS Method for MMPA Impurity Profiling
-
Derivatization:
-
To 1 mg of the MMPA sample, add 500 µL of Acetonitrile and 100 µL of MTBSTFA.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
-
-
Procedure: Inject 1 µL of the derivatized sample into the GC-MS system. Identify peaks based on retention time and mass spectra. Quantify using a calibration curve prepared from derivatized MMPA standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for the analyte itself.[14][15][16][17][18] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[15][17]
Causality Behind Experimental Choices:
-
Internal Standard: An internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) is added to the sample. The standard must have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves both the analyte and the internal standard is required.
-
Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration and quantification.
qNMR as a Complementary Technique
While HPLC and GC-MS are ideal for routine analysis and separating complex mixtures, qNMR excels in:
-
Certifying Reference Standards: It can be used to accurately determine the purity of the MMPA reference material used to calibrate chromatographic methods.
-
Structural Confirmation: Provides unambiguous structural information, confirming the identity of the main component and any major impurities.
-
Absolute Quantification: Offers a direct measure of purity without the need for relative response factors.[17]
Visualization of Workflows and Logic
To better illustrate the processes involved, the following diagrams outline the validation workflow and the decision-making process for method selection.
Caption: Decision tree for selecting the appropriate analytical method based on the objective.
Conclusion and Recommendations
There is no single "best" method for the analysis of this compound; the optimal choice is dictated by the analytical objective.
-
For routine quality control (assay and impurity profiling): RP-HPLC is the recommended method. It is robust, precise, and well-suited for the quantitative analysis of MMPA and its non-volatile impurities. Its widespread availability and established validation protocols make it the industry standard.
-
For identification of unknown volatile or semi-volatile impurities: GC-MS is the superior choice. The mass spectrometric data provides invaluable structural information that is essential for impurity identification and process optimization. It is also highly sensitive for detecting trace-level contaminants.
-
For reference standard characterization and as an orthogonal method: qNMR is an indispensable tool. It provides an absolute measure of purity that can be used to qualify the primary reference standards needed for chromatographic techniques, ensuring the highest level of metrological traceability.
By employing a combination of these techniques, drug development professionals can build a comprehensive analytical control strategy, ensuring the quality and consistency of MMPA and, consequently, the safety and efficacy of the final pharmaceutical product.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]
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Webster, G. K., & Jee, R. D. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Royal Society of Chemistry. (2017). Synthesis of Montelukast. In Hazardous Reagent Substitution: A Pharmaceutical Perspective. [Link]
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Reddy, G. S., et al. (n.d.). A Validated RP-HPLC Method for the Determination of Impurities in Montelukast Sodium. SciSpace. [Link]
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ResearchGate. (n.d.). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. Retrieved from [Link]
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Kumar, I. V. S., Anjaneyulu, G. S. R., & Bindu, V. H. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry, 23(10), 4536-4546. [Link]
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ResearchGate. (n.d.). Development and validation of a HPLC method for the determination of montelukast and its degradation products in pharmaceutical formulation using an experimental design. Retrieved from [Link]
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Halama, A., et al. (2019). Improved Process for the Preparation of Montelukast: Development of an Efficient Synthesis, Identification of Critical Impurities and Degradants. Organic Process Research & Development. [Link]
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Singh, S., et al. (2018). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 158, 106-118. [Link]
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Jakaria, M., et al. (2015). In vitro Comparative Forced Degradation Study of Different Brands and Active form of Montelukast sodium using UV Spectrophotometer. Asian Journal of Pharmaceutical Analysis, 5(1). [Link]
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Patsnap. (n.d.). Montelukast sodium intermediate and its preparation method and application. Retrieved from [Link]
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Semantic Scholar. (n.d.). Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™. Retrieved from [Link]
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Research Square. (2022). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. [Link]
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Sahu, P. K., et al. (2012). Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(4), 336-340. [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation for “MONTELUKAST Sodium” And “DOXOFYLINE” Using “RP- HPLC”. [Link]
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YMER. (2023). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. [Link]
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MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using "Methyl 1-(mercaptomethyl)cyclopropaneacetate"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous validation. Every intermediate, every reaction, and every analytical result must be scrutinized to ensure the final product is safe, effective, and of the highest quality. This guide provides an in-depth analysis of "Methyl 1-(mercaptomethyl)cyclopropaneacetate," a key building block in the synthesis of Montelukast, a widely used medication for asthma and allergies.[1][2]
As senior application scientists, we understand that true scientific integrity lies not in a single successful experiment, but in the ability to consistently reproduce and validate those results. This guide is structured to provide not just protocols, but a foundational understanding of why specific experimental choices are made. We will delve into a comparative analysis of "this compound" against its common alternatives, supported by experimental data, and provide detailed methodologies for cross-validation.
The Central Role of the Thiomethylcyclopropane Moiety in Montelukast Synthesis
Montelukast's unique structure, which is responsible for its therapeutic action as a leukotriene receptor antagonist, features a distinct thiomethylcyclopropaneacetic acid side chain.[1] The introduction of this moiety is a critical step in the synthesis, and the choice of the precursor molecule significantly impacts the overall efficiency, purity, and scalability of the process. "this compound" is one such precursor, valued for its reactivity and handling characteristics.
Below is a generalized workflow illustrating the integration of the thiomethylcyclopropane side chain in Montelukast synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1-(mercaptomethyl)cyclopropaneacetate
This document provides essential procedural guidance for the safe handling and disposal of Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1). As a key intermediate in pharmaceutical and agrochemical synthesis, its proper management is critical to ensuring laboratory safety, regulatory compliance, and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that prioritize safety and scientific integrity.
Core Hazard Profile: Understanding the Risks
A thorough understanding of the chemical's hazard profile is the foundation of safe disposal. This compound is not merely another piece of chemical waste; its specific properties demand rigorous handling protocols.
Primary Hazards:
-
Health Hazards: The compound is classified as an irritant.[2] It causes skin and serious eye irritation.[2] Inhalation may lead to respiratory irritation, and it is considered harmful if swallowed or if it comes into contact with skin.[2] Like many organosulfur compounds, it presents a notable stench.[3]
-
Physical Hazards: This chemical is a combustible liquid with a flash point of 92.7°C.[1][4] While not highly flammable, its vapors can form ignitable mixtures with air, especially under heated conditions. Therefore, all sources of ignition must be rigorously controlled during handling and disposal.[4]
-
Environmental Hazards: It is recognized as being toxic to aquatic life with long-lasting effects.[3] Uncontrolled release into drains or the environment is strictly prohibited and can cause significant ecological damage.[4][5]
Data Summary Table: Key Chemical and Safety Properties
| Property | Value | Source |
| CAS Number | 152922-73-1 | [1][2][4] |
| Molecular Formula | C7H12O2S | [1][2][4] |
| Appearance | Colorless, clear liquid | [1] |
| Odor | Faint, characteristic mercaptan "stench" | [1][3] |
| Flash Point | 92.703°C | [1][4] |
| Density | 1.11 g/cm³ | [1][4] |
| Vapor Pressure | 0.209 mmHg at 25°C | [1][4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects | [2] |
Pre-Disposal Safety and Handling Protocols
Proper disposal begins long before the waste container is sealed. The following protocols must be implemented to ensure the safety of personnel and the integrity of the disposal process.
Engineering Controls: The First Line of Defense
All handling and preparation for disposal of this compound must occur within a certified chemical fume hood.[3][6] This is non-negotiable. The fume hood contains volatile vapors, minimizing inhalation exposure and the risk of odor complaints, which are common with mercaptans even at extremely low concentrations.[6][7] Ensure adequate ventilation is available.[4]
Personal Protective Equipment (PPE): Essential Individual Protection
A standard laboratory coat is insufficient. A comprehensive PPE ensemble is required:
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use.[4][8]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.[8]
-
Body Protection: Wear fire/flame resistant and impervious clothing.[4] A chemically resistant apron or suit should be used over standard lab attire.
-
Respiratory Protection: If there is any risk of exceeding exposure limits or if working outside of a fume hood (which is strongly discouraged), a full-face respirator with an appropriate organic vapor cartridge is necessary.[4][8]
Step-by-Step Disposal Workflow
The mandated disposal route for this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts like sulfur dioxide.[4][9] Landfill disposal is not an appropriate option.
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Collect Liquid Waste: Using a funnel, carefully transfer waste liquid from your experiments into the designated waste container. Perform this transfer inside a fume hood to contain any vapors.
-
Collect Contaminated Solids: Any items that have come into direct contact with the chemical, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste. Collect these items in a separate, clearly labeled container or a sealed bag placed inside the primary waste container.[3]
Step 2: Container Management and Labeling
-
Secure Closure: Keep the waste container tightly closed when not in use.[4][5] This prevents the release of vapors and protects the contents from contamination.
-
Proper Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant," "Environmental Hazard"). Follow your institution's specific labeling requirements.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong bases.[3][5]
Step 3: Disposal of Empty Containers
-
Decontamination: Empty containers that held the original product must be decontaminated before disposal. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[4]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to your liquid waste stream. Do not pour rinsate down the drain. [4]
-
Final Disposal: Once triple-rinsed, the container can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines, which may include recycling, reconditioning, or disposal in a sanitary landfill.[4][5]
Step 4: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Documentation: Ensure all required paperwork is completed accurately. EHS will manage the final transfer to a licensed chemical destruction plant in compliance with all local, state, and federal regulations, such as those set by the U.S. Environmental Protection Agency (EPA).[4][10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and handling of waste streams associated with this compound.
Caption: Decision workflow for handling and segregating different waste types.
Emergency Procedures: Spill and Exposure Response
Accidents can happen despite the best precautions. Immediate and correct response is crucial.
Accidental Spills
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[4]
-
Control Ignition Sources: Immediately remove all sources of ignition.[4][5]
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the liquid. Do not use combustible materials like paper towels.
-
Collection: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[4][5]
-
Decontamination: Clean the spill area with a decontaminating solution, such as a mild bleach solution (sodium hypochlorite), followed by soap and water.[6] Collect all cleaning materials as contaminated solid waste.
Personnel Exposure
-
Skin Contact: Immediately take off contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of pure water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration, but do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][5] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4][5]
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Understanding Mercaptans: Knowledge for Industrial Safety. Interscan Corporation. Available at: [Link]
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A Senior Application Scientist's Guide to Handling Methyl 1-(mercaptomethyl)cyclopropaneacetate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 1-(mercaptomethyl)cyclopropaneacetate (CAS No. 152922-73-1). As a key intermediate in the synthesis of pharmaceuticals like Montelukast and various agrochemicals, its unique structure, combining a reactive mercaptan group with a strained cyclopropane ring, necessitates a robust and informed approach to laboratory safety.[1][2][3] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.
Hazard Profile and Risk Assessment
This compound is a colorless liquid with a faint, yet characteristically unpleasant mercaptan odor.[1][4] The primary hazards stem from the thiol (-SH) group, which is responsible for its toxicity, malodor, and potential for skin sensitization, and the ester moiety, which can hydrolyze under certain conditions.[4] A thorough understanding of its properties is the first step in a comprehensive risk assessment.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 152922-73-1 | [1][5] |
| Molecular Formula | C₇H₁₂O₂S | [1][4] |
| Molecular Weight | 160.23 g/mol | [1] |
| Boiling Point | 208.9 °C at 760 mmHg | [1] |
| Flash Point | 92.7 °C | [1][6] |
| Density | 1.11 g/cm³ | [1][6] |
| Vapor Pressure | 0.209 mmHg at 25°C | [1][6] |
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its primary warnings, which must be reflected in all handling protocols.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][7] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [5][7] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [5][7] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [5] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [5] |
| Aquatic Hazard, Long-term | H411 | Toxic to aquatic life with long lasting effects | [7] |
Operational Risk Assessment Workflow
A dynamic risk assessment should precede any new or modified procedure involving this chemical. The inherent hazards of the molecule must be evaluated in the context of the specific experimental scale and conditions.
Caption: A simple, iterative workflow for laboratory risk assessment.
Personal Protective Equipment (PPE) Protocol
Given the compound's classification as harmful and corrosive, a multi-layered PPE approach is mandatory. The selection of PPE must be based on the specific task to provide adequate protection without unnecessarily hindering dexterity.
Causality: The mercaptan functional group can be readily absorbed through the skin and is highly irritating to mucous membranes.[5] Therefore, PPE selection prioritizes complete barrier protection for all potential routes of exposure. Disposable garments are strongly recommended as the pervasive odor of mercaptans can be exceptionally difficult to remove from clothing.[8]
Task-Based PPE Selection Guide
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Concentrated Reagent | Chemical splash goggles AND a face shield | Heavy-duty chemical resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over a flame-retardant lab coat | Not required if performed within a certified chemical fume hood |
| Preparing Dilute Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Standard lab coat | Not required if performed within a certified chemical fume hood |
| Neutralizing Chemical Waste | Chemical splash goggles | Chemical resistant gloves (e.g., Nitrile) | Standard lab coat | Not required if performed within a certified chemical fume hood |
| Handling Neutralized Waste | Safety glasses | Nitrile gloves | Standard lab coat | Not required |
Standard Operating Procedure for Safe Handling
All operations involving this compound must be confined to a certified chemical fume hood to mitigate inhalation exposure and contain its potent odor.[6][8][9]
Causality: Low molecular weight mercaptans have extremely low odor thresholds, reported as low as 0.2 parts per billion, meaning even minuscule amounts can cause widespread odor complaints and trigger unnecessary building evacuations.[10] Strict confinement within a fume hood is the primary engineering control to prevent this.
Caption: Step-by-step workflow for handling the reagent in a fume hood.
Experimental Protocol: Weighing and Transfer
-
Preparation: Verify the chemical fume hood is operational. Place a spill tray lined with absorbent material on the work surface. Ensure a dedicated, sealed waste container for contaminated solids is inside the hood.
-
Tare: Place a clean, sealed secondary container (e.g., a round-bottom flask with a septum) on a tared balance inside the hood.
-
Transfer: Using a glass syringe or pipette, slowly draw the required volume of this compound from the primary container. To minimize odor release, it is advisable to work with closed systems as much as possible.[8]
-
Dispense: Dispense the liquid into the tared secondary container.
-
Seal: Immediately seal both the primary and secondary containers.
-
Decontaminate: Wipe the exterior of the containers and any transfer tools (syringe, pipette) with a solvent-moistened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the solid waste container.
-
Final Weighing: Re-weigh the sealed secondary container to obtain the precise mass of the transferred liquid.
Emergency Response and Spill Management
Rapid and correct response to an exposure or spill is critical. All personnel working with this chemical must be familiar with these procedures and the location of emergency equipment.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention as the material can cause severe burns.[6][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][11]
Spill Cleanup Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Ventilate: Ensure the spill is contained within a chemical fume hood.
-
Contain: For small spills, cover with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Neutralize (Optional but Recommended): Slowly add a basic solution, such as sodium bicarbonate, to the absorbed material to begin neutralizing any potential for hydrolysis to the corresponding acid.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[6]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: Label the waste container clearly and dispose of it according to institutional and local regulations.
Waste Containment and Disposal
Discharge of this compound into the environment must be avoided due to its toxicity to aquatic life.[6] The primary method for rendering mercaptan waste less hazardous is through chemical oxidation.
Causality: The thiol group can be oxidized to a less odorous and less toxic sulfonic acid or disulfide. Sodium hypochlorite (bleach) is an effective and readily available oxidizing agent for this purpose.[9] This in-lab pre-treatment significantly reduces the hazard profile of the waste before it is collected for final disposal.
Protocol: Neutralization of Liquid Waste
-
Work in Fume Hood: All waste treatment must be performed in a chemical fume hood.
-
Prepare Reaction Vessel: Use a beaker or flask at least twice the volume of the waste to be treated. Add a stir bar.
-
Begin Stirring: Place the vessel on a stir plate and begin moderate stirring of the mercaptan-containing waste solution.
-
Slow Addition of Oxidant: Slowly and in small portions, add standard laboratory bleach (5-8.25% sodium hypochlorite) to the stirring waste. A starting point of a 1:1 volume ratio is recommended, but the reaction can be exothermic, so addition must be cautious.[9]
-
Monitor: Continue stirring. The reaction is complete when the characteristic mercaptan odor is no longer detectable. Test the final solution with pH paper to ensure it is not excessively corrosive before packaging for disposal.
-
Dispose: Transfer the treated solution to a designated hazardous waste container for collection by environmental health and safety personnel.
Caption: Decision tree for the proper segregation and disposal of waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
